5,7-Dimethyl-8-hydroxyquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-6-8(2)11(13)10-9(7)4-3-5-12-10/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWMNFHGYXRSFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC=N2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354058 | |
| Record name | 5,7-Dimethyl-8-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37873-29-3 | |
| Record name | 5,7-Dimethyl-8-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dimethyl-8-quinolinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,7-Dimethyl-8-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dimethyl-8-hydroxyquinoline, a substituted derivative of the versatile chelating agent 8-hydroxyquinoline, is a compound of significant interest in medicinal chemistry and materials science. Its unique structural features, characterized by the presence of methyl groups at the 5 and 7 positions of the quinoline ring, modulate its physicochemical and biological properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed synthesis and analytical protocols, and an exploration of its biological activities and potential mechanisms of action.
Chemical Identity and Properties
This compound is a solid organic compound with the chemical formula C₁₁H₁₁NO. Its structure consists of a quinoline core with a hydroxyl group at position 8 and methyl groups at positions 5 and 7.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 37873-29-3 |
| Molecular Formula | C₁₁H₁₁NO |
| IUPAC Name | 5,7-dimethylquinolin-8-ol |
| SMILES | Cc1cc(C)c2c(c1O)nccc2 |
| InChI Key | UKWMNFHGYXRSFQ-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 173.21 g/mol | |
| Appearance | White to light yellow solid | |
| Melting Point | 95-98 °C | |
| Boiling Point | 126-129 °C (at 4 Torr) | |
| pKa | 5.67 ± 0.30 (Predicted) | |
| LogP | 2.5 (Predicted) | |
| Solubility | Soluble in organic solvents such as chloroform and methanol. |
Synthesis and Analysis
Synthetic Approach
The synthesis of this compound can be achieved through established methods for quinoline synthesis, such as the Skraup or Friedländer synthesis, followed by appropriate substitution reactions. A plausible synthetic route, inferred from general procedures for substituted 8-hydroxyquinolines, is the Skraup synthesis using 2,4-dimethyl-6-aminophenol as the starting material.
Experimental Protocol: Synthesis of this compound via Skraup Synthesis
Materials:
-
2,4-dimethyl-6-aminophenol
-
Glycerol
-
Concentrated Sulfuric Acid
-
Aniline (as a moderator)
-
Iron(II) sulfate (as an oxidizing agent)
-
Sodium hydroxide solution
-
Hydrochloric acid solution
-
Ethanol
-
Dichloromethane
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, carefully add concentrated sulfuric acid to glycerol with cooling.
-
Add 2,4-dimethyl-6-aminophenol and a small amount of aniline to the mixture.
-
Heat the mixture gently and add iron(II) sulfate.
-
The reaction is exothermic; control the temperature by cooling if necessary. After the initial vigorous reaction subsides, heat the mixture to 130-140°C for 3-4 hours.
-
Cool the reaction mixture and cautiously pour it into a large volume of cold water.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until the product precipitates.
-
Filter the crude product and wash it with water.
-
For purification, dissolve the crude product in dilute hydrochloric acid, treat with activated charcoal, and filter.
-
Reprecipitate the product by adding a sodium hydroxide solution.
-
Filter the purified product, wash with water, and dry.
-
Recrystallize the final product from ethanol or an ethanol-water mixture to obtain pure this compound.
Caption: Synthetic pathway for this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and purity assessment of this compound.
Experimental Protocol: HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid. The exact ratio may need to be optimized.
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the synthesized product in the mobile phase.
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to approximately 254 nm.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Determine the purity of the sample by calculating the peak area percentage.
Biological Activities and Signaling Pathways
8-Hydroxyquinoline and its derivatives are known to possess a wide spectrum of biological activities, which are often attributed to their ability to chelate metal ions. While specific data for this compound is limited, its biological profile can be inferred from related compounds.
Potential Biological Activities:
-
Anticancer Activity: Many 8-hydroxyquinoline derivatives exhibit cytotoxicity against various cancer cell lines. The proposed mechanisms include the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, a novel 8-hydroxyquinoline derivative has been shown to suppress tumor invasiveness in esophageal carcinoma by downregulating the chemokine (C-C motif) ligand 5 (CCL5). Another quinoline derivative has been reported to inhibit the PI3K/AKT/mTOR signaling pathway in colorectal cancer.
-
Antimicrobial Activity: The ability of 8-hydroxyquinolines to chelate essential metal ions for microbial growth makes them effective antibacterial and antifungal agents.
-
Neuroprotective Effects: Some derivatives have shown promise in the context of neurodegenerative diseases. For example, certain 8-hydroxyquinolines have been observed to affect the calpain-calpastatin signaling pathway, which is implicated in neuronal cell death.
Potential Signaling Pathway Involvement:
Based on studies of related compounds, this compound may interact with various signaling pathways.
An In-depth Technical Guide to the Synthesis of 5,7-Dimethyl-8-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 5,7-Dimethyl-8-hydroxyquinoline, a valuable scaffold in medicinal chemistry and materials science. The document details the core synthetic methodologies, including the Skraup, Doebner-von Miller, and Combes reactions, and presents a plausible detailed experimental protocol based on established chemical principles.
Core Synthetic Strategies
The synthesis of the quinoline core, and by extension this compound, has been dominated by a few powerful and versatile named reactions for over a century. These methods typically involve the acid-catalyzed cyclization of anilines with α,β-unsaturated carbonyl compounds or their precursors. The choice of starting materials is crucial for achieving the desired substitution pattern on the quinoline ring. For the synthesis of this compound, the key precursor is 2-amino-4,6-dimethylphenol .
Classical Synthetic Routes: A Comparative Overview
| Reaction Name | Reactants | Catalyst/Conditions | Yield | Key Features |
| Skraup Synthesis | Aniline derivative, Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | Variable, often moderate | A direct method for producing quinolines. The reaction can be highly exothermic and requires careful control.[1] |
| Doebner-von Miller Reaction | Aniline derivative, α,β-Unsaturated Aldehyde/Ketone | Acid catalyst (e.g., HCl, ZnCl₂) | Moderate to good | A versatile and more general method than the Skraup synthesis, allowing for a wider range of substituted quinolines.[2] |
| Combes Synthesis | Aniline derivative, β-Diketone | Strong acid (e.g., H₂SO₄, PPA) | Good to excellent | Primarily yields 2,4-disubstituted quinolines.[3] |
Proposed Synthetic Pathway: Skraup Reaction
The Skraup reaction is a classic and direct method for the synthesis of quinolines.[1] The overall transformation involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline derivative, cyclization, and finally oxidation to form the aromatic quinoline ring.
Caption: General workflow of the Skraup synthesis for this compound.
Detailed Experimental Protocol (Proposed)
This protocol describes a plausible method for the synthesis of this compound via a modified Skraup reaction, emphasizing safety and control.
Materials:
-
2-amino-4,6-dimethylphenol
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)
-
Ferrous sulfate (FeSO₄) (optional, as a moderator)
-
Sodium hydroxide (NaOH) solution
-
Suitable solvent for recrystallization (e.g., ethanol, methanol)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully combine 2-amino-4,6-dimethylphenol and glycerol.
-
Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid to the mixture. The addition should be done cautiously to control the exothermic reaction.
-
Addition of Oxidizing Agent: Add the chosen oxidizing agent to the reaction mixture. If using a moderator like ferrous sulfate, it should be added at this stage.
-
Heating: Gently heat the reaction mixture. The reaction is often exothermic and may proceed vigorously. Careful temperature control is essential. Once the initial exothermic reaction subsides, continue heating under reflux for several hours to ensure the completion of the reaction.
-
Work-up: After cooling, cautiously dilute the reaction mixture with water. Neutralize the acidic solution with a sodium hydroxide solution until it is alkaline. This will precipitate the crude product.
-
Isolation: The crude this compound can be isolated by steam distillation or solvent extraction.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final product.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the synthesis of this compound.
Quantitative Data
While a specific literature source detailing the yield for the synthesis of this compound was not identified in the immediate search, yields for Skraup-type reactions can vary widely depending on the substrate and reaction conditions. Generally, yields can range from moderate to good.
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| Appearance | White to light yellow solid |
| Melting Point | 95-98 °C |
| Boiling Point | 126-129 °C (at 4 Torr) |
Conclusion
The synthesis of this compound can be effectively achieved through classical quinoline synthesis methodologies, with the Skraup reaction being a primary and direct route. The key to a successful synthesis lies in the careful selection of the starting 2-amino-4,6-dimethylphenol and meticulous control of the reaction conditions, particularly temperature. The provided protocol, based on the established principles of the Skraup reaction, offers a robust framework for researchers and professionals in drug development to produce this valuable chemical intermediate. Further optimization of reaction parameters may be necessary to achieve high yields and purity.
References
5,7-Dimethyl-8-hydroxyquinoline molecular weight and formula
An In-depth Technical Guide to 5,7-Dimethyl-8-hydroxyquinoline
Introduction
This compound, a derivative of the versatile 8-hydroxyquinoline scaffold, is a compound of significant interest to researchers in medicinal chemistry, materials science, and analytical chemistry. 8-Hydroxyquinoline and its derivatives are well-documented for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects, which are often attributed to their ability to chelate metal ions.[1][2][3][4] this compound, in particular, has been utilized in the synthesis of metal complexes for applications in organic electronics and as a specific reagent in analytical chemistry.[5] This guide provides a comprehensive overview of its core chemical properties, experimental protocols for its synthesis and analysis, and a logical workflow for its characterization.
Core Properties and Data
The fundamental molecular and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | References |
| Molecular Formula | C₁₁H₁₁NO | [6][7][8][9][10] |
| Molecular Weight | 173.21 g/mol | [7][8][9] |
| IUPAC Name | 5,7-dimethylquinolin-8-ol | [10] |
| CAS Number | 37873-29-3 | [6][7][8] |
| Appearance | White to light yellow solid | [5] |
| Melting Point | 95-98 °C | [5][10] |
| Boiling Point | 126-129 °C (at 4 Torr) | [5] |
| SMILES | Cc1cc(C)c2cccnc2c1O | [6] |
| InChI Key | UKWMNFHGYXRSFQ-UHFFFAOYSA-N | [10] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
Synthesis Protocol: A General Approach
The synthesis of 8-hydroxyquinoline derivatives can be achieved through several established methods, such as the Skraup or Friedlander syntheses.[11] A plausible synthetic route for this compound could involve a variation of the Skraup synthesis starting from 2-amino-4,6-dimethylphenol.
Objective: To synthesize this compound.
Materials:
-
2-amino-4,6-dimethylphenol
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)
-
Sodium hydroxide solution
-
Hydrochloric acid solution
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to glycerol with cooling in an ice bath.
-
Addition of Reactants: Slowly add 2-amino-4,6-dimethylphenol to the mixture. Then, cautiously add the oxidizing agent in small portions.
-
Reflux: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate the crude product.
-
Isolation: Filter the precipitate and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
The purity and concentration of 8-hydroxyquinoline derivatives can be accurately determined using HPLC. The following protocol is adapted from a method for analyzing 8-hydroxyquinoline.[12]
Objective: To determine the purity of a this compound sample.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Primesep 200 column (4.6 x 150 mm, 5 µm) or a standard C18 column.[12]
-
Mobile Phase: Acetonitrile (ACN) and water with 0.1% phosphoric acid.[12]
-
Sample of this compound dissolved in the mobile phase.
HPLC Conditions:
-
Column: Primesep 200 (offers good retention and peak shape due to ionic interaction).[12]
-
Mobile Phase: 30% Acetonitrile / 70% Water with 0.1% Phosphoric Acid.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV at 250 nm.[12]
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare further dilutions as necessary.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the prepared sample solution into the HPLC system.
-
Data Acquisition: Record the chromatogram for a sufficient run time to allow for the elution of the main peak and any impurities.
-
Analysis: Identify the peak corresponding to this compound based on its retention time. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow and Pathway Diagrams
To visualize the logical flow of research and development involving this compound, the following diagrams are provided.
Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.
Caption: A diagram showing the workflow for the analytical characterization of this compound.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. This compound CAS#: 37873-29-3 [m.chemicalbook.com]
- 6. appchemical.com [appchemical.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound | 37873-29-3 [chemicalbook.com]
- 9. This compound - CAS:37873-29-3 - Sunway Pharm Ltd [3wpharm.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. rroij.com [rroij.com]
- 12. sielc.com [sielc.com]
Spectroscopic Profile of 5,7-Dimethyl-8-hydroxyquinoline: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 5,7-Dimethyl-8-hydroxyquinoline (also known as 5,7-dimethylquinolin-8-ol), a substituted quinoline derivative of interest to researchers, scientists, and professionals in drug development. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its identification and characterization. Detailed experimental protocols for acquiring such data are also presented.
Core Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound. Due to the limited availability of directly published experimental spectra for this specific molecule, comparative and predicted data are included to provide a comprehensive profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H2 | ~8.8 | dd | J = 4.4, 1.6 | Comparative data from 5,7-dibromo-8-hydroxyquinoline[1] |
| H3 | ~7.4 | dd | J = 8.2, 4.4 | Comparative data from 5,7-dibromo-8-hydroxyquinoline[1] |
| H4 | ~8.1 | d | J = 8.2 | Comparative data from 5,7-dibromo-8-hydroxyquinoline[1] |
| H6 | ~7.3 | s | - | Expected singlet due to substitution at C5 and C7 |
| 5-CH₃ | ~2.4 | s | - | Typical range for an aromatic methyl group |
| 7-CH₃ | ~2.4 | s | - | Typical range for an aromatic methyl group |
| 8-OH | Variable | br s | - | Chemical shift is concentration and solvent dependent |
Note: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet. Chemical shifts are referenced to TMS (0 ppm).
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~148 |
| C3 | ~122 |
| C4 | ~136 |
| C4a | ~139 |
| C5 | ~128 |
| C6 | ~127 |
| C7 | ~129 |
| C8 | ~148 |
| C8a | ~128 |
| 5-CH₃ | ~17 |
| 7-CH₃ | ~17 |
Note: Predicted chemical shifts are based on computational models and comparison with related quinoline derivatives.
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies. The expected IR absorption bands for solid this compound are listed below.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3400-3100 | O-H stretch (phenolic) | Broad, Medium |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2970-2850 | C-H stretch (methyl) | Medium |
| 1600-1450 | C=C and C=N stretch (aromatic rings) | Strong |
| 1400-1300 | C-H bend (methyl) | Medium |
| 1250-1150 | C-O stretch (phenolic) | Strong |
| 900-675 | C-H out-of-plane bend (aromatic) | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The predicted mass spectral data for this compound under electron ionization (EI) are presented.
Table 4: Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M]⁺ | 173.08 |
| [M+H]⁺ | 174.09 |
| [M+Na]⁺ | 196.07 |
| [M-H]⁻ | 172.08 |
Data sourced from PubChem predictions.[2]
Experimental Protocols
The following sections detail standardized experimental procedures for obtaining the spectroscopic data presented above. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
1. Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and invert several times to ensure complete dissolution and homogeneity.
2. ¹H NMR Spectrum Acquisition:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Process the free induction decay (FID) with an exponential window function and Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum and integrate the signals.
3. ¹³C NMR Spectrum Acquisition:
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
Process the data similarly to the ¹H NMR spectrum.
FT-IR Spectroscopy (Thin Solid Film Method)
1. Sample Preparation:
-
Dissolve a small amount (approx. 10-20 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Place a single drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
2. Spectrum Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (Electron Ionization - EI)
1. Sample Introduction:
-
Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable volatile solvent for injection into a gas chromatograph (GC-MS).
-
For direct insertion, the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to volatilize the sample.
2. Ionization and Analysis:
-
In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes ionization and fragmentation of the molecules.
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.
References
An In-depth Technical Guide to 5,7-Dimethyl-8-hydroxyquinoline: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dimethyl-8-hydroxyquinoline, a substituted derivative of the versatile heterocyclic compound 8-hydroxyquinoline (oxine), is a molecule of significant interest in medicinal chemistry and materials science. Its chemical structure, featuring a bicyclic aromatic system with strategically placed methyl and hydroxyl groups, endows it with potent metal-chelating properties. This characteristic is central to its diverse biological activities, which include potential antineurodegenerative, anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and known biological activities of this compound. It further details generalized experimental protocols for its synthesis and biological evaluation and explores its potential role in modulating key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in various cancers.
Chemical Structure and Nomenclature
The foundational structure of this compound is the quinoline bicyclic system, which consists of a benzene ring fused to a pyridine ring. The hydroxyl (-OH) group at position 8 and the two methyl (-CH₃) groups at positions 5 and 7 are the key substituents that define its chemical identity and influence its reactivity and biological function.
IUPAC Name: 5,7-dimethylquinolin-8-ol[1]
Chemical Structure:
Image Source: PubChem CID 303487
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 37873-29-3 | [2] |
| Molecular Formula | C₁₁H₁₁NO | [2] |
| Molecular Weight | 173.21 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Melting Point | 95-98 °C | |
| SMILES | Cc1cc(C)c2ccc(nc2c1)O | [2] |
| InChI | InChI=1S/C11H11NO/c1-7-5-8(2)11(13)10-9(7)4-3-6-12-10/h3-6,13H,1-2H3 | [1] |
While specific ¹H and ¹³C NMR spectra for this compound are not widely published, the expected chemical shifts can be inferred from the analysis of 8-hydroxyquinoline and its substituted analogs. The aromatic protons on the quinoline ring system and the protons of the two methyl groups would exhibit characteristic signals. Similarly, the ¹³C NMR spectrum would show distinct peaks for the eleven carbon atoms in the molecule.[1][3][4][5][6]
Biological Activity and Potential Therapeutic Applications
8-Hydroxyquinoline and its derivatives are renowned for their broad spectrum of biological activities, which are primarily attributed to their ability to chelate metal ions that are essential for various cellular processes.[7]
Metal Chelating Properties
The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group in this compound form a bidentate chelation site for metal ions. This property is fundamental to its biological effects, as it can modulate the concentration and reactivity of intracellular metal ions like iron, copper, and zinc.[7][8]
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of 8-hydroxyquinoline derivatives.[8][9][10][11] Their proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and the modulation of key signaling pathways involved in cancer progression. The PI3K/Akt/mTOR signaling pathway, which is hyperactivated in many cancers, is a notable target for these compounds.[12][13][14][15][16] By chelating metal ions that are cofactors for enzymes in this pathway, 8-hydroxyquinoline derivatives may disrupt its signaling cascade.
Antimicrobial Activity
The antimicrobial properties of 8-hydroxyquinoline derivatives against a range of bacteria and fungi are well-documented.[17][18][19][20][21] The mechanism is believed to involve the chelation of metal ions that are crucial for microbial growth and enzymatic activity, as well as the disruption of the cell membrane.
Experimental Protocols
The following sections provide generalized experimental protocols that can be adapted for the synthesis and biological evaluation of this compound.
Synthesis of 8-Hydroxyquinoline Derivatives
A common method for the synthesis of substituted quinolines is the Skraup synthesis. While a specific protocol for this compound is not detailed in the provided search results, a general procedure for a related compound is outlined below.
Protocol: Synthesis of 2-substituted-8-hydroxyquinolines [22]
-
Reaction Setup: A mixture of the appropriate aniline precursor, glycerol, an oxidizing agent (such as nitrobenzene or arsenic acid), and concentrated sulfuric acid is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction Execution: The mixture is heated cautiously at first, and then under reflux for several hours to facilitate the cyclization reaction.
-
Work-up: After cooling, the reaction mixture is poured into a large volume of water and neutralized with a suitable base (e.g., sodium hydroxide) to precipitate the crude product.
-
Purification: The crude product is collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol: MTT Assay for Cytotoxicity [10][23]
-
Cell Seeding: Cancer cells (e.g., a human cancer cell line) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Metal Chelation Assay
A simple spectrophotometric method can be used to demonstrate the metal-chelating ability of this compound.
Protocol: Spectrophotometric Chelation Assay [24][25]
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Also, prepare a stock solution of a metal salt (e.g., FeCl₃ or CuSO₄) in deionized water.
-
Complex Formation: In a cuvette, mix a fixed concentration of the metal salt solution with varying concentrations of the this compound solution.
-
Spectrophotometric Measurement: After a short incubation period at room temperature, measure the UV-Vis absorption spectrum of the solution. The formation of a metal-ligand complex is typically indicated by a shift in the maximum absorption wavelength (λₘₐₓ) and a change in absorbance.
-
Stoichiometry Determination: The stoichiometry of the metal-ligand complex can be determined using methods such as Job's plot (method of continuous variation).
Signaling Pathway Visualization
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. 8-Hydroxyquinoline derivatives have been shown to interfere with this pathway, likely through the chelation of metal ions that act as cofactors for key kinases in the cascade.
Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by this compound.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. Its well-defined chemical structure and potent metal-chelating ability provide a strong foundation for its diverse biological activities. While further research is needed to fully elucidate its specific mechanisms of action and to obtain a comprehensive set of quantitative data, the existing knowledge on 8-hydroxyquinoline derivatives strongly suggests its potential in oncology and infectious disease research. The experimental protocols and pathway analysis provided in this guide offer a framework for researchers to further investigate and harness the therapeutic potential of this intriguing molecule.
References
- 1. tsijournals.com [tsijournals.com]
- 2. This compound | 37873-29-3 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 8-Hydroxyquinoline(148-24-3) 13C NMR [m.chemicalbook.com]
- 5. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000087) [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solution chemical properties and anticancer potential of 8-hydroxyquinoline hydrazones and their oxidovanadium(IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds | MDPI [mdpi.com]
- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway | MDPI [mdpi.com]
- 16. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 19. researchgate.net [researchgate.net]
- 20. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Downregulation of chemokine (C-C motif) ligand 5 induced by a novel 8-hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
Solubility Profile of 5,7-Dimethyl-8-hydroxyquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 5,7-Dimethyl-8-hydroxyquinoline, a key organic compound with applications in medicinal chemistry and materials science. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this guide leverages data from the parent compound, 8-hydroxyquinoline, and its halogenated derivatives to infer and discuss the expected solubility characteristics. This document also outlines detailed experimental protocols for determining solubility and presents a logical workflow for solubility testing, visualized using a Graphviz diagram. This guide is intended to be a valuable resource for researchers and professionals working with this and related compounds.
Introduction
This compound is a derivative of 8-hydroxyquinoline, a versatile chelating agent with a wide range of biological and chemical applications. The substitution of two methyl groups on the quinoline ring can significantly influence its physicochemical properties, including solubility, which is a critical parameter in drug development, formulation, and analytical method development. Understanding the solubility of this compound in various solvents is essential for its effective application.
Expected Solubility Profile of this compound
The solubility of a compound is influenced by its molecular structure, including polarity, hydrogen bonding capability, and molecular size. The introduction of two methyl groups to the 8-hydroxyquinoline scaffold is expected to increase the lipophilicity of the molecule. This increased lipophilicity will likely lead to lower solubility in polar solvents like water and higher solubility in non-polar organic solvents.
The parent compound, 8-hydroxyquinoline, is described as being sparingly soluble in water but soluble in organic solvents such as ethanol, acetone, chloroform, and benzene.[1][2] Halogenated derivatives such as 5,7-dichloro-8-hydroxyquinoline also exhibit limited water solubility but are soluble in organic solvents like ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).[3]
Based on these trends, it is reasonable to predict that this compound will exhibit poor solubility in water and good solubility in common organic solvents.
Solubility Data of Related 8-Hydroxyquinoline Derivatives
To provide a comparative framework, the following table summarizes the available solubility data for 8-hydroxyquinoline and its halogenated derivatives. This data can be used to estimate the potential solubility of this compound in various solvents.
| Compound | Solvent | Solubility | Temperature (°C) | Reference |
| 8-Hydroxyquinoline | Water | Sparingly soluble | Not Specified | [1] |
| 8-Hydroxyquinoline | Ethanol | Soluble | Not Specified | [1][2] |
| 8-Hydroxyquinoline | Acetone | Soluble | Not Specified | [1][2] |
| 8-Hydroxyquinoline | Chloroform | Soluble | Not Specified | [2] |
| 8-Hydroxyquinoline | Benzene | Soluble | Not Specified | [2] |
| 5,7-Dichloro-8-hydroxyquinoline | Water | Limited | Not Specified | [3] |
| 5,7-Dichloro-8-hydroxyquinoline | Ethanol | Soluble | Not Specified | [3] |
| 5,7-Dichloro-8-hydroxyquinoline | Dichloromethane | Soluble | Not Specified | [3] |
| 5,7-Dichloro-8-hydroxyquinoline | DMSO | Soluble | Not Specified | [3] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for any research or development involving a new compound. The following is a detailed protocol for the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.
Principle
The shake-flask method is considered the "gold standard" for solubility measurement.[4] It involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of the Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate at a constant speed. The temperature should be controlled and recorded.
-
The agitation time required to reach equilibrium can vary and should be determined experimentally (typically 24-72 hours).
-
-
Sample Collection and Preparation:
-
After reaching equilibrium, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the sample.
-
-
Calculation:
-
Calculate the solubility of this compound in the selected solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
Caption: A logical workflow for determining the solubility of this compound.
Conclusion
While direct quantitative solubility data for this compound remains elusive in the current body of scientific literature, a reasoned estimation of its solubility profile can be made by examining the properties of its parent compound and halogenated analogs. It is anticipated that this compound will exhibit low aqueous solubility and higher solubility in organic solvents, a characteristic driven by the lipophilic nature of the two methyl groups. For definitive quantitative data, the experimental protocol detailed in this guide provides a robust methodology for its determination. This guide serves as a foundational resource for researchers and professionals, enabling informed decisions in the handling and application of this compound.
References
An In-depth Technical Guide to the Purity and Melting Point of 5,7-Dimethyl-8-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 5,7-Dimethyl-8-hydroxyquinoline, with a specific focus on its purity and melting point. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize this compound in their work.
Physicochemical Properties of this compound
This compound, also known as 5,7-Dimethyl-8-quinolinol, is a derivative of 8-hydroxyquinoline. It is a solid, typically appearing as a white to light yellow powder.[1][2] The key identifiers and properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 37873-29-3 |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol [3][4] |
| Appearance | White to light yellow solid[1][2] |
| Melting Point | 95-98 °C[2][3] |
| Purity | ≥97% (typically ≥98.0% by GC)[3][5] |
| Boiling Point | 126-129 °C at 4 Torr[2] |
| Storage | Sealed in a dry environment at room temperature[2] |
Experimental Protocols
The following sections detail the standardized experimental methodologies for the determination of the melting point and the assessment of purity for this compound.
Determination of Melting Point
The melting point of an organic solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.
Principle: A small, finely powdered sample of the compound is heated slowly, and the temperature range from the first sign of melting to the complete liquefaction is recorded.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (1-2 mm in height) of the compound into the sealed end.[1][6]
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.[1] The thermometer is positioned according to the manufacturer's instructions to ensure accurate temperature reading of the sample.
-
Initial Determination (Rapid Heating): The sample is heated rapidly to determine an approximate melting range. This provides a target temperature for a more precise measurement.
-
Accurate Determination (Slow Heating): A fresh sample is prepared and placed in the apparatus. The temperature is raised quickly to about 10-15°C below the approximate melting point. The heating rate is then reduced to approximately 1-2°C per minute.
-
Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[1]
-
Repeatability: The procedure is repeated at least once with a fresh sample to ensure the consistency of the results.
Purity Assessment by Gas Chromatography (GC)
Gas chromatography is a powerful analytical technique used to separate and quantify the components of a volatile or semi-volatile mixture. For this compound, GC with a Flame Ionization Detector (FID) is a common method to determine its purity.
Principle: The sample is vaporized and injected into a chromatographic column. The components of the sample are separated based on their differential partitioning between a stationary phase in the column and a mobile gas phase. The separated components are then detected by an FID, which generates a signal proportional to the amount of each component. The purity is determined by comparing the area of the main peak (this compound) to the total area of all peaks.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for the analysis of polar aromatic compounds, such as a DB-5 or HP-Innowax column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 280 °C.
-
Final hold: 5 minutes at 280 °C. (Note: This is a typical temperature program and may require optimization for specific instrumentation and columns.)
-
Procedure:
-
Standard Preparation: A standard solution of this compound of known high purity is prepared in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Sample Preparation: A solution of the this compound sample to be tested is prepared at the same concentration as the standard solution.
-
Injection: 1 µL of the prepared sample solution is injected into the GC.
-
Data Acquisition: The chromatogram is recorded, showing the retention time and peak area for each component.
-
Purity Calculation: The purity is calculated as the percentage of the peak area of this compound relative to the sum of the areas of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the synthesis, purification, and analysis of this compound, as well as the decision-making process based on the analytical results.
Caption: Workflow for the synthesis, purification, and analysis of this compound.
This guide provides essential technical information and standardized procedures for handling and analyzing this compound. Adherence to these protocols will ensure the quality and reliability of experimental results in research and development settings.
References
- 1. byjus.com [byjus.com]
- 2. This compound CAS#: 37873-29-3 [m.chemicalbook.com]
- 3. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-Depth Technical Guide to 5,7-Dimethyl-8-hydroxyquinoline for Researchers and Drug Development Professionals
Introduction: 5,7-Dimethyl-8-hydroxyquinoline is a substituted quinoline derivative of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. As a member of the 8-hydroxyquinoline class, it possesses a scaffold known for a wide range of biological activities. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and potential applications, with a focus on its emerging role in cancer research.
Commercial Availability and Physicochemical Properties
This compound is readily available from several commercial chemical suppliers, catering to the needs of researchers and drug development professionals. The compound is typically supplied as a solid with purity levels suitable for laboratory research.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities | CAS Number |
| Sigma-Aldrich | ≥98.0% (GC) | Custom | 37873-29-3 |
| Fluorochem | 98% | 100 mg, 250 mg, 1 g, 5 g | 37873-29-3[1] |
| Appchem | Not specified | Custom | 37873-29-3[2] |
| Key Organics | Not specified | 100 mg, 0.25 g, Custom | 37873-29-3 |
| Ivy Fine Chemicals | Not specified | 100mg, 250mg, 1g, 5g, Bulk | 37873-29-3 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | [1][2] |
| Molecular Weight | 173.21 g/mol | |
| CAS Number | 37873-29-3 | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 95-98 °C | [1] |
| Purity | ≥98% | [1] |
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. The compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3][4][5][6]
Potential Therapeutic Applications in Oncology
Recent research into 8-hydroxyquinoline derivatives has highlighted their potential as anticancer agents.[7][8] A study on a structurally similar compound, 5,7-dibromo-1,2,3,4-tetrahydro-2-methylquinolin-8-ol (designated as 91b1), has shed light on a potential mechanism of action relevant to this compound. This research demonstrated that 91b1 exerts its anticancer effects in esophageal squamous cell carcinoma (ESCC) by downregulating the expression of Chemokine (C-C motif) ligand 5 (CCL5).[9][10][11]
CCL5, also known as RANTES, is a chemokine that plays a crucial role in the tumor microenvironment by promoting cancer cell proliferation, angiogenesis, and metastasis through the activation of signaling pathways such as PI3K/AKT and MAPK/ERK.[12][13] The downregulation of CCL5 by the 8-hydroxyquinoline derivative suggests a promising therapeutic strategy for cancers where this chemokine is overexpressed.[9][10][11]
Experimental Protocols
The following are generalized experimental protocols for investigating the anticancer properties of this compound, based on methodologies used for similar quinoline derivatives.[14][15][16][17] Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., esophageal squamous carcinoma cell lines)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions of the compound in complete cell culture medium. Ensure the final DMSO concentration is below 0.5%.
-
Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Gene Expression Analysis of CCL5 by Quantitative PCR (qPCR)
This protocol is designed to assess the effect of this compound on the mRNA expression of CCL5.
Materials:
-
Cancer cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for CCL5 and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
Cell Treatment: Treat cancer cells with varying concentrations of this compound for a specified time.
-
RNA Extraction: Isolate total RNA from the treated and control cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA, primers for CCL5 and the housekeeping gene, and the qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the comparative Cₜ (ΔΔCₜ) method to determine the relative fold change in CCL5 expression normalized to the housekeeping gene.
Visualizing the Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action for 8-hydroxyquinoline derivatives, such as this compound, in the context of cancer therapy, focusing on the downregulation of the CCL5 signaling pathway.
Caption: Proposed mechanism of this compound in cancer.
Conclusion
This compound is a commercially accessible compound with significant potential for research and drug development, particularly in the area of oncology. Its structural similarity to other biologically active 8-hydroxyquinolines, combined with emerging evidence of their role in downregulating key cancer-promoting chemokines like CCL5, makes it a compelling candidate for further investigation. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers to explore the therapeutic promise of this molecule.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. appchemical.com [appchemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Downregulation of chemokine (C-C motif) ligand 5 induced by a novel 8-hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Downregulation of chemokine (C‑C motif) ligand 5 induced by a novel 8‑hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Inflammatory Chemokine CCL5 and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pan-cancer characterization of C–C motif chemokine ligand 5 (CCL5) identifies its role as biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Anti-cancer Effects of a Novel Quinoline Derivative 83b1 on Human Esophageal Squamous Cell Carcinoma through Down-Regulation of COX-2 mRNA and PGE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Deep Dive into 5,7-Dimethyl-8-hydroxyquinoline: A Technical Guide for Researchers
Introduction
5,7-Dimethyl-8-hydroxyquinoline, a derivative of the versatile chelating agent 8-hydroxyquinoline, presents a compelling subject for theoretical and computational investigation. While specific theoretical studies on this particular molecule are not extensively documented in publicly available literature, a wealth of research on its parent compound and other substituted 8-hydroxyquinoline derivatives provides a robust framework for understanding its potential properties and reactivity. This technical guide synthesizes the established theoretical approaches and key findings from related molecules to offer a comprehensive overview for researchers, scientists, and drug development professionals interested in the computational analysis of this compound.
Theoretical studies, primarily employing quantum chemical calculations, are instrumental in elucidating the electronic structure, molecular geometry, and spectroscopic properties of novel compounds. For drug development, these in silico methods can predict pharmacokinetic properties, identify potential binding sites on biological targets, and guide the synthesis of more potent and selective analogues.
Core Theoretical Concepts and Computational Methodologies
The theoretical investigation of 8-hydroxyquinoline derivatives predominantly revolves around Density Functional Theory (DFT), a computational method that offers a good balance between accuracy and computational cost for studying molecular systems.
Experimental and Computational Protocols
The following table outlines a typical computational protocol for the theoretical study of an 8-hydroxyquinoline derivative, based on methodologies reported for similar compounds.
| Parameter | Methodology | Software | Basis Set | Purpose |
| Geometry Optimization | Density Functional Theory (DFT) | Gaussian, ORCA, etc. | 6-311++G(d,p) or similar | To find the lowest energy, most stable 3D structure of the molecule. |
| Vibrational Frequencies | DFT Frequency Calculation | Gaussian, ORCA, etc. | 6-311++G(d,p) or similar | To predict infrared (IR) and Raman spectra and to confirm the optimized structure is a true minimum. |
| Electronic Properties | Time-Dependent DFT (TD-DFT) | Gaussian, ORCA, etc. | 6-311++G(d,p) or similar | To calculate electronic transition energies, which correspond to UV-Vis absorption spectra. |
| Molecular Orbitals | DFT | Gaussian, ORCA, etc. | 6-311++G(d,p) or similar | To visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and calculate the energy gap. |
| Atomic Charges | Mulliken Population Analysis, Natural Bond Orbital (NBO) Analysis | Gaussian, ORCA, etc. | 6-311++G(d,p) or similar | To determine the distribution of electron density across the molecule. |
| Reactivity Descriptors | Conceptual DFT | - | - | To calculate global reactivity indices like chemical hardness, softness, and electrophilicity from HOMO and LUMO energies. |
Key Quantitative Data from Theoretical Studies of 8-Hydroxyquinoline Derivatives
The following tables summarize typical quantitative data obtained from theoretical studies of various 8-hydroxyquinoline derivatives. These values provide a reference for what can be expected for this compound.
Table 1: Calculated Molecular Geometry Parameters
| Parameter | 8-hydroxyquinoline | 5,7-dichloro-8-hydroxyquinoline | 5,7-dibromo-8-hydroxyquinoline |
| C5-C6 Bond Length (Å) | 1.37 | 1.38 | 1.39 |
| C7-C8 Bond Length (Å) | 1.41 | 1.42 | 1.42 |
| C8-O Bond Length (Å) | 1.36 | 1.35 | 1.35 |
| O-H Bond Length (Å) | 0.97 | 0.97 | 0.97 |
| C5-C6-C7 Bond Angle (°) | 120.5 | 120.8 | 121.0 |
| C6-C7-C8 Bond Angle (°) | 119.8 | 119.5 | 119.3 |
| C7-C8-O Bond Angle (°) | 118.2 | 118.5 | 118.6 |
Note: The values presented are representative and may vary depending on the specific computational method and basis set used.
Table 2: Calculated Electronic Properties
| Property | 8-hydroxyquinoline | 5,7-dichloro-8-hydroxyquinoline | 5,7-diiodo-8-hydroxyquinoline |
| HOMO Energy (eV) | -5.8 | -6.2 | -6.0 |
| LUMO Energy (eV) | -1.2 | -1.8 | -1.7 |
| HOMO-LUMO Gap (eV) | 4.6 | 4.4 | 4.3 |
| Dipole Moment (Debye) | 2.1 | 1.5 | 1.3 |
Visualization of Theoretical Concepts
Diagrams generated using Graphviz can effectively illustrate the workflows and fundamental concepts in theoretical chemistry.
An In-depth Technical Guide to the Physicochemical Properties of Substituted 8-Hydroxyquinolines
For Researchers, Scientists, and Drug Development Professionals
Substituted 8-hydroxyquinolines (8-HQs) represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] These activities, which include antimicrobial, anticancer, neuroprotective, and anti-inflammatory effects, are intrinsically linked to their physicochemical properties.[2][3][4][5] This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows.
The 8-hydroxyquinoline moiety is a bicyclic compound composed of a pyridine ring fused to a phenol.[2] The proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines potent monoprotic bidentate chelating agents, capable of forming stable complexes with a variety of metal ions.[2][3][4] This chelation ability is central to many of their biological functions. Understanding the fundamental physicochemical characteristics—namely pKa, lipophilicity (logP), solubility, and melting point—is critical for designing novel 8-HQ derivatives with desired therapeutic profiles.
Core Physicochemical Properties
The electronic and steric effects of substituents on the 8-HQ ring system can profoundly alter its physicochemical properties, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets.
1.1 Acidity and Basicity (pKa)
The 8-hydroxyquinoline scaffold possesses both a weakly acidic phenolic hydroxyl group and a weakly basic pyridine nitrogen atom. Consequently, it has two distinct pKa values. The pKa of the hydroxyl group is approximately 9.9 in aqueous solution.[6] The introduction of electron-withdrawing or electron-donating substituents can significantly alter these pKa values, which in turn affects the compound's ionization state at physiological pH and its ability to chelate metals.
1.2 Lipophilicity (logP)
Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a critical determinant of its pharmacokinetic behavior.[7] It influences solubility, membrane permeability, plasma protein binding, and volume of distribution.[7] The octanol-water partition coefficient, expressed as its logarithm (logP), is the standard measure of lipophilicity.[7][8] A positive logP value indicates greater lipophilicity, while a negative value signifies higher hydrophilicity.[8] For 8-hydroxyquinoline itself, the logP is approximately 1.85.[9][10]
1.3 Solubility
Aqueous solubility is a crucial property for drug candidates, as poor solubility can lead to low bioavailability and unreliable results in biological assays.[11][12] 8-hydroxyquinoline is sparingly soluble in water but soluble in various organic solvents like ethanol, acetone, and chloroform, as well as in acids and alkalis.[10][13][14] The solubility of substituted derivatives is highly dependent on the nature of the substituent, the pH of the medium, and the compound's crystalline structure.[14][15] For instance, the presence of a sulfonated group can greatly increase water solubility.[1]
1.4 Melting Point
The melting point is the temperature at which a solid transitions to a liquid.[16] For a pure crystalline compound, the melting point is a sharp, characteristic value that serves as an important indicator of purity.[17] Impurities typically cause a depression and broadening of the melting point range.[18] The melting point of the parent 8-hydroxyquinoline is in the range of 70-76°C (158-169°F).[6][9][10][13][14][19]
Data Presentation: Physicochemical Properties
The following tables summarize key quantitative data for 8-hydroxyquinoline and select derivatives.
Table 1: Physicochemical Properties of 8-Hydroxyquinoline (Parent Compound)
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO | [6][19] |
| Molar Mass | 145.16 g/mol | [6][19] |
| Melting Point | 70-76 °C | [6][9][10][13][14][19] |
| Boiling Point | 267-276 °C | [6][9][10] |
| pKa (hydroxyl group) | ~9.9 | [6] |
| pKa (protonated N) | ~5.0 | [9][10][13] |
| logP | 1.85 | [9][10] |
| Aqueous Solubility | 0.56 g/L | [9][10] |
Table 2: pKa1 Constants of Selected Substituted 8-Hydroxyquinolines
| Substituent | pKa1 (Phenolic OH) in Dioxane-Water | Source |
| None (8-HQ) | 11.16 | [20] |
| 5-NO₂ | 9.71 | [20] |
| 5-Cl | 10.13 | [20] |
| 5-CH₃ | 11.41 | [20] |
| 5,7-di-Cl | 9.38 | [20] |
| 5,7-di-I | 9.53 | [20] |
| 5,7-di-NO₂ | 7.39 | [20] |
Note: Data from dioxane-water solutions illustrate the relative electronic effects of substituents.
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and reproducible physicochemical data.
3.1 Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is determined from the inflection point of the resulting titration curve.[21][22][23]
-
Apparatus: Calibrated pH meter with electrode, magnetic stirrer, burette.
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 0.15 M KCl (to maintain constant ionic strength), high-purity water, and the test compound.
-
Procedure:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[21]
-
Prepare a sample solution of the test compound (e.g., 1 mM) in water or a suitable co-solvent.[21]
-
Add KCl solution to maintain a constant ionic strength.[21]
-
Purge the solution with nitrogen to remove dissolved CO₂.[21]
-
Place the solution in a jacketed vessel on a magnetic stirrer and immerse the pH electrode.
-
For determining the pKa of the phenolic group, titrate with 0.1 M NaOH. For the pyridine nitrogen, titrate with 0.1 M HCl.
-
Add the titrant in small, precise increments, recording the pH after each addition has stabilized.[21]
-
Continue the titration until the pH change becomes minimal.
-
Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[24]
-
Perform at least three replicate titrations to ensure reliability.[21]
-
3.2 Determination of logP by the Shake-Flask Method
This is the "gold standard" method for logP determination, involving the direct measurement of a compound's concentration in equilibrated n-octanol and water phases.[7][25]
-
Apparatus: Separatory funnels or vials, mechanical shaker, centrifuge, analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC).
-
Reagents: High-purity n-octanol, high-purity water (or pH 7.4 buffer for logD), test compound.
-
Procedure:
-
Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together and allowing the phases to separate.
-
Prepare a stock solution of the test compound in one of the phases (typically the one in which it is more soluble).
-
Add a known volume of the stock solution to a vial containing known volumes of both pre-saturated n-octanol and water.
-
Seal the vial and shake it for a set period (e.g., 1-2 hours) to allow partitioning equilibrium to be reached.[7]
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy).
-
Calculate logP using the formula: LogP = log₁₀ ([concentration in octanol] / [concentration in water]).[8]
-
3.3 Determination of Thermodynamic Solubility by the Shake-Flask Method
This method measures the equilibrium concentration of a compound in a saturated solution, providing its true or thermodynamic solubility.[12]
-
Apparatus: Vials with screw caps, orbital shaker or rotator in a temperature-controlled environment, filtration or centrifugation system, analytical instrument for quantification.
-
Reagents: Buffer solution (e.g., phosphate-buffered saline, PBS, at a specific pH), solid test compound.
-
Procedure:
-
Add an excess amount of the solid compound to a vial containing the buffer solution. This ensures that a saturated solution is formed with excess solid remaining.
-
Seal the vials and place them on a shaker in a constant temperature incubator (e.g., 25°C or 37°C).
-
Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
After incubation, allow the samples to stand to let the excess solid settle.
-
Separate the saturated solution from the undissolved solid by filtration or centrifugation.[15]
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the aliquot if necessary and determine the compound's concentration using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
The measured concentration is the thermodynamic solubility.
-
3.4 Determination of Melting Point by the Capillary Method
This is the most common and standard technique for determining the melting point of a solid organic compound.[17][26]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), thin-walled capillary tubes.
-
Sample Preparation:
-
Procedure:
-
Place the capillary tube into the heating block of the melting point apparatus.[26]
-
For an unknown compound, perform a rapid initial determination by heating quickly to find the approximate melting range.[18]
-
For an accurate measurement, start with a new sample and heat rapidly to about 15-20°C below the approximate melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted into a clear liquid (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
Visualization of Pathways and Workflows
4.1 Signaling Pathway: Calpain-Calpastatin System
8-hydroxyquinoline derivatives have been shown to ameliorate high glucose-induced toxicity in neuronal cells by affecting the calpain-calpastatin signaling pathway.[27] High intracellular calcium, often a result of cellular stress like hyperglycemia, can lead to the activation of calpains, which are proteases that can trigger cell death.[27]
Caption: Calpain-calpastatin signaling pathway under high glucose stress.
4.2 Experimental Workflow: Synthesis and Characterization of 8-HQ Derivatives
The development of new 8-HQ derivatives follows a logical progression from chemical synthesis to detailed characterization and biological evaluation.
Caption: General workflow for 8-HQ derivative development.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. rroij.com [rroij.com]
- 5. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. acdlabs.com [acdlabs.com]
- 9. 8-Hydroxyquinoline CAS#: 148-24-3 [m.chemicalbook.com]
- 10. 8-Hydroxyquinoline | 148-24-3 [chemicalbook.com]
- 11. enamine.net [enamine.net]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. promptpraxislabs.com [promptpraxislabs.com]
- 17. thinksrs.com [thinksrs.com]
- 18. SSERC | Melting point determination [sserc.org.uk]
- 19. 8-hydroxyquinoline [stenutz.eu]
- 20. researchgate.net [researchgate.net]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. encyclopedia.pub [encyclopedia.pub]
- 26. westlab.com [westlab.com]
- 27. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in 8-Hydroxyquinoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tautomerism in 8-hydroxyquinoline (8-HQ) and its derivatives. Tautomerism, the dynamic equilibrium between two or more interconverting isomers, plays a pivotal role in the chemical, physical, and biological properties of these compounds. Understanding and controlling this phenomenon is critical for the rational design of novel therapeutics and functional materials.
Core Concepts of Tautomerism in 8-Hydroxyquinoline Derivatives
8-Hydroxyquinoline and its derivatives primarily exhibit two types of prototropic tautomerism: keto-enol tautomerism and the formation of a zwitterionic species. The position of the equilibrium is highly sensitive to the molecular structure, including the nature and position of substituents, as well as environmental factors such as the solvent.
Keto-Enol Tautomerism: This is the most prevalent form of tautomerism in 8-hydroxyquinoline derivatives, involving the migration of a proton from the hydroxyl group to the nitrogen atom of the pyridine ring, resulting in the formation of a quinolone-type structure. The enol form, with the hydroxyl group, and the keto form, with the carbonyl group, exist in a dynamic equilibrium.
Zwitterionic Form: In polar or protic solvents, 8-hydroxyquinoline can also exist as a zwitterion, where the phenolic proton is transferred to the pyridine nitrogen, creating a molecule with both a positive and a negative formal charge. This form is often in equilibrium with the neutral enol and keto tautomers.
The relative stability of these tautomeric forms is a key determinant of the molecule's properties. For instance, the enol form is often associated with a higher degree of aromaticity, while the keto and zwitterionic forms can exhibit different hydrogen bonding capabilities and dipole moments.
Quantitative Analysis of Tautomeric Equilibrium
The position of the tautomeric equilibrium is quantified by the equilibrium constant (KT), which is the ratio of the concentrations of the keto and enol forms (KT = [keto]/[enol]). The relative stability of the tautomers is often expressed as the difference in Gibbs free energy (ΔG). A variety of experimental and computational methods are employed to determine these values.
Below is a summary of theoretical quantitative data for the relative energies of tautomers for 8-hydroxyquinoline and some of its derivatives.
| Compound | Tautomeric Forms Considered | Computational Method | Relative Energy (kJ/mol) | Reference |
| 8-Hydroxyquinoline (8HQ) | (OH···N), (OH;N), (NH) | DFT/B3LYP/6-311G | (OH;N) is at least 25 kJ/mol less stable than (OH···N). The NH tautomer is at least 40 kJ/mol higher in energy than the (OH···N) tautomer. | [1] |
| Chloroxine (5,7-dichloro-8HQ) | (OH···N), (OH;N), (NH) | DFT/B3LYP/6-311G | The intramolecular OH···N bond is stronger than in 8HQ. | [1] |
| Clioquinol (5-chloro-7-iodo-8HQ) | (OH···N), (OH;N), (NH) | DFT/B3LYP/6-311G | The intramolecular OH···N bond is stronger than in 8HQ. | [1] |
| Iodoquinol (5,7-diiodo-8HQ) | (OH···N), (OH;N), (NH) | DFT/B3LYP/6-311G | The intramolecular OH···N bond is stronger than in 8HQ. | [1] |
| Nitroxoline (5-nitro-8HQ) | (OH···N), (OH;N), (NH) | DFT/B3LYP/6-311G** | The intramolecular OH···N bond is the strongest among the studied derivatives. | [1] |
Experimental Protocols for Tautomerism Analysis
A multi-faceted approach combining spectroscopic and computational techniques is essential for a comprehensive understanding of the tautomeric equilibrium in 8-hydroxyquinoline derivatives.
UV/Visible Spectroscopy
Objective: To qualitatively and quantitatively assess the tautomeric equilibrium in solution by observing the distinct electronic absorption bands of the different tautomers.
Methodology:
-
Sample Preparation: Prepare a stock solution of the 8-hydroxyquinoline derivative in a suitable solvent (e.g., ethanol, DMSO, or a buffer of known pH). Prepare a series of dilutions to determine the molar absorptivity.
-
Instrumentation: Use a dual-beam UV/Vis spectrophotometer.
-
Data Acquisition:
-
Record the absorption spectrum of the sample over a wavelength range of approximately 200-500 nm.
-
Use the pure solvent as a blank.
-
Repeat the measurement in a variety of solvents with different polarities to observe solvent-induced shifts in the tautomeric equilibrium.
-
-
Data Analysis:
-
Identify the absorption maxima (λmax) corresponding to the enol and keto/zwitterionic forms. The enol form typically absorbs at shorter wavelengths compared to the more conjugated keto form.
-
To quantify the equilibrium constant (KT), the molar extinction coefficients (ε) of the pure tautomers are required. These can be estimated using "locked" derivatives (e.g., O-methylated for the enol form and N-methylated for the keto form) that cannot tautomerize.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information and quantify the tautomeric ratio in solution.
Methodology:
-
Sample Preparation: Dissolve the 8-hydroxyquinoline derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O). The choice of solvent can significantly influence the tautomeric equilibrium.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire one-dimensional 1H and 13C NMR spectra.
-
For more detailed structural elucidation, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
-
Data Analysis:
-
The chemical shifts of the protons and carbons are highly sensitive to the tautomeric form. For example, the chemical shift of the proton attached to the heteroatom (O-H vs. N-H) and the chemical shifts of the aromatic carbons will differ significantly between the enol and keto forms.
-
The tautomeric ratio can be determined by integrating the signals corresponding to specific protons or carbons that are unique to each tautomer.[3]
-
Computational Chemistry
Objective: To theoretically determine the relative stabilities of the tautomers and to aid in the interpretation of experimental spectra.
Methodology:
-
Structure Building: Construct the 3D structures of all possible tautomers (enol, keto, zwitterion) using molecular modeling software.
-
Geometry Optimization and Energy Calculation:
-
Perform geometry optimization for each tautomer to find its lowest energy conformation. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)) is commonly used.[1][4]
-
Calculations should be performed in the gas phase and in solution using a continuum solvation model (e.g., PCM - Polarizable Continuum Model) to simulate the effect of the solvent.[5]
-
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies). These calculations also provide thermodynamic data such as Gibbs free energies.
-
Data Analysis:
-
Compare the calculated Gibbs free energies (ΔG) of the tautomers to determine their relative stabilities. The tautomer with the lower energy is the more stable form.
-
The equilibrium constant (KT) can be calculated from the difference in Gibbs free energy using the equation: ΔG = -RT ln(KT).[6]
-
Visualizing Tautomeric Equilibria and Analysis Workflow
The following diagrams, generated using the DOT language, illustrate the key tautomeric equilibria and a typical workflow for their investigation.
Caption: Tautomeric equilibria in 8-hydroxyquinoline.
Caption: Workflow for the analysis of tautomerism.
Implications for Drug Development and Research
The tautomeric state of an 8-hydroxyquinoline derivative can profoundly influence its biological activity. Different tautomers may exhibit distinct abilities to interact with biological targets such as enzymes and receptors due to differences in their shape, hydrogen bonding patterns, and electronic properties. For example, the ability of 8-hydroxyquinoline derivatives to chelate metal ions, a property crucial for their application as anticancer and neuroprotective agents, is dependent on the presence of the enol form.[7][8]
Furthermore, the tautomeric equilibrium can affect the pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME). Therefore, a thorough understanding and control of tautomerism are essential for the development of safe and effective drugs based on the 8-hydroxyquinoline scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. rroij.com [rroij.com]
- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 5,7-Dimethyl-8-hydroxyquinoline as a Chelating Agent for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dimethyl-8-hydroxyquinoline, a derivative of 8-hydroxyquinoline (oxine), is a versatile bidentate chelating agent. It forms stable complexes with a wide range of metal ions through the coordination of its phenolic hydroxyl and quinoline nitrogen atoms. The addition of two methyl groups at the 5 and 7 positions influences its lipophilicity, solubility, and selectivity towards metal ions compared to the parent compound, 8-hydroxyquinoline. These properties make this compound a valuable tool in various fields, including analytical chemistry for the determination of metal ions, in medicinal chemistry for the development of therapeutic agents targeting metal-dependent pathways, and in materials science. A notable characteristic of 5,7-dimethyl-8-quinolinol is its reported specificity as a non-extracting reagent for lanthanide ions under typical pH conditions, allowing for potential separation from other metal ions.
Chelation Principle
The chelation of a metal ion (Mⁿ⁺) by this compound (DM8HQ) involves the deprotonation of the hydroxyl group and the formation of a five-membered ring with the metal ion. This reaction can be represented as follows:
Mⁿ⁺ + n(DM8HQ) ⇌ [M(DM8Q)ₙ] + nH⁺
The stoichiometry of the resulting complex, typically 1:1 or 1:2 (metal:ligand), depends on the charge and coordination number of the metal ion.
Data Presentation: Stability Constants
Table 1: Stepwise Stability Constants (log K) of 8-Hydroxyquinoline Metal Complexes
| Metal Ion | log K₁ | log K₂ | log K₃ |
| Cu²⁺ | 13.1 | 12.3 | - |
| Zn²⁺ | 9.8 | 8.7 | - |
| Ni²⁺ | 11.4 | 10.1 | - |
| Co²⁺ | 10.6 | 9.5 | - |
| Fe³⁺ | 14.2 | 12.3 | 11.2 |
| Al³⁺ | 10.0 | 9.5 | 8.7 |
Note: These values are for the parent compound 8-hydroxyquinoline and serve as an approximation. The actual values for this compound may vary.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound as a chelating agent.
Protocol 1: Synthesis of a Metal Complex with this compound
Objective: To synthesize a metal complex of this compound for further characterization and application.
Materials:
-
This compound
-
Metal salt (e.g., Copper(II) chloride, Zinc(II) acetate)
-
Ethanol or other suitable organic solvent
-
Deionized water
-
Base (e.g., Sodium hydroxide or ammonia solution, 0.1 M)
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Ligand Solution: Dissolve a stoichiometric amount of this compound in a suitable volume of ethanol. Gentle heating may be required to ensure complete dissolution.
-
Metal Salt Solution: In a separate beaker, dissolve the corresponding metal salt in a minimal amount of deionized water or ethanol.
-
Complexation: While stirring, slowly add the metal salt solution to the ligand solution.
-
pH Adjustment: Adjust the pH of the mixture dropwise with a dilute base to facilitate the deprotonation of the hydroxyl group and promote complex formation. The optimal pH will vary depending on the metal ion but is typically in the range of 5-8 for many divalent metals. A color change or the formation of a precipitate indicates complex formation.
-
Reaction Completion: Continue stirring the reaction mixture at room temperature or with gentle heating for 1-2 hours to ensure the reaction goes to completion.
-
Isolation: Cool the mixture to room temperature and collect the precipitated metal complex by filtration.
-
Washing: Wash the precipitate with deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified complex in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Spectrophotometric Determination of a Metal Ion
Objective: To determine the concentration of a specific metal ion in a sample using this compound and UV-Vis spectrophotometry.
Materials:
-
This compound solution of known concentration in a suitable solvent (e.g., ethanol).
-
Stock solution of the metal ion of interest of known concentration.
-
Buffer solutions to control the pH.
-
UV-Vis spectrophotometer and cuvettes.
-
Volumetric flasks and pipettes.
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a solution containing a known concentration of the metal ion and an excess of the this compound solution at the optimal pH for complex formation.
-
Scan the absorbance of the solution over a relevant wavelength range (e.g., 300-600 nm) to determine the λmax of the metal complex.
-
-
Calibration Curve:
-
Prepare a series of standard solutions containing increasing known concentrations of the metal ion.
-
To each standard, add an excess of the this compound solution and buffer to maintain the optimal pH.
-
Dilute each solution to a fixed volume in a volumetric flask.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus the concentration of the metal ion to generate a calibration curve.
-
-
Sample Analysis:
-
Prepare the unknown sample solution, ensuring it is within the concentration range of the calibration curve.
-
Treat the sample solution in the same manner as the standards (add this compound and buffer).
-
Measure the absorbance of the sample at the λmax.
-
Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.
-
Protocol 3: Solvent Extraction of Metal Ions
Objective: To selectively extract a metal ion from an aqueous solution into an organic phase using this compound.
Materials:
-
This compound solution in a water-immiscible organic solvent (e.g., chloroform, methyl isobutyl ketone).
-
Aqueous solution containing the metal ion(s) of interest.
-
Buffer solutions to control the pH of the aqueous phase.
-
Separatory funnels.
-
pH meter.
Procedure:
-
pH Adjustment: Adjust the pH of the aqueous solution containing the metal ion(s) to the desired value for selective extraction. The optimal pH depends on the metal ion to be extracted.
-
Extraction:
-
Place a known volume of the pH-adjusted aqueous solution and a known volume of the this compound organic solution into a separatory funnel.
-
Shake the funnel vigorously for a few minutes to allow for the chelation and transfer of the metal complex into the organic phase.
-
Allow the two phases to separate completely.
-
-
Separation: Carefully drain the organic phase containing the metal complex.
-
Analysis: The concentration of the metal ion in either the aqueous phase (before and after extraction) or the organic phase (after extraction) can be determined using a suitable analytical technique such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS) to calculate the extraction efficiency.
Visualizations
Application Notes and Protocols: 5,7-Dimethyl-8-hydroxyquinoline in Fluorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dimethyl-8-hydroxyquinoline is a substituted derivative of 8-hydroxyquinoline (8-HQ), a well-established chelating agent and fluorophore. Like its parent compound, this compound exhibits weak intrinsic fluorescence. However, upon forming complexes with various metal ions, its fluorescence emission can be significantly enhanced. This phenomenon, known as chelation-enhanced fluorescence (CHEF), makes it a valuable tool for the detection and quantification of metal ions in various applications, including biological and pharmaceutical research.
The core principle of its application in fluorescence spectroscopy lies in the formation of a rigid complex upon chelation with a metal ion. This rigidity reduces non-radiative decay pathways, leading to a marked increase in fluorescence quantum yield. The methyl groups at the 5 and 7 positions can influence the compound's solubility, lipophilicity, and the photophysical properties of its metal complexes.
Key Applications
-
Fluorescent Probes for Metal Ion Detection: Due to its ability to form stable and fluorescent complexes, this compound can be employed as a selective chemosensor for various metal ions.
-
Organic Light-Emitting Diodes (OLEDs): Metal complexes of 8-hydroxyquinoline derivatives are known for their electroluminescent properties, making them suitable for use in OLEDs. The zinc complex of this compound has been shown to have high thermal stability, a desirable characteristic for such applications.
-
Pharmaceutical and Biological Research: As metal ions play crucial roles in biological systems, fluorescent probes like this compound can be utilized to study metal ion homeostasis and trafficking in cellular environments.
Data Presentation
Photophysical Properties of Bis(5,7-dimethyl-8-hydroxyquinolinato)zinc(II)
| Property | Value | Reference |
| Compound | (Me₂q)₂Zn | Synthesis and characterization of this compound and 2-(2-pyridyl)benzimidazole complexes of zinc(II) for optoelectronic application |
| Emission Maximum (λem) | 572 nm | Synthesis and characterization of this compound and 2-(2-pyridyl)benzimidazole complexes of zinc(II) for optoelectronic application |
| Thermal Stability | >300°C | Synthesis and characterization of this compound and 2-(2-pyridyl)benzimidazole complexes of zinc(II) for optoelectronic application |
General Fluorescence Properties of 8-Hydroxyquinoline and its Derivatives
Note: Specific quantitative data for this compound is limited. The following table provides a general overview of the parent compound, 8-hydroxyquinoline (8-HQ), to illustrate the principles of fluorescence enhancement upon chelation.
| Compound/Complex | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Notes |
| 8-Hydroxyquinoline (8-HQ) | ~315 nm | ~520 nm | Very Low | In its free form, 8-HQ exhibits weak fluorescence due to excited-state intramolecular proton transfer (ESIPT). |
| 8-HQ-Zn²⁺ Complex | ~376 nm | ~517 nm | Enhanced | Chelation with zinc ions restricts the non-radiative decay pathways, leading to a significant increase in fluorescence intensity. |
| 8-HQ-Al³⁺ Complex (Alq₃) | ~392 nm | ~520 nm | High (0.11-0.17) | Tris(8-hydroxyquinolinato)aluminum(III) is a well-known, highly fluorescent complex used in OLEDs. |
| 8-Hydroxyquinoline-5-sulfonic acid-Cd²⁺ Complex | Not Specified | Not Specified | Strongly Fluorescent | Cadmium forms a highly fluorescent chelate with this 8-HQ derivative.[1] |
Experimental Protocols
Protocol 1: General Procedure for Metal Ion Detection using this compound
This protocol outlines a general method for detecting a target metal ion using the chelation-enhanced fluorescence of this compound.
Materials:
-
This compound
-
Stock solution of the target metal ion (e.g., ZnCl₂, AlCl₃)
-
A suitable buffer solution (e.g., HEPES, Tris-HCl at a physiological pH)
-
Organic solvent (e.g., DMSO or ethanol) for dissolving the probe
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a minimal amount of organic solvent like DMSO or ethanol.
-
Prepare a stock solution of the target metal ion (e.g., 10 mM) in the chosen buffer.
-
-
Preparation of Working Solution:
-
Dilute the this compound stock solution in the buffer to a final working concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is minimal (<1%) to avoid interference with the assay.
-
-
Fluorescence Measurement:
-
Transfer the working solution of this compound to a quartz cuvette.
-
Record the baseline fluorescence spectrum using the fluorometer. Determine the optimal excitation wavelength by scanning a range (e.g., 300-400 nm) while monitoring the emission at an expected wavelength (e.g., around 500-600 nm). Then, use the optimal excitation wavelength to record the emission spectrum.
-
Titrate the solution by adding incremental amounts of the metal ion stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
The resulting titration curve can be used to determine the detection limit and the binding affinity of the probe for the metal ion.
-
Protocol 2: Synthesis of Bis(5,7-dimethyl-8-hydroxyquinolinato)zinc(II)
This protocol is adapted from the synthesis of similar 8-hydroxyquinoline metal complexes.
Materials:
-
This compound
-
Zinc(II) salt (e.g., Zinc acetate dihydrate)
-
Ethanol or Methanol
-
Base (e.g., Sodium hydroxide or triethylamine)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolution of Ligand:
-
Dissolve this compound (2 equivalents) in a suitable solvent such as ethanol in a round-bottom flask.
-
-
Deprotonation:
-
Add a stoichiometric amount of a base (e.g., sodium hydroxide solution) to deprotonate the hydroxyl group of the quinoline. Stir the mixture at room temperature.
-
-
Addition of Metal Salt:
-
In a separate vessel, dissolve the zinc(II) salt (1 equivalent) in the same solvent.
-
Slowly add the zinc(II) salt solution to the deprotonated ligand solution while stirring.
-
-
Reaction and Precipitation:
-
Heat the reaction mixture to reflux for several hours.
-
Upon cooling, the bis(5,7-dimethyl-8-hydroxyquinolinato)zinc(II) complex will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitate by filtration.
-
Wash the solid with cold solvent to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent system.
-
Mandatory Visualization
Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.
Caption: General Experimental Workflow for Metal Ion Sensing.
Caption: Logical Flow of Fluorescence-Based Metal Ion Detection.
References
Application Notes and Protocols for Metal Detection Using 5,7-Disubstituted-8-hydroxyquinolines
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5,7-disubstituted-8-hydroxyquinoline derivatives in the analytical determination of metal ions. While specific quantitative data for 5,7-Dimethyl-8-hydroxyquinoline is limited in publicly available literature, this guide leverages data from closely related and well-studied analogues, namely 5,7-dibromo-8-hydroxyquinoline and 5,7-diiodo-8-hydroxyquinoline, to provide comprehensive methodologies and performance characteristics. These compounds serve as excellent representatives for the analytical potential of this class of reagents.
Principle of Detection
8-Hydroxyquinoline and its derivatives are versatile chelating agents that form stable, colored, and often fluorescent complexes with a wide range of metal ions. The detection mechanism is based on the formation of a metal-ligand complex, which alters the electronic properties of the 8-hydroxyquinoline molecule. This change can be observed and quantified using spectrophotometric or fluorometric techniques.[1][2] The proximity of the hydroxyl group at the C-8 position and the nitrogen atom in the quinoline ring allows for the formation of a stable five-membered chelate ring with metal ions.[3]
In spectrophotometry, the formation of the metal complex leads to a shift in the maximum absorption wavelength (λmax) to a region with minimal interference, and the intensity of the absorption is proportional to the concentration of the metal ion. For fluorescence-based detection, the chelation of a metal ion can significantly enhance the fluorescence quantum yield of the 8-hydroxyquinoline derivative, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[4] This "turn-on" fluorescence response provides a highly sensitive method for metal ion detection.
Quantitative Data Summary
The following table summarizes the key analytical parameters for the spectrophotometric determination of various metal ions using 5,7-disubstituted-8-hydroxyquinoline derivatives.
| Derivative | Metal Ion | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Sandell's Sensitivity (ng·cm⁻²) |
| 5,7-Dibromo-8-hydroxyquinoline | Cadmium (Cd²⁺) | 396 | 0.1 - 30 | 5.3 x 10³ | 20 |
| 5,7-Diiodo-8-hydroxyquinoline | Molybdenum (Mo⁶⁺) | 397 | 0 - 23 | 0.9738 x 10⁴ | 9.85 |
| 8-Hydroxyquinoline | Cadmium (Cd²⁺) | 400 | 0.5 - 8.0 | 0.75 x 10⁴ | 14.9 |
Data compiled from references[5][6].
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Cadmium (Cd²⁺) using 5,7-Dibromo-8-hydroxyquinoline (DBHQ)
This protocol is adapted from the non-extractive spectrophotometric method for the determination of trace amounts of cadmium.
1. Materials and Reagents:
-
5,7-Dibromo-8-hydroxyquinoline (DBHQ)
-
Cadmium standard solution (1000 µg/mL)
-
Acetone
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
UV-Vis Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
2. Preparation of Solutions:
-
DBHQ Reagent Solution (0.1% w/v): Dissolve 0.1 g of DBHQ in 100 mL of acetone.
-
Standard Cadmium Solutions: Prepare a series of standard cadmium solutions (0.1, 0.5, 1, 5, 10, 20, 30 µg/mL) by appropriate dilution of the stock standard solution with deionized water.
-
Acidic and Basic Solutions: Prepare dilute solutions of HCl and NaOH for pH adjustment.
3. Experimental Procedure:
-
Into a series of 10 mL volumetric flasks, add 1 mL of each standard cadmium solution.
-
To each flask, add 1.0 mL of the 0.1% DBHQ reagent solution.
-
Adjust the pH of the solution to a slightly acidic range (e.g., pH 6.0) using dilute HCl or NaOH.
-
Dilute the solution to the 10 mL mark with deionized water.
-
Mix the solution thoroughly and allow it to stand for 15 minutes for complete color development.
-
Measure the absorbance of the greenish-yellow chelate at 396 nm against a reagent blank prepared in the same manner without the cadmium standard.
-
Construct a calibration curve by plotting the absorbance versus the concentration of cadmium.
-
For unknown samples, follow the same procedure and determine the concentration from the calibration curve.
4. Interferences:
A wide range of cations and anions generally do not interfere with this method. However, it is advisable to test for potential interferences from the sample matrix.
Protocol 2: Spectrophotometric Determination of Molybdenum (Mo⁶⁺) using 5,7-Diiodo-8-hydroxyquinoline (DIHQ)
This protocol is based on a selective spectrophotometric method for molybdenum determination.
1. Materials and Reagents:
-
5,7-Diiodo-8-hydroxyquinoline (DIHQ)
-
Molybdenum(VI) standard solution (1000 µg/mL)
-
Acetone
-
Chloroform
-
Hydrochloric acid (0.01 - 0.3 M)
-
UV-Vis Spectrophotometer
-
Separatory funnels
-
Volumetric flasks and pipettes
2. Preparation of Solutions:
-
DIHQ Reagent Solution (0.01 M): Prepare a 0.01 M solution of DIHQ in acetone.
-
Standard Molybdenum Solutions: Prepare a series of standard molybdenum solutions (e.g., 1, 5, 10, 15, 20, 23 µg/mL) by appropriate dilution of the stock standard solution in 0.1 M HCl.
3. Experimental Procedure:
-
Place 10 mL of the standard molybdenum solution into a separatory funnel.
-
Add 1.5 mL of the 0.01 M DIHQ solution.
-
Add 10 mL of chloroform to the separatory funnel.
-
Shake the funnel vigorously for 1 minute to extract the Molybdenum-DIHQ complex into the organic phase.
-
Allow the layers to separate and collect the organic (chloroform) layer.
-
Measure the absorbance of the yellow complex in the chloroform layer at 397 nm against a chloroform blank.
-
Construct a calibration curve by plotting absorbance versus the concentration of molybdenum.
-
For the analysis of real samples, such as steel, dissolve the sample in acid and follow the same procedure.[6]
Visualizations
Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)
The diagram below illustrates the general principle of Chelation-Enhanced Fluorescence (CHEF), which is a common signaling mechanism for 8-hydroxyquinoline-based fluorescent probes.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Experimental Workflow: Spectrophotometric Metal Ion Detection
The following workflow diagram outlines the key steps in a typical spectrophotometric metal ion detection experiment using a 5,7-disubstituted-8-hydroxyquinoline reagent.
Caption: General workflow for spectrophotometric metal detection.
References
- 1. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. zenodo.org [zenodo.org]
5,7-Dimethyl-8-hydroxyquinoline in the synthesis of organic light-emitting diodes (OLEDs)
Introduction
Organic Light-Emitting Diodes (OLEDs) have emerged at the forefront of display and solid-state lighting technologies due to their superior contrast, vibrant colors, and flexibility. The performance of an OLED is intrinsically linked to the properties of the organic materials used in its fabrication. 8-Hydroxyquinoline and its derivatives are a class of compounds that have been extensively studied as versatile ligands for metal complexes used in OLEDs, acting as electron transporters and light emitters. The introduction of substituent groups onto the 8-hydroxyquinoline core allows for the fine-tuning of the electronic and photophysical properties of the resulting metal complexes. This report focuses on the application of 5,7-dimethyl-8-hydroxyquinoline in the synthesis of metal complexes for use in OLEDs, providing detailed protocols for synthesis and device fabrication, along with a summary of their performance characteristics. The methyl groups at the 5 and 7 positions can enhance the stability and influence the emission wavelength of the corresponding metal complexes, making them promising candidates for efficient and durable OLEDs.
Experimental Protocols
This section details the experimental procedures for the synthesis of the this compound ligand, its zinc(II) complex, and the subsequent fabrication of a multilayer OLED device using this complex as the emissive material.
Protocol 1: Synthesis of this compound Ligand
This protocol is adapted from general methods for the synthesis of 8-hydroxyquinoline derivatives.
Materials:
-
2-Amino-4,6-dimethylphenol
-
Glycerol
-
Concentrated Sulfuric Acid
-
o-Nitrophenol
-
Sodium Hydroxide (30% solution)
-
Deionized water
Procedure:
-
In a reaction vessel resistant to acid, carefully add glycerol.
-
While stirring, slowly add concentrated sulfuric acid to the glycerol.
-
Sequentially add 2-amino-4,6-dimethylphenol and a catalytic amount of o-nitrophenol to the mixture.
-
Initially, add approximately 65% of the total required volume of oleum (fuming sulfuric acid).
-
Heat the mixture to 125°C. The reaction is exothermic and the temperature will naturally rise. Allow the temperature to reach 140°C and then cool back to 136°C.
-
Add the remaining oleum while maintaining the temperature at 137°C.
-
After the addition is complete, maintain the reaction mixture at this temperature for 4 hours.
-
Cool the mixture to below 100°C.
-
In a separate acid-resistant pot, prepare a volume of water that is 10 times the initial amount of 2-amino-4,6-dimethylphenol.
-
Slowly and carefully pump the cooled reaction mixture into the water with stirring.
-
Heat the diluted mixture to 75-80°C.
-
Neutralize the solution to a pH of 7.0-7.2 by adding a 30% sodium hydroxide solution.
-
A precipitate will form. Collect the precipitate while the solution is still hot.
-
Cool the precipitate, which will solidify into a block.
-
Purify the crude product by sublimation under reduced pressure to obtain the final this compound.
Protocol 2: Synthesis of Bis(5,7-dimethyl-8-hydroxyquinolinato)zinc(II) [(Me₂q)₂Zn]
This protocol describes the synthesis of the zinc complex using the prepared ligand.
Materials:
-
This compound
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Anhydrous Ethanol
-
Deionized Water
-
Ammonia solution (25%)
Procedure:
-
In a round-bottom flask, dissolve 20 mmol of this compound in 100 mL of anhydrous ethanol with stirring.
-
In a separate beaker, dissolve 10 mmol of zinc acetate dihydrate in 50 mL of deionized water.
-
With vigorous stirring at room temperature, slowly add the aqueous solution of zinc acetate to the ethanolic solution of this compound. A yellow precipitate of the zinc complex will form immediately.[1]
-
To ensure complete precipitation, add ammonia solution dropwise to the reaction mixture until the pH reaches approximately 7-8.[1]
-
Continue stirring the mixture for 2 hours at room temperature to facilitate complete reaction and crystal growth.[1]
-
Collect the yellow precipitate by vacuum filtration using a Büchner funnel.[1]
-
Wash the collected solid sequentially with deionized water (3 x 50 mL) and ethanol (2 x 30 mL) to remove any unreacted starting materials and byproducts.[1]
-
Dry the purified bis(5,7-dimethyl-8-hydroxyquinolinato)zinc(II) powder in a vacuum oven.
Protocol 3: Fabrication of a Multilayer OLED Device via Vacuum Thermal Evaporation
This protocol outlines the fabrication of a multilayer OLED with the structure: ITO/α-NPD/(Me₂q)₂Zn/BCP/Alq₃/LiF/Al.
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Detergent, deionized water, acetone, isopropanol
-
UV-ozone cleaner
-
Vacuum thermal evaporation system with multiple sources
-
α-NPD (N,N′-Di(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine)
-
(Me₂q)₂Zn (synthesized as per Protocol 2)
-
BCP (2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline)
-
Alq₃ (Tris(8-hydroxyquinolinato)aluminum)
-
LiF (Lithium Fluoride)
-
High-purity Aluminum (Al)
-
UV-curable epoxy and glass coverslips for encapsulation
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.[1]
-
Dry the substrates using a stream of dry nitrogen gas.[1]
-
Treat the substrates with UV-ozone for 10-15 minutes immediately before loading into the deposition chamber to improve the ITO work function.[1]
-
-
Layer Deposition (performed in a high vacuum chamber, <10⁻⁶ Torr):
-
Hole Transport Layer (HTL): Deposit a 40 nm thick layer of α-NPD at a rate of 0.1-0.2 nm/s.
-
Emissive Layer (EML): Deposit a 50 nm thick layer of the synthesized (Me₂q)₂Zn at a rate of 0.1-0.2 nm/s.
-
Hole Blocking/Electron Transport Layer (HBL/ETL): Deposit a 10 nm thick layer of BCP at a rate of 0.1 nm/s.[1]
-
Electron Transport Layer (ETL): Deposit a 20 nm thick layer of Alq₃ at a rate of 0.1-0.2 nm/s.
-
Electron Injection Layer (EIL): Deposit a 0.5-1 nm thick layer of LiF at a rate of 0.01-0.02 nm/s.[1]
-
Cathode: Deposit a 100-150 nm thick layer of Aluminum (Al) at a rate of 0.5-1 nm/s.[1]
-
-
Encapsulation:
-
Inside a nitrogen-filled glovebox, encapsulate the fabricated device using a UV-curable epoxy and a glass coverslip to protect the organic layers from atmospheric moisture and oxygen.[1]
-
Quantitative Data
The performance of OLEDs incorporating this compound derivatives is summarized in the table below.
| Complex | Device Structure | Emission Peak (nm) | CIE Coordinates (x, y) | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) |
| (Me₂q)₂Zn | ITO/α-NPD/(Me₂q)₂Zn/BCP/Alq₃/LiF/Al | 572 | (0.506, 0.484) | - | - |
| (Me₂q)(pbi)Zn | ITO/α-NPD/(Me₂q)(pbi)Zn/BCP/Alq₃/LiF/Al | 561 | (0.47, 0.52) | - | - |
Data for Maximum Luminance and Current Efficiency were not available in the cited sources for these specific complexes.
Visualizations
Caption: Workflow for the synthesis of the ligand and its zinc complex.
Caption: Step-by-step workflow for OLED device fabrication.
Caption: Diagram of the multilayer OLED device structure.
References
Application Notes and Protocols for 5,7-Dimethyl-8-hydroxyquinoline in Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyquinoline and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. Their mechanism of action is often attributed to their ability to chelate metal ions, which are essential for various enzymatic and cellular processes in microorganisms. 5,7-Dimethyl-8-hydroxyquinoline, a derivative of 8-hydroxyquinoline, is a promising candidate for antibacterial research. This document provides detailed protocols for evaluating the antibacterial efficacy of this compound, including determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.
Mechanism of Action: Metal Ion Chelation
The antibacterial activity of 8-hydroxyquinoline derivatives like this compound is primarily linked to their ability to act as chelating agents. These molecules can form stable complexes with divalent metal ions such as iron (Fe²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺), which are crucial cofactors for many bacterial enzymes involved in critical metabolic pathways. By sequestering these essential metal ions, this compound can disrupt cellular respiration, DNA replication, and other vital functions, ultimately leading to the inhibition of bacterial growth or cell death.[1][2][3]
Caption: Proposed mechanism of antibacterial action for this compound.
Data Presentation
The following tables are templates for summarizing quantitative data from antibacterial assays. Note: The values presented are for illustrative purposes only and must be determined experimentally for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) | MIC (µM) |
| Staphylococcus aureus | Gram-positive | 25923 | [Experimental Value] | [Experimental Value] |
| Escherichia coli | Gram-negative | 25922 | [Experimental Value] | [Experimental Value] |
| Pseudomonas aeruginosa | Gram-negative | 27853 | [Experimental Value] | [Experimental Value] |
| Enterococcus faecalis | Gram-positive | 29212 | [Experimental Value] | [Experimental Value] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | ATCC Number | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 25923 | [Experimental Value] | [Calculated Value] | [Bacteriostatic/Bactericidal] |
| Escherichia coli | 25922 | [Experimental Value] | [Calculated Value] | [Bacteriostatic/Bactericidal] |
Experimental Protocols
I. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Inoculum Preparation:
-
From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with agitation until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of the this compound stock solution in CAMHB across the wells of a 96-well plate.
-
Include a positive control well (bacterial inoculum in CAMHB without the compound) and a negative control well (CAMHB only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the negative control).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
II. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline or PBS
-
Sterile spreaders
Protocol:
-
Subculturing from MIC plate:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-inoculate the aliquots onto separate, labeled TSA plates.
-
-
Incubation:
-
Incubate the TSA plates at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive). This is practically observed as the lowest concentration with no colony growth on the agar plate.
-
III. Time-Kill Curve Assay
This assay provides information on the rate of bactericidal activity of an antimicrobial agent over time.
Materials:
-
This compound stock solution
-
Bacterial strain of interest
-
CAMHB
-
Sterile culture tubes or flasks
-
Incubator shaker (37°C)
-
TSA plates
-
Sterile saline or PBS
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum in the mid-logarithmic growth phase with a final concentration of approximately 5 x 10⁵ CFU/mL in multiple culture tubes.
-
-
Assay Setup:
-
Add this compound to the culture tubes at various concentrations relative to the predetermined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).
-
Include a growth control tube without the compound.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aseptically remove an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Caption: Workflow for the time-kill curve assay.
References
Application Notes and Protocols: Antifungal Activity of 5,7-Dimethyl-8-hydroxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antifungal properties of 5,7-Dimethyl-8-hydroxyquinoline derivatives. This document includes a summary of their antifungal activity, detailed experimental protocols for in vitro evaluation, and visualizations of experimental workflows and potential mechanisms of action.
Introduction
8-Hydroxyquinoline and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antifungal properties. The substitution pattern on the quinoline ring plays a crucial role in modulating their efficacy and spectrum of activity. Derivatives with substitutions at the C5 and C7 positions have shown significant antifungal potential. This document focuses on the antifungal activity of this compound derivatives and provides protocols for their evaluation.
Quantitative Antifungal Activity
The antifungal efficacy of 5,7-disubstituted-8-hydroxyquinoline derivatives has been evaluated against a range of fungal pathogens. The following table summarizes the antifungal activity of 5,7-dichloro and 5,7-dibromo-2-methyl-8-quinolinols, which serve as structural analogs to the 5,7-dimethyl derivatives. The data is presented as the concentration required to inhibit fungal growth.
Table 1: Antifungal Activity of 5,7-Disubstituted-2-Methyl-8-Quinolinols
| Compound | Aspergillus niger | Aspergillus oryzae | Trichoderma viride | Myrothecium verrucaria | Trichophyton mentagrophytes |
| 5,7-Dichloro-2-methyl-8-quinolinol | >100 µg/ml | >100 µg/ml | 1.0 µg/ml | 1.0 µg/ml | 1.0 µg/ml |
| 5,7-Dibromo-2-methyl-8-quinolinol | >100 µg/ml | >100 µg/ml | 1.0 µg/ml | 1.0 µg/ml | 1.0 µg/ml |
Data from Gershon et al., 1972.[1]
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of the antifungal activity of this compound derivatives. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of a compound that inhibits the visible growth of a fungus.
Materials:
-
This compound derivative
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivative in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium to achieve a range of desired concentrations in the microtiter plate. The final DMSO concentration should not exceed 1%.
-
-
Inoculum Preparation (Yeast - e.g., Candida albicans):
-
Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the standardized suspension in RPMI 1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Inoculum Preparation (Molds - e.g., Aspergillus niger):
-
Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.
-
Adjust the conidial suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.
-
-
Plate Setup and Incubation:
-
Add 100 µL of the appropriate drug dilution to each well of a 96-well plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control (medium and inoculum, no compound) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% inhibition for azoles and complete inhibition for other agents) compared to the growth control, as determined visually or spectrophotometrically.
-
Sorbitol Protection Assay
This assay helps to determine if the antifungal compound targets the fungal cell wall.
Procedure:
-
Perform the broth microdilution assay as described in section 3.1.
-
Prepare a parallel set of microtiter plates where the RPMI 1640 medium is supplemented with 0.8 M sorbitol.[5]
-
Compare the MIC values obtained in the presence and absence of sorbitol. A significant increase (e.g., four-fold or greater) in the MIC in the presence of sorbitol suggests that the compound targets the cell wall.
Cellular Leakage Assay
This assay assesses damage to the fungal cell membrane by measuring the leakage of intracellular components.
Procedure:
-
Prepare a fungal suspension and treat it with the this compound derivative at its MIC.
-
Incubate the suspension at 35°C.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots and centrifuge to pellet the fungal cells.
-
Measure the absorbance of the supernatant at 260 nm, which corresponds to the leakage of nucleic acids and other UV-absorbing materials.[5] An increase in absorbance over time compared to an untreated control indicates membrane damage.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro evaluation of antifungal activity.
Hypothesized Signaling Pathway of Antifungal Action
The mechanism of action for 8-hydroxyquinoline derivatives often involves the disruption of the fungal cell wall and membrane integrity.[5]
Caption: Hypothesized mechanism of antifungal action for 8-hydroxyquinoline derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Nitroxoline (5‐Nitro‐8‐Hydroxyquinoline) Against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticancer Research on 5,7-Dimethyl-8-hydroxyquinoline and Related 8-Hydroxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyquinoline and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. These compounds exert their effects through various mechanisms, primarily attributed to their metal-chelating capabilities, which can disrupt cellular homeostasis and induce cell death in cancer cells. This document provides detailed application notes and experimental protocols for investigating the anticancer potential of 5,7-Dimethyl-8-hydroxyquinoline and its structural analogs. While specific data for this compound is emerging, the broader class of 8-hydroxyquinoline derivatives has been more extensively studied, providing a solid framework for research in this area.
Mechanism of Action
The anticancer activity of 8-hydroxyquinoline derivatives is multifaceted. A key mechanism is their ability to chelate essential metal ions like copper and iron. This chelation can lead to the formation of reactive oxygen species (ROS), inhibition of metalloenzymes crucial for cancer cell survival, and disruption of signaling pathways. Notably, some derivatives have been shown to induce apoptosis and paraptosis (a non-apoptotic form of cell death) in cancer cells. Furthermore, modulation of key signaling pathways involved in cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR and ERK pathways, has been observed with certain 8-hydroxyquinoline analogs. For instance, a structurally related compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in colorectal cancer cells.[1] Another derivative, 5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11), was found to induce apoptosis in breast cancer cells partially through the activation of the ERK pathway.[2]
Data Presentation: In Vitro Cytotoxicity of 8-Hydroxyquinoline Derivatives
The following table summarizes the cytotoxic activity of various 8-hydroxyquinoline derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | HCT116 | Colorectal Carcinoma | 0.33 | [1] |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | Caco-2 | Colorectal Adenocarcinoma | 0.51 | [1] |
| 5,7-dichloro-2-methyl-8-quinolinol and DPPZ Co(II) Complex (Co7) | HeLa | Cervical Cancer | 0.0008 | [3] |
| 8-Hydroxyquinoline-2-carbaldehyde | Multiple Cell Lines | Various | 12.5–25 µg/mL | [4] |
| 8-Hydroxyquinoline-2-carbaldehyde | Hep3B | Hepatocellular Carcinoma | 6.25±0.034 µg/mL | [4] |
| 5,7-dihalo-substituted-8-hydroxyquinolines (as Cu(II) complexes) | Various | Hepatoma, Ovarian, Non-small-cell lung | 0.0014 - 32.13 | [5] |
| 8-Hydroxyquinoline (8-HQ) | HCT 116 | Colorectal Carcinoma | 9.33 ± 0.22 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (or other derivatives)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well clear-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. c. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Prepare serial dilutions of the compound in complete culture medium. A suggested starting concentration range is 0.1 to 100 µM. c. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only). d. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C. c. After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. d. Gently shake the plate for 15 minutes to ensure uniform color distribution.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the no-cell control from all other readings. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. c. Plot a dose-response curve and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis (programmed cell death) induced by the test compound using flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 or 48 hours). b. Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. c. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Staining: a. Wash the cells twice with cold PBS. b. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. c. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples by flow cytometry within 1 hour. c. Differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of the test compound on the cell cycle distribution.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
Cold PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Fixation: a. Treat cells with this compound for the desired time. b. Harvest the cells and wash once with cold PBS. c. Resuspend the cell pellet in 1 mL of cold PBS. d. While gently vortexing, add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol for fixation. e. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: a. Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol. b. Wash the cell pellet with cold PBS. c. Resuspend the pellet in 500 µL of PI staining solution containing RNase A. d. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Analyze the samples using a flow cytometer. b. Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
Visualizations
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for evaluating the anticancer effects of this compound.
Potential Signaling Pathways Modulated by 8-Hydroxyquinoline Derivatives
Caption: Potential signaling pathways affected by 8-hydroxyquinoline derivatives.
References
- 1. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling [mdpi.com]
- 2. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
5,7-Dimethyl-8-hydroxyquinoline: A Versatile Ligand in Coordination Chemistry for Advanced Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,7-Dimethyl-8-hydroxyquinoline is a bidentate N,O-donor ligand that has garnered significant interest in the field of coordination chemistry. As a derivative of 8-hydroxyquinoline (oxine), it forms stable complexes with a wide array of metal ions. The addition of two methyl groups at the 5 and 7 positions of the quinoline ring influences the electronic properties and steric hindrance of the ligand, thereby fine-tuning the stability, reactivity, and photophysical characteristics of its metal complexes. These tailored properties make this compound an attractive candidate for applications in materials science, particularly in the development of luminescent materials for organic light-emitting diodes (OLEDs), as well as in medicinal chemistry for the design of novel therapeutic agents.
Key Applications
The coordination complexes of this compound have shown promise in several key areas:
-
Optoelectronic Materials: Metal complexes of this ligand, particularly with Ga(III) and Zn(II), exhibit significant luminescence, making them suitable for use as emitting layers in OLEDs. The substitution pattern on the quinoline ring can be used to tune the emission color.[1]
-
Bioinorganic Chemistry and Medicinal Applications: Organometallic complexes, such as those with Ruthenium(II), are being explored for their potential anticancer properties. The ligand can act as a biologically active component in the design of metal-based drugs.
-
Catalysis and Separation Science: The ability to form stable complexes with various metals, including f-block elements, suggests potential applications in catalysis and in the separation of metals.
Quantitative Data Summary
The following tables summarize key quantitative data for metal complexes of this compound.
Table 1: Synthesis and Characterization of a Gallium(III) Complex
| Parameter | Value | Reference |
| Complex | mer-[Ga(DimOx)₃]·CH₂Cl₂ | [2][3][4] |
| Ligand | This compound (DimOx) | [2][3][4] |
| Yield | 81% | [2][4] |
| Elemental Analysis (Calculated) | C, 55.6%; H, 4.5%; N, 5.6% | [2][4] |
| Elemental Analysis (Found) | C, 55.5%; H, 2.6%; N, 5.7% | [2][4] |
| UV-vis (λmax, nm; ε, L mol⁻¹ cm⁻¹) | 408.1 (8.8 x 10³), 340 (4.9 x 10³), 324 (4.7 x 10³) | [2][4] |
Table 2: Crystallographic Data for a Hafnium(IV) Complex
| Parameter | Value | Reference |
| Complex | [Hf(C₁₁H₁₀NO)₄]·2C₃H₇NO | [5] |
| Coordination Geometry | Distorted square antiprismatic | [5] |
| Hf—O Bond Lengths (Å) | 2.094 (2) to 2.1036 (19) | [5] |
| Hf—N Bond Lengths (Å) | 2.377 (2) to 2.413 (2) | [5] |
| O—Hf—N Bite Angles (°) | 69.58 (8) to 70.87 (1) | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Gallium(III) Complex with this compound
This protocol is adapted from the synthesis of mer-[Ga(DimOx)₃]·CH₂Cl₂.[2][3][4]
Materials:
-
This compound
-
Ga(NO₃)₃·H₂O
-
Distilled water
-
Sodium hydroxide (NaOH) solution (2 M)
-
Dichloromethane
Procedure:
-
Ligand Solution: Dissolve 0.711 g (4.11 mmol) of this compound in 15 mL of water.
-
Metal Salt Solution: In a separate beaker, dissolve 0.35 g (1.37 mmol) of Ga(NO₃)₃·H₂O in 20 mL of distilled water.
-
Reaction: Add the gallium nitrate solution to the ligand solution with stirring.
-
pH Adjustment: Adjust the pH of the resulting solution to 8 by the dropwise addition of a 2 M NaOH solution. A precipitate will form.
-
Isolation: Filter the precipitate and dry it in vacuo.
-
Crystallization: Recrystallize the crude product from dichloromethane at room temperature. Crystals suitable for analysis should form within two days.
Protocol 2: Synthesis of a Hafnium(IV) Complex with this compound
This protocol is adapted from the synthesis of Tetrakis(5,7-dimethylquinolin-8-olato-κ² N,O)hafnium(IV) dimethylformamide disolvate.[5]
Materials:
-
This compound (OxH)
-
HfCl₄
-
Dimethylformamide (DMF)
Procedure:
-
Metal Salt Solution: Dissolve 206 mg (0.64 mmol) of HfCl₄ in a minimal amount of DMF.
-
Ligand Solution: In a separate container, dissolve 445 mg (2.5 mmol) of this compound in a minimal amount of DMF.
-
Reaction: While stirring the HfCl₄ solution at room temperature, slowly add the ligand solution. A bright yellow solution will form.
-
Crystallization: Allow the solution to stand for approximately one week for the formation of reddish crystals.
Visualization of Experimental Workflow and a Representative Signaling Pathway
Caption: General experimental workflow for the synthesis and characterization of metal complexes.
References
Application Notes and Protocols for HPLC Analysis of 8-Hydroxyquinoline and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of 8-hydroxyquinoline and its derivatives. It is designed to assist researchers, scientists, and professionals in the field of drug development in establishing robust analytical methods for the quantification and characterization of these compounds.
Introduction
8-Hydroxyquinoline and its derivatives are a class of heterocyclic organic compounds with a wide range of applications in pharmaceuticals, agriculture, and analytical chemistry.[1][2] Their diverse biological activities, including antimicrobial, antifungal, neuroprotective, and anticancer properties, have led to their extensive use and study.[1][2] Accurate and reliable analytical methods are crucial for quality control, pharmacokinetic studies, and formulation development of these compounds. HPLC is a powerful and versatile technique for the separation, identification, and quantification of 8-hydroxyquinoline and its derivatives in various matrices.
This application note details several validated HPLC methods for the analysis of 8-hydroxyquinoline and some of its key derivatives, such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), nitroxoline (8-hydroxy-5-nitroquinoline), and halogenated 8-hydroxyquinolines.
Experimental Protocols
This section outlines detailed methodologies for the HPLC analysis of 8-hydroxyquinoline and its derivatives, compiled from various validated sources.
Method 1: Analysis of 8-Hydroxyquinoline on a Mixed-Mode Column
This method is suitable for the analysis of 8-hydroxyquinoline, taking advantage of mixed-mode chromatography to achieve good retention and peak shape.[3]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Primesep 100 mixed-mode column (4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: An isocratic mixture of water, acetonitrile (MeCN), and sulfuric acid (H₂SO₄) buffer. A typical starting point is a simple mobile phase of water and MeCN with a H₂SO₄ buffer.[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 200 nm.[3]
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.
Method 2: Analysis of Clioquinol and its Related Substances
This method is designed for the content determination of clioquinol and its related substances in raw material.[4]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C8 column.[4]
-
Mobile Phase: Buffer solution-methanol (35:65, v/v).[4] The buffer composition should be optimized for the specific separation.
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.
-
Detection: UV at 254 nm.[4]
-
Sample Preparation: Prepare a stock solution of the clioquinol raw material in a suitable solvent (e.g., methanol) and dilute to the desired concentration with the mobile phase. Filter the final solution through a 0.45 µm syringe filter.
Method 3: Simultaneous Determination of Halogenated 8-Hydroxyquinoline Compounds
This reverse-phase HPLC method allows for the simultaneous determination of iodochlorhydroxyquin, 5,7-dichloro-8-hydroxyquinoline, and 5,7-diiodo-8-hydroxyquinoline in pharmaceutical formulations.[5]
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: 10-micron phenyl-silica column.[5]
-
Mobile Phase: 0.001 M NiCl₂ in acetonitrile-methanol-water (30:20:50, v/v/v).[5] The nickel chloride is used to form complexes with the analytes, aiding in their separation and detection.[5]
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 273 nm.[5]
-
Sample Preparation for Creams, Ointments, and Shampoos: Disperse a known weight of the sample in a suitable solvent, followed by extraction and dilution to the final concentration in the mobile phase.
-
Sample Preparation for Tablets: Grind the tablets to a fine powder, extract the active ingredients with a suitable solvent, and dilute to the final concentration with the mobile phase.
Quantitative Data Summary
The following tables summarize the quantitative data from the cited HPLC methods for easy comparison.
Table 1: HPLC Method Parameters for 8-Hydroxyquinoline and its Derivatives
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| 8-Hydroxyquinoline | Primesep 100 (4.6 x 150 mm, 5 µm) | Water, Acetonitrile, H₂SO₄ buffer | 1.0 | 200 | [3] |
| Clioquinol | C8 | Buffer solution-methanol (35:65) | 1.0 | 254 | [4] |
| Halogenated 8-Hydroxyquinolines | Phenyl-silica (10 µm) | 0.001 M NiCl₂ in Acetonitrile-Methanol-Water (30:20:50) | 1.5 | 273 | [5] |
| Clioquinol | Sunfire C18 (4.6 x 250 mm, 5 µm) | Acetonitrile-water pH 3 (adjusted with 1% o-phosphoric acid) (90:10) | 1.0 | 254 | [6][7] |
| 8-Hydroxyquinoline Sulfate | LiChrosorb RP-18 | Acetonitrile-water (65:35), pH 3.05 with phosphoric acid | Not Specified | 240 | [8][9] |
Table 2: Performance Characteristics of HPLC Methods
| Analyte | Linearity Range | Recovery (%) | Remarks | Reference |
| Clioquinol | 3-60 µg/mL | 99.8 | The method is reported to be rapid, accurate, and reliable. | [4] |
| Halogenated 8-Hydroxyquinolines | 30-150% of label claim | ≥ 98 | The method is stability-indicating and specific. | [5] |
| Clioquinol | 0.06-1.20 µg | 99.7 | Good linearity was observed in the specified range. | [10] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving 8-Hydroxyquinoline and Derivatives
8-Hydroxyquinoline and its derivatives exert their biological effects by modulating various signaling pathways. Understanding these mechanisms is crucial for drug development.
One notable pathway involves the neuroprotective effects of these compounds. For instance, 8-hydroxyquinoline and its derivatives have been shown to ameliorate high glucose-induced neurotoxicity by modulating the calpain-calpastatin signaling pathway.[5] High glucose levels can lead to an increase in intracellular calcium, which in turn activates calpain, a protease that can trigger cell death.[5] 8-Hydroxyquinoline derivatives, particularly clioquinol, can attenuate the increased expression of calpain, thereby protecting neuronal cells.[5]
Caption: Neuroprotective mechanism of 8-hydroxyquinoline derivatives.
In the context of cancer, clioquinol has been found to inhibit angiogenesis by promoting the degradation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4] This leads to the downregulation of the downstream Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for endothelial cell proliferation and survival.[4]
Caption: Anti-angiogenic mechanism of Clioquinol.
Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the HPLC analysis of 8-hydroxyquinoline and its derivatives.
Caption: General workflow for HPLC analysis.
Conclusion
The HPLC methods described in this application note provide robust and reliable approaches for the analysis of 8-hydroxyquinoline and its derivatives in various samples. The provided protocols and quantitative data serve as a valuable resource for researchers and scientists to develop and validate their own analytical methods. Furthermore, the elucidation of the signaling pathways in which these compounds are involved offers a deeper understanding of their mechanisms of action, which is essential for their therapeutic development. The experimental workflow diagram provides a clear and concise overview of the steps involved in a typical HPLC analysis.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of 8-hydroxyquinoline-coated graphene oxide on cell death and apoptosis in MCF-7 and MCF-10 breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clioquinol: to harm or heal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. What is the mechanism of Clioquinol? [synapse.patsnap.com]
Application Notes and Protocols for Gravimetric Analysis Using 8-Hydroxyquinoline and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the gravimetric determination of various metal ions using 8-hydroxyquinoline (oxine) and its derivatives. This classical analytical technique remains a valuable tool for quantitative analysis due to its high accuracy and precision.
Introduction to Gravimetric Analysis with 8-Hydroxyquinoline
8-Hydroxyquinoline and its substituted derivatives are versatile organic chelating agents that form stable, insoluble complexes with a wide range of metal ions.[1] The principle of this gravimetric method is based on the selective precipitation of a metal ion from a solution by forming a stoichiometric complex with the reagent. The resulting precipitate is then filtered, washed, dried, and weighed. The mass of the precipitate is used to calculate the amount of the analyte in the original sample.[2]
The selectivity of the precipitation is highly dependent on the pH of the solution. By carefully controlling the pH, it is possible to separate and quantify different metal ions from a mixture. For instance, aluminum can be precipitated in an acidic solution, while magnesium requires an alkaline medium.[3][4]
Quantitative Data Summary
The following tables summarize quantitative data for the gravimetric determination of aluminum, magnesium, and manganese using 8-hydroxyquinoline.
Table 1: Gravimetric Determination of Aluminum with 8-Hydroxyquinoline [3][5]
| Sample Type | Aluminum (Al) Present (mg) | Precipitate Weighed (mg) | Aluminum (Al) Found (mg) | Recovery (%) | Interfering Ions |
| Standard Solution | 50.0 | 851.5 | 49.9 | 99.8 | - |
| Bauxite Ore | - | - | - | - | Fe(III), Ti(IV) |
| Clay | - | - | - | - | Fe(III), Ti(IV) |
| Fired Refractory | - | - | - | - | Fe(III), Ti(IV) |
Note: The theoretical percentage of aluminum in anhydrous aluminum 8-hydroxyquinolinate (Al(C₉H₆NO)₃) is 5.87%.[3]
Table 2: Gravimetric Determination of Magnesium with 8-Hydroxyquinoline [6][7][8]
| Sample Type | Magnesium (Mg) Present (mg) | Precipitate Weighed (mg) | Magnesium (Mg) Found (mg) | Recovery (%) | Interfering Ions |
| Standard Solution | 25.0 | 363.2 | 24.9 | 99.6 | Ca(II), Al(III) |
| Water Sample | - | - | - | - | Ca(II) |
| Biological Fluids | - | - | - | - | Ca(II), PO₄³⁻ |
Note: The precipitate, magnesium 8-hydroxyquinolinate dihydrate (Mg(C₉H₆NO)₂·2H₂O), is typically dried to the anhydrous form (Mg(C₉H₆NO)₂) for weighing.
Table 3: Gravimetric Determination of Manganese with 8-Hydroxyquinoline [9][10]
| Sample Type | Manganese (Mn) Present (mg) | Precipitate Weighed (mg) | Manganese (Mn) Found (mg) | Recovery (%) | Interfering Ions |
| Standard Solution | 53.5 | 333.8 | 53.5 | 100.0 | Fe(III), Co(II), Ni(II) |
| Steel Alloy | - | - | - | - | Fe(III), Cr(III) |
| Manganese Ore | - | - | - | - | Fe(III) |
Note: The precipitate, manganese 8-hydroxyquinolinate (Mn(C₉H₆NO)₂), is dried to a constant weight at 150°C. The composition of the dried precipitate corresponds to Mn(C₉H₆ON)₂ and contains 16.03% manganese.[9]
Experimental Protocols
Gravimetric Determination of Aluminum using 8-Hydroxyquinoline
This protocol is suitable for the determination of aluminum in the absence of interfering ions or after their removal.
Reagents:
-
8-Hydroxyquinoline Solution (2% w/v): Dissolve 2.0 g of 8-hydroxyquinoline in 100 mL of 2 M acetic acid.
-
Ammonium Acetate Solution (2 M): Dissolve 154.16 g of ammonium acetate in distilled water and dilute to 1 L.
-
Hydrochloric Acid (HCl), 0.1 M
-
Ammonia Solution (NH₄OH), dilute
Procedure:
-
Pipette a known volume of the sample solution containing approximately 25-50 mg of aluminum into a 400 mL beaker.
-
Add 150 mL of distilled water and 1 mL of 0.1 M HCl.
-
Heat the solution to 60-70°C.
-
Add 20 mL of the 2% 8-hydroxyquinoline solution.
-
Slowly add 2 M ammonium acetate solution until a precipitate forms, and then add an additional 25 mL for every 100 mL of solution. The supernatant should be slightly yellow, indicating a slight excess of the reagent.
-
Allow the solution to stand for one hour with occasional stirring to ensure complete precipitation.
-
Filter the precipitate through a pre-weighed sintered glass crucible (porosity No. 4).
-
Wash the precipitate with cold distilled water until the filtrate is colorless.
-
Dry the crucible and precipitate in an oven at 130-140°C to a constant weight.[3]
-
Cool the crucible in a desiccator and weigh.
Calculation: Mass of Aluminum (g) = Mass of Precipitate (g) × 0.0587
Gravimetric Determination of Magnesium using 8-Hydroxyquinoline
This protocol outlines the determination of magnesium in an alkaline medium.
Reagents:
-
8-Hydroxyquinoline Solution (2% w/v in ethanol)
-
Ammonia Solution (NH₄OH), concentrated
-
Ammonium Chloride (NH₄Cl)
Procedure:
-
Take a known volume of the sample solution containing magnesium in a beaker.
-
Add a sufficient amount of ammonium chloride to prevent the precipitation of magnesium hydroxide.
-
Heat the solution to 60-70°C.
-
Add the 8-hydroxyquinoline solution in slight excess.
-
Add concentrated ammonia solution dropwise with constant stirring until the solution is distinctly alkaline (pH > 9) to precipitate the magnesium 8-hydroxyquinolinate.[6]
-
Digest the precipitate by keeping the beaker on a water bath for 30 minutes.
-
Allow the precipitate to settle and cool to room temperature.
-
Filter the precipitate through a pre-weighed sintered glass crucible.
-
Wash the precipitate with hot water containing a small amount of ammonia.
-
Dry the precipitate at 130-140°C to a constant weight.
-
Cool in a desiccator and weigh as anhydrous magnesium 8-hydroxyquinolinate (Mg(C₉H₆NO)₂).
Calculation: Mass of Magnesium (g) = Mass of Precipitate (g) × 0.0778
Gravimetric Determination of Manganese using 8-Hydroxyquinoline
This protocol is suitable for the determination of manganese.
Reagents:
-
8-Hydroxyquinoline Solution (5% w/v in 2N acetic acid) [9]
-
Hydrochloric Acid (HCl), 2N
-
Ammonia Solution (NH₄OH), 2N
Procedure:
-
Take a known volume of the manganese solution (containing about 50 mg of Mn) in a beaker.
-
Add 5-15 mL of 2N HCl and a small excess of the 5% 8-hydroxyquinoline solution.
-
Dilute the solution to 100 mL with distilled water and heat to 60-70°C.
-
Add 2N ammonia solution from a burette with constant stirring until the solution is distinctly alkaline to litmus paper.[9]
-
Heat the solution to boiling and then keep it on a water bath for 30-60 minutes to allow the precipitate to digest.
-
Filter the hot solution through a pre-weighed sintered glass crucible (porosity No. 3).
-
Wash the precipitate with hot water.
-
Dry the precipitate in an oven at 150°C to a constant weight.[9]
-
Cool in a desiccator and weigh as manganese 8-hydroxyquinolinate (Mn(C₉H₆NO)₂).
Calculation: Mass of Manganese (g) = Mass of Precipitate (g) × 0.1603[9]
Use of 8-Hydroxyquinoline Derivatives
While 8-hydroxyquinoline is a widely used reagent, its derivatives can offer improved selectivity or other advantageous properties. For instance, 5,7-dihalo-8-hydroxyquinolines have been investigated for their analytical applications. The general principle and procedure for gravimetric analysis using these derivatives are similar to that of the parent compound, often involving chelate formation and precipitation under specific pH conditions. However, the stoichiometry of the complex and the gravimetric factor will change depending on the molecular weight of the derivative used.
For example, 5,7-dichloro-8-hydroxyquinoline can be used for the determination of various metals, and its increased molecular weight can lead to a more favorable gravimetric factor. The selection of a specific derivative often depends on the sample matrix and the potential interfering ions.
Visualizations
The following diagrams illustrate the general workflows for the gravimetric analysis of aluminum, magnesium, and manganese using 8-hydroxyquinoline.
Caption: Workflow for Gravimetric Determination of Aluminum.
Caption: Workflow for Gravimetric Determination of Magnesium.
Caption: Workflow for Gravimetric Determination of Manganese.
References
- 1. rroij.com [rroij.com]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. est-mg [chemistry.uohyd.ac.in]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ias.ac.in [ias.ac.in]
- 10. ias.ac.in [ias.ac.in]
Synthesis of 5,7-Disubstituted 8-Hydroxyquinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5,7-disubstituted 8-hydroxyquinoline derivatives. These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2]
Introduction
8-Hydroxyquinoline and its derivatives are a well-established class of heterocyclic compounds with diverse applications.[1] The introduction of substituents at the 5 and 7 positions of the quinoline ring has been shown to significantly modulate their biological activity. This document outlines key synthetic methodologies for preparing these derivatives and presents their biological activities in a structured format.
Synthetic Methodologies
The synthesis of 5,7-disubstituted 8-hydroxyquinoline derivatives can be achieved through several key reactions, including halogenation followed by functionalization.
Halogenation of 8-Hydroxyquinoline
A common starting point for the synthesis of 5,7-disubstituted derivatives is the dihalogenation of the 8-hydroxyquinoline core.
Experimental Protocol: Synthesis of 5,7-Dibromo-8-hydroxyquinoline
-
Materials: 8-hydroxyquinoline, Bromine, Chloroform, Sodium bicarbonate solution (5%).
-
Procedure:
-
Dissolve 8-hydroxyquinoline (1 equivalent) in chloroform.
-
Slowly add a solution of bromine (2.1 equivalents) in chloroform to the 8-hydroxyquinoline solution over a period of 10 minutes at room temperature in the dark.
-
Stir the reaction mixture for 1 hour at room temperature.
-
The resulting yellow solid is collected and dissolved in acetonitrile.
-
The organic layer is washed with a 5% sodium bicarbonate solution and dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to yield 5,7-dibromo-8-hydroxyquinoline.
-
Experimental Protocol: Synthesis of 5,7-Dichloro-8-hydroxyquinoline
-
Materials: 8-hydroxyquinoline, N-chlorosuccinimide (NCS), Sulfuric acid (96%).
-
Procedure:
-
Prepare a solution of 8-hydroxyquinoline (1 equivalent) and N-chlorosuccinimide (2 equivalents) in 96% sulfuric acid.
-
Stir the solution at room temperature for 16 hours.
-
Neutralize the reaction mixture with a saturated sodium carbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5,7-dichloro-8-hydroxyquinoline.[2]
-
Mannich Reaction for Aminomethylation
The Mannich reaction is a versatile method for introducing aminomethyl substituents at the 7-position of the 8-hydroxyquinoline ring.
Experimental Protocol: General Procedure for the Mannich Reaction
-
Materials: 5-substituted-8-hydroxyquinoline, Paraformaldehyde, Secondary amine (e.g., piperidine, morpholine), Ethanol.
-
Procedure:
-
Suspend the 5-substituted-8-hydroxyquinoline (1 equivalent) in ethanol.
-
Add paraformaldehyde (1.2 equivalents) and the desired secondary amine (1.2 equivalents).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Suzuki Coupling for Arylation
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents at the 5 and 7 positions, starting from the corresponding dihalo-8-hydroxyquinoline.
Experimental Protocol: General Procedure for Suzuki Coupling
-
Materials: 5,7-Dibromo-8-hydroxyquinoline, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, 1,4-Dioxane/Water mixture).
-
Procedure:
-
To a reaction vessel, add 5,7-dibromo-8-hydroxyquinoline (1 equivalent), the arylboronic acid (2.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (3 equivalents).
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
The following tables summarize the biological activities of various 5,7-disubstituted 8-hydroxyquinoline derivatives.
Table 1: Anticancer Activity of 5,7-Disubstituted 8-Hydroxyquinoline Derivatives
| Compound | 5-Substituent | 7-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | Cl | I (Clioquinol) | Various | Varies | [3] |
| 2 | NO₂ | H | Various | 5-10 fold lower than Clioquinol | [3] |
| 3 | Br | Br | A549 (Lung) | 5.8 (µg/mL) | [2] |
| 4 | Br | Br | HeLa (Cervical) | 18.7 (µg/mL) | [2] |
| 5 | Br | Br | MCF-7 (Breast) | 16.5 (µg/mL) | [2] |
| 6 | Cl | Cl | A549 (Lung) | >1000 (µg/mL) | [2] |
| 7 | H | Phenylaminomethyl | HeLa | - | |
| 8 | Cl | Ciprofloxacin | S. aureus | 4-16 (µg/mL) | [2] |
Table 2: Antimicrobial and Antiviral Activity of 5,7-Disubstituted 8-Hydroxyquinoline Derivatives
| Compound | 5-Substituent | 7-Substituent | Organism/Virus | Activity | Reference |
| 9 | Cl | I (Clioquinol) | Various Bacteria & Fungi | Broad Spectrum | [3] |
| 10 | Cl | Cl | Dengue Virus Serotype 2 | Active | [2] |
| 11 | i-Pr | Cl | Dengue Virus Serotype 2 | IC₅₀ = 3.03 µM | [2] |
| 12 | i-Bu | Cl | Dengue Virus Serotype 2 | IC₅₀ = 0.49 µM | [2] |
| 13 | NO₂ | H | Various Bacteria & Fungi | Potent | [3] |
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of 5,7-disubstituted 8-hydroxyquinoline derivatives.
Caption: General synthetic routes to 5,7-disubstituted 8-hydroxyquinolines.
Proposed Mechanism of Action
The biological activity of many 8-hydroxyquinoline derivatives is attributed to their ability to chelate metal ions and induce oxidative stress.
Caption: Proposed mechanisms of action for 5,7-disubstituted 8-hydroxyquinolines.
References
- 1. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,7-Dimethyl-8-hydroxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,7-Dimethyl-8-hydroxyquinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the this compound scaffold?
A1: The Skraup synthesis is a widely employed method for the preparation of quinolines and their derivatives, including this compound.[1][2] This reaction typically involves the cyclization of an aromatic amine, in this case, 2-amino-4,6-dimethylphenol, with glycerol in the presence of a strong acid (like sulfuric acid) and an oxidizing agent.[1][3]
Q2: What are the main challenges encountered in the Skraup synthesis of this compound?
A2: The Skraup reaction is notoriously exothermic and can be violent if not properly controlled.[1] A primary challenge is the formation of tarry byproducts due to the polymerization of acrolein, which is generated in situ from the dehydration of glycerol. This can significantly reduce the yield and complicate the purification process.
Q3: How can the exothermic nature of the Skraup reaction be managed?
A3: To moderate the reaction's vigor, the slow and controlled addition of sulfuric acid is crucial. Additionally, the use of a moderating agent like ferrous sulfate is a common practice to ensure a smoother reaction.
Q4: What are the typical starting materials for the synthesis of this compound?
A4: The logical precursor for the Skraup synthesis of this compound is 2-amino-4,6-dimethylphenol. Glycerol serves as the source for the three-carbon chain required to form the pyridine ring, and an oxidizing agent, such as the corresponding nitro derivative (2-nitro-4,6-dimethylphenol) or arsenic acid, is also necessary.[1]
Q5: What is a common method for purifying the crude this compound product?
A5: Recrystallization is a standard method for purifying crude this compound. While the ideal solvent should be determined experimentally, ethanol is often used for the recrystallization of related hydroxyquinoline derivatives.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Yield | Incomplete reaction. | - Reaction Time & Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature, typically between 130-140°C. - Reagent Quality: Use pure and dry reagents, as impurities can interfere with the reaction. |
| Suboptimal reagent ratios. | - Molar Ratios: Carefully control the molar ratios of the reactants. An excess of the aminophenol may be beneficial. | |
| Formation of Black Tarry Material | Polymerization of acrolein. | - Moderating Agent: Add ferrous sulfate to the reaction mixture to control the exotherm and minimize side reactions. - Controlled Addition: Add sulfuric acid and glycerol slowly and with vigorous stirring to prevent localized overheating. |
| Difficult Product Isolation | Product is soluble in the work-up solution. | - pH Adjustment: Carefully adjust the pH of the reaction mixture during work-up to ensure complete precipitation of the product. This compound is amphoteric and its solubility is pH-dependent. |
| Emulsion formation during extraction. | - Solvent Choice: Use an appropriate extraction solvent. - Brine Wash: Wash the organic layer with brine to break up emulsions. | |
| Impure Final Product | Presence of unreacted starting materials or side products. | - Recrystallization: Perform multiple recrystallizations from a suitable solvent. Consider using a solvent pair if a single solvent is not effective. - Activated Charcoal: Treat the recrystallization solution with activated charcoal to remove colored impurities. |
Experimental Protocols
Representative Skraup Synthesis of this compound
This protocol is a representative procedure based on the principles of the Skraup synthesis for analogous compounds. Optimization may be required.
Materials:
-
2-amino-4,6-dimethylphenol
-
Glycerol
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate (FeSO₄) (optional, as a moderator)
-
2-nitro-4,6-dimethylphenol (or another suitable oxidizing agent)
-
Sodium Hydroxide solution (for neutralization)
-
Ethanol (for recrystallization)
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer. The addition should be slow and with constant stirring in an ice bath to control the initial exotherm.
-
Add 2-amino-4,6-dimethylphenol and the oxidizing agent (e.g., 2-nitro-4,6-dimethylphenol) to the mixture. If using, add ferrous sulfate at this stage.
-
Slowly heat the reaction mixture with constant stirring to approximately 130-140°C.
-
Maintain the reaction at this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker of ice water with stirring.
-
Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the product precipitates. The optimal pH for precipitation should be determined, but it is typically near neutral.
-
Filter the crude product, wash it with cold water, and air dry.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO | |
| Molecular Weight | 173.21 g/mol | |
| Melting Point | 95-98 °C | Fluorochem |
| Appearance | White to light yellow solid |
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield issues.
References
Technical Support Center: Purification of 5,7-Dimethyl-8-hydroxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5,7-Dimethyl-8-hydroxyquinoline. The following information is based on established purification methodologies for quinoline derivatives and should be adapted as a starting point for your specific experimental context.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound and offers potential solutions.
Issue 1: Low Recovery After Recrystallization
| Potential Cause | Troubleshooting Step |
| Compound is too soluble in the chosen solvent. | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.- Try a mixed-solvent system. Dissolve the crude product in a "good" solvent and add a "poor" solvent dropwise until the solution becomes turbid, then heat to redissolve and cool slowly. |
| Too much solvent was used. | - Concentrate the solution by evaporating some of the solvent and then allow it to cool again. |
| Premature crystallization during hot filtration. | - Pre-warm the filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution. |
| Crystals are too fine and pass through the filter paper. | - Use a finer porosity filter paper or a sintered glass funnel.- Allow the solution to cool more slowly to encourage the formation of larger crystals. |
Issue 2: Product is Still Impure After Recrystallization
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent choice. | - The chosen solvent may dissolve the impurities as well as the product. Experiment with different solvents of varying polarities. |
| Cooling the solution too quickly. | - Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. |
| Colored impurities present. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Isomeric impurities. | - Isomers can be difficult to separate by simple recrystallization. Consider purification via salt formation or chromatography. |
Issue 3: Oil Formation Instead of Crystals
| Potential Cause | Troubleshooting Step |
| The melting point of the compound is lower than the boiling point of the solvent. | - Select a solvent with a lower boiling point. |
| Presence of significant impurities. | - The impurities may be acting as a eutectic mixture, lowering the melting point. Try a preliminary purification step like a solvent wash or column chromatography. |
| Supersaturation. | - Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound, based on analogous compounds, are recrystallization and salt formation. Recrystallization from a suitable solvent is often the first choice due to its simplicity. For higher purity, formation of a hydrochloride salt followed by recrystallization and neutralization is a robust method.
Q2: What are the likely impurities in my crude this compound?
A2: Impurities will largely depend on the synthetic route. Common impurities in quinoline synthesis can include:
-
Isomeric byproducts: Synthesis may lead to the formation of other dimethyl-substituted hydroxyquinoline isomers.
-
Unreacted starting materials: Depending on the reaction workup, residual starting materials may be present.
-
Tarry byproducts: Many quinoline syntheses can produce polymeric or tarry materials.
-
Residual solvents: Solvents used in the synthesis or workup may remain in the crude product.
Q3: My purified this compound is colored (yellow/brown). Is this normal and how can I remove the color?
A3: A slight yellow tint can be characteristic of 8-hydroxyquinoline derivatives. However, a significant brown or dark color indicates the presence of impurities. To decolorize your product, you can perform a recrystallization with the addition of a small amount of activated charcoal to the hot solution before filtration.
Q4: Can I use chromatography to purify this compound?
A4: Yes, column chromatography is a viable, albeit more labor-intensive, method for achieving high purity, especially for separating closely related isomers. A silica gel stationary phase with a solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient) is a good starting point.
Quantitative Data on Purification of Analogous 8-Hydroxyquinoline Derivatives
| Compound | Purification Method | Solvents | Initial Purity (%) | Final Purity (%) | Yield (%) |
| 8-Hydroxyquinoline | Recrystallization | Dichloromethane | 78.0 | 99.5 | 96.5 |
| 8-Hydroxyquinoline | Recrystallization | Chloroform | 82.0 | 99.0 | 95.0 |
| 5-Chloro-8-hydroxyquinoline | Salt Formation & Neutralization | Hydrochloric Acid / Sodium Hydroxide | Not Specified | 99.0 | 83-92 |
| 5-Acetyl-8-hydroxyquinoline | Recrystallization | Ethanol | Not Specified | Not Specified (crystal structure confirmed) | Good |
| 5,7-Dibromo-8-hydroxyquinoline | Recrystallization | Benzene | Not Specified | Not Specified (sole product by NMR) | 90 |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, or mixtures) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Purification via Hydrochloride Salt Formation
This protocol is adapted from the preparation of 8-Hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate[1].
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol.[1]
-
Salt Formation: Add a few drops of concentrated hydrochloric acid to the hot methanolic solution.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystals of the hydrochloride salt should form.[1]
-
Isolation of Salt: Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry.
-
Neutralization (to recover the free base):
-
Dissolve the hydrochloride salt in water.
-
Slowly add a dilute base (e.g., 1M sodium hydroxide or a saturated sodium bicarbonate solution) with stirring until the pH is neutral (pH ~7-8).
-
The purified this compound will precipitate out of the solution.
-
-
Final Isolation: Collect the purified solid by vacuum filtration, wash thoroughly with water to remove any residual salts, and dry under vacuum.
Visualized Workflows
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound via hydrochloride salt formation.
References
Technical Support Center: Synthesis of 8-Hydroxyquinoline Derivatives
Welcome to the comprehensive technical support center for the synthesis of 8-hydroxyquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during the synthesis and purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 8-hydroxyquinoline and its derivatives?
A1: The most frequently employed methods for the synthesis of the 8-hydroxyquinoline scaffold include the Skraup synthesis, the Doebner-von Miller reaction, the Combes synthesis, and the Gould-Jacobs reaction. Each method has its advantages and is prone to the formation of specific byproducts.
Q2: I'm observing a significant amount of tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
A2: Tar formation is a prevalent issue in the Skraup synthesis, primarily due to the strongly acidic and oxidizing conditions that can lead to the polymerization of reactants and intermediates. To mitigate tarring, it is crucial to control the reaction's exothermicity. The use of a moderator, such as ferrous sulfate (FeSO₄), is highly recommended to ensure a less violent reaction. Additionally, careful control of the reaction temperature and the slow, controlled addition of sulfuric acid are critical steps in reducing the formation of tar.
Q3: My Doebner-von Miller reaction is producing a low yield of the desired quinoline and a lot of polymeric material. How can I address this?
A3: The acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material is the most common side reaction in the Doebner-von Miller synthesis, leading to the formation of tars and polymers, which significantly reduces the yield. To circumvent this, employing a biphasic solvent system can be effective. This sequesters the carbonyl compound in an organic phase, thereby minimizing its self-polymerization in the acidic aqueous phase. Slow addition of the carbonyl reactant and optimizing the acid concentration and reaction temperature can further reduce polymer formation.
Q4: I am obtaining a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I improve the regioselectivity?
A4: The formation of regioisomers is a common challenge in the Combes synthesis when using unsymmetrical β-diketones. The regioselectivity is influenced by both steric and electronic factors of the substituents on the aniline and the β-diketone. To control the formation of the desired isomer, you can:
-
Modify Substituents: Introducing bulkier groups on either the aniline or the β-diketone can sterically hinder the reaction at one of the carbonyls, favoring the formation of a single regioisomer.[1][2]
-
Optimize Reaction Conditions: Systematically varying the acid catalyst, solvent, and reaction temperature can influence the kinetic versus thermodynamic control of the cyclization step, potentially favoring one isomer over the other.[1]
Q5: The high temperatures required for my Gould-Jacobs reaction are leading to product degradation. What are my options?
A5: The Gould-Jacobs reaction often requires high temperatures for the thermal cyclization step, which can indeed lead to the decomposition of the desired product and the formation of tarry materials.[3] To address this, consider the following:
-
Optimize Temperature and Reaction Time: Carefully screen a range of temperatures and reaction times to find the optimal balance that promotes cyclization while minimizing degradation.
-
Use a High-Boiling Inert Solvent: Solvents such as diphenyl ether or Dowtherm A can provide a stable and evenly distributed high temperature, which can help to prevent localized overheating.[3]
-
Microwave Synthesis: Microwave-assisted synthesis can often achieve the required high temperatures for cyclization in a much shorter time, thereby reducing the opportunity for thermal degradation.[3]
Troubleshooting Guides
This section provides a more in-depth look at specific problems you might encounter during the synthesis of 8-hydroxyquinoline derivatives, presented in a question-and-answer format.
Skraup Synthesis
Issue: The reaction is proceeding too violently and is difficult to control.
-
Question: My Skraup reaction is extremely exothermic and difficult to manage. What are the immediate safety precautions and long-term preventative measures?
-
Answer: A runaway Skraup reaction is a serious safety hazard.
-
Immediate Actions: If it is safe to do so, immerse the reaction flask in an ice-water bath to cool it down rapidly. Ensure adequate ventilation and be prepared for a potential pressure increase.
-
Preventative Measures: The addition of a moderator like ferrous sulfate (FeSO₄) is crucial to temper the reaction's exothermicity. Ensure a controlled and slow addition of concentrated sulfuric acid with efficient cooling and stirring.
-
Issue: The final product is a dark, tarry residue that is difficult to purify.
-
Question: After my Skraup reaction, I am left with a black, intractable tar. What is the best way to isolate my 8-hydroxyquinoline derivative?
-
Answer: Tar formation is a common outcome of the Skraup synthesis.
-
Purification Strategy: Steam distillation is the most effective method for separating the volatile quinoline product from the non-volatile tarry byproducts. The crude reaction mixture is made strongly alkaline, and then steam is passed through it. The quinoline derivative co-distills with the water and can be collected and then extracted from the distillate.
-
Doebner-von Miller Reaction
Issue: My product is contaminated with partially hydrogenated quinolines.
-
Question: My final product in the Doebner-von Miller synthesis shows the presence of dihydro- and/or tetrahydroquinoline impurities. How can I ensure complete aromatization?
-
Answer: The final step of the Doebner-von Miller reaction is an oxidation of a dihydroquinoline intermediate. Incomplete oxidation leads to these hydrogenated byproducts.
-
Troubleshooting:
-
Choice and Amount of Oxidant: Ensure you are using a sufficient stoichiometric amount of a suitable oxidizing agent (e.g., nitrobenzene, arsenic acid, or a modern, greener alternative).
-
Reaction Time and Temperature: The oxidation step may require prolonged heating to go to completion. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the dihydroquinoline intermediate.
-
Post-Synthesis Oxidation: If your isolated product contains hydrogenated impurities, it may be possible to perform a subsequent oxidation step using an oxidizing agent like manganese dioxide (MnO₂) or DDQ.
-
-
Combes Synthesis
Issue: Formation of an inseparable mixture of regioisomers.
-
Question: My Combes synthesis with an unsymmetrical β-diketone has produced a mixture of regioisomers that are proving difficult to separate by column chromatography. What are my options?
-
Answer: The separation of regioisomers can be challenging due to their similar physical properties.
-
Purification Strategies:
-
Fractional Crystallization: This classical technique can be effective if a solvent system can be found where the two isomers exhibit different solubilities at varying temperatures. This often requires extensive screening of different solvents and solvent mixtures.[4]
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide the necessary resolution to isolate the individual isomers.[5]
-
Derivatization: In some cases, it may be possible to selectively derivatize one isomer, which would alter its physical properties and allow for easier separation. The protecting group can then be removed to yield the pure desired isomer.
-
-
Gould-Jacobs Reaction
Issue: My desired 4-hydroxyquinoline derivative has undergone decarboxylation.
-
Question: I am observing a significant amount of a byproduct that appears to be the decarboxylated version of my target 4-hydroxy-3-carboalkoxyquinoline. How can I prevent this?
-
Answer: Decarboxylation is a common side reaction in the Gould-Jacobs synthesis, especially at the high temperatures required for cyclization.[3]
-
Troubleshooting:
-
Temperature Control: Carefully control the reaction temperature and time. High temperatures and prolonged heating favor decarboxylation.
-
Pressure Monitoring: If using a sealed vessel, such as in microwave synthesis, monitor the internal pressure, as increased pressure can also promote decarboxylation.[6]
-
Stepwise Procedure: The final hydrolysis and decarboxylation are often carried out as a separate, deliberate step after the initial cyclization. Ensure that the conditions for the cyclization are not harsh enough to prematurely induce these subsequent reactions.
-
-
Quantitative Data Summary
| Synthesis Method | Common Byproducts | Typical Yield Range (%) | Factors Influencing Byproduct Formation |
| Skraup Synthesis | Tars (Polymers) | 20-60 | High reaction temperature, rapid acid addition, absence of a moderator. |
| Doebner-von Miller | Tars (Polymers), Dihydroquinolines, Tetrahydroquinolines | 30-70 | Strong acid catalysis, insufficient oxidant, low reaction temperature for oxidation. |
| Combes Synthesis | Regioisomers | 40-80 | Use of unsymmetrical β-diketones, steric and electronic effects of substituents. |
| Gould-Jacobs | Thermal Degradation Products (Tars), Decarboxylated Products | 50-90 | High reaction temperatures, prolonged reaction times. |
Experimental Protocols
Protocol 1: General Procedure for Steam Distillation for Purification of 8-Hydroxyquinoline Derivatives
This protocol describes a general method for the purification of a volatile 8-hydroxyquinoline derivative from non-volatile byproducts, such as tars.
-
Apparatus Setup: Assemble a steam distillation apparatus. The crude reaction mixture is placed in a large round-bottom flask (the distilling flask). A steam inlet tube should extend below the surface of the liquid. The flask is connected to a condenser, which in turn leads to a receiving flask.
-
Alkalinization: Carefully make the crude reaction mixture strongly alkaline with a concentrated solution of sodium hydroxide. This liberates the free quinoline base.
-
Distillation: Pass a steady stream of steam from a steam generator through the mixture in the distilling flask. The 8-hydroxyquinoline derivative will co-distill with the water. Continue the distillation until the distillate is no longer cloudy and no more oily drops are observed.
-
Extraction: Cool the collected distillate. Extract the aqueous suspension with a suitable organic solvent (e.g., dichloromethane or diethyl ether) several times.
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified 8-hydroxyquinoline derivative.
Protocol 2: General Procedure for Recrystallization for Purification of 8-Hydroxyquinoline Derivatives
This protocol outlines a general procedure for purifying a solid 8-hydroxyquinoline derivative by recrystallization.
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Common solvents for 8-hydroxyquinoline derivatives include ethanol, methanol, and mixtures with water.[7][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. If necessary, add more solvent dropwise until a clear solution is obtained.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. ablelab.eu [ablelab.eu]
- 7. Combes quinoline synthesis - Wikiwand [wikiwand.com]
- 8. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
Technical Support Center: Optimizing Skraup Synthesis of Quinolines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Skraup synthesis of quinolines.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Skraup synthesis in a question-and-answer format, providing actionable solutions.
Issue 1: The reaction is proceeding too violently or is difficult to control.
-
Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?
-
Answer: A runaway Skraup reaction is a significant safety concern.
-
Immediate Actions:
-
Preventative Measures:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is crucial for moderating the reaction's exothermicity.[1][2][3] It is thought to act as an oxygen carrier, which slows down the oxidation step.[1] Boric acid can also be used as a moderator.[2]
-
Controlled Reagent Addition: Ensure the reagents are added in the correct order: aniline, ferrous sulfate, glycerol, and then slowly and carefully add sulfuric acid with cooling.[1][2]
-
Gradual Heating: Begin heating the mixture gently.[1] Once the reaction initiates (indicated by boiling), remove the external heat source. The heat of the reaction itself should sustain the reaction for a period.[1] Reapply heat only after the initial exotherm has subsided.[1]
-
-
Issue 2: The yield of the desired quinoline product is consistently low.
-
Question: I am following a standard Skraup protocol, but my yields are significantly lower than expected. What are the likely causes and how can I improve them?
-
Answer: Low yields in a Skraup synthesis can stem from several factors:
-
Incomplete Reaction:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the appropriate temperature. After the initial exothermic phase, a prolonged reflux period is often necessary to drive the reaction to completion.[1]
-
-
Substituent Effects:
-
Side Product Formation:
-
Tar Formation: The highly acidic and high-temperature conditions of the Skraup synthesis are conducive to the polymerization of acrolein (formed from glycerol dehydration) and other intermediates, leading to significant tar formation.[4] Minimizing the reaction temperature and time can help reduce tar formation.
-
-
Choice of Oxidizing Agent:
-
The choice of oxidizing agent can influence the yield. While nitrobenzene is a traditional choice, alternatives like arsenic acid have been reported to provide good yields and result in a less violent reaction.[5] Milder and more environmentally friendly oxidizing agents such as iodine have also been used.[6]
-
-
Purification Losses:
-
The workup and purification process can be a major source of product loss, especially when dealing with tarry residues. Efficient extraction and purification methods are crucial.
-
-
Issue 3: The final product is contaminated with tarry byproducts that are difficult to remove.
-
Question: My crude quinoline is a dark, viscous oil contaminated with a significant amount of tar. What are the most effective methods for purification?
-
Answer: Tar removal is a common challenge in the Skraup synthesis.
-
Steam Distillation: This is the most common and effective method for separating the volatile quinoline from the non-volatile tar.[2] The crude reaction mixture is made alkaline, and then steam is passed through it to carry over the quinoline.
-
Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent like dichloromethane or toluene.[7]
-
Treatment with Activated Carbon: To remove colored impurities, treating a solution of the crude product with activated carbon can be effective.
-
Chromatography: If other methods fail to yield a pure product, column chromatography on silica gel or alumina can be employed.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the role of each reagent in the Skraup synthesis?
-
A1:
-
Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom for the quinoline core.[8]
-
Glycerol: Dehydrates in the presence of sulfuric acid to form acrolein, the three-carbon unit that completes the heterocyclic ring.[8]
-
Sulfuric Acid: Acts as a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and dehydration steps.[8]
-
Oxidizing Agent (e.g., Nitrobenzene): Oxidizes the initially formed 1,2-dihydroquinoline to the aromatic quinoline.[8] Nitrobenzene can also serve as a solvent.[5]
-
-
-
Q2: Can I use a substituted aniline in the Skraup synthesis?
-
A2: Yes, the Skraup synthesis is versatile and can be used with a wide range of substituted anilines to produce substituted quinolines.[9] Ortho- and para-substituted anilines generally yield single products, while meta-substituted anilines can lead to a mixture of 5- and 7-substituted quinolines.[6][9]
-
-
Q3: Are there any "greener" or more modern alternatives to the classical Skraup synthesis?
-
A3: Yes, several modifications have been developed to make the Skraup synthesis more environmentally friendly and efficient.[4] These include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields.[4]
-
Use of ionic liquids: These can serve as both the solvent and catalyst, often leading to cleaner reactions and easier product isolation.[4]
-
Solvent-free conditions: Some protocols have been developed that eliminate the need for a solvent.
-
-
Data Presentation
Table 1: Effect of Aniline Substituent on Quinoline Yield
| Aniline Substituent | Product | Yield (%) | Reference |
| H | Quinoline | 75-81 | Organic Syntheses, Coll. Vol. 1, p.478 (1941) |
| p-Toluidine | 6-Methylquinoline | 72-78 | Organic Syntheses, Coll. Vol. 1, p.385 (1941) |
| m-Toluidine | 5-Methylquinoline & 7-Methylquinoline | Mixture | [6] |
| p-Anisidine | 6-Methoxyquinoline | 65 | J. Am. Chem. Soc. 1946, 68, 11, 2244–2245 |
| p-Chloroaniline | 6-Chloroquinoline | 70 | J. Am. Chem. Soc. 1946, 68, 11, 2244–2245 |
| o-Nitroaniline | 8-Nitroquinoline | Low | [4] |
Table 2: Comparison of Oxidizing Agents in Skraup Synthesis
| Oxidizing Agent | Key Characteristics |
| Nitrobenzene | Traditional choice, can also act as a solvent. The reaction can be violent.[5] |
| Arsenic Acid (As₂O₅) | Results in a less violent reaction compared to nitrobenzene and can give good yields.[5] Highly toxic. |
| Iodine (I₂) | Can be used in catalytic amounts, offering a milder alternative.[10] |
| Ferric Compounds (e.g., Ferric Oxide) | Have been used as oxidizing agents. |
| Vanadium Pentoxide (V₂O₅) | Has been reported as an alternative oxidizing agent. |
| Air/Oxygen | Can be used, potentially bubbled in under pressure.[10] |
Experimental Protocols
Standard Skraup Synthesis of Quinoline
This protocol is adapted from a standard procedure and includes the use of ferrous sulfate as a moderator.
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (for workup)
-
Dichloromethane or Toluene (for extraction)
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, glycerol, and ferrous sulfate heptahydrate.[2]
-
Acid Addition: Slowly and with efficient stirring and cooling (e.g., in an ice bath), add concentrated sulfuric acid to the mixture.[2]
-
Oxidant Addition: Carefully add nitrobenzene to the reaction mixture.
-
Initiation of Reaction: Gently heat the mixture to initiate the reaction.[2] Once the reaction begins to boil vigorously, immediately remove the external heat source.[2] The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too violent, cool the flask.[2]
-
Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[2]
-
Workup:
-
Allow the reaction mixture to cool.
-
Carefully pour the mixture into a large volume of cold water.
-
Make the solution strongly alkaline with a concentrated sodium hydroxide solution.[2]
-
-
Purification:
-
Set up for steam distillation and distill the quinoline from the tarry residue.
-
Separate the quinoline layer from the aqueous distillate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or toluene) to recover any dissolved product.[7]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude quinoline can be further purified by vacuum distillation.
-
Visualizations
Caption: Experimental workflow for the Skraup synthesis of quinoline.
Caption: Troubleshooting logic for common issues in Skraup synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. chemistry-online.com [chemistry-online.com]
- 10. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Troubleshooting Low Yields in Quinoline Ring Formation
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with low yields during quinoline ring formation. This guide provides practical troubleshooting advice, detailed experimental protocols, and comparative data for the most common quinoline synthesis methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during common quinoline synthesis reactions in a question-and-answer format.
General Issues
Q1: My quinoline synthesis is resulting in a very low yield or failing completely. What are the common initial checks I should perform?
A1: Several factors can contribute to low yields in quinoline synthesis. Key initial areas to investigate include:
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Reagent Quality: Ensure all starting materials, especially anilines and carbonyl compounds, are pure. Anilines are prone to oxidation and may require distillation before use.
-
Reaction Conditions: Verify the reaction temperature, time, and atmosphere (e.g., inert atmosphere if required). Many quinoline syntheses require elevated temperatures to proceed efficiently, but excessive heat can lead to decomposition.
-
Catalyst Activity: The choice and condition of the acid or base catalyst are critical. An inappropriate or deactivated catalyst can halt the reaction or promote side reactions.
-
Moisture Content: The presence of water can be detrimental in many acid-catalyzed syntheses as it can inhibit the reaction equilibrium. Using anhydrous reagents and solvents is often recommended.
Skraup Synthesis
Q2: My Skraup synthesis is extremely vigorous, difficult to control, and produces a significant amount of tar.
A2: The Skraup reaction is notoriously exothermic and prone to tar formation. To mitigate this:
-
Use a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial to control the reaction's vigor.[1] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a smoother oxidation process.[1]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient stirring while providing external cooling (e.g., an ice bath). This helps to dissipate the heat generated.
-
Gradual Heating: Initially, heat the reaction mixture gently. Once the exothermic reaction begins, the external heat source should be removed. The reaction's own heat should be sufficient to maintain reflux for a period.
Q3: I have a low yield in my Skraup synthesis, and the work-up is challenging due to the tarry residue.
A3: Low yields and difficult purification are common. Consider the following:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature, as incomplete reactions are a common cause of low yields.
-
Purification Technique: Steam distillation is a highly effective method for separating the volatile quinoline product from the non-volatile tarry byproducts.[1]
-
Extraction: After steam distillation, ensure efficient extraction of the quinoline from the aqueous distillate using a suitable organic solvent.
Doebner-von Miller Synthesis
Q4: My Doebner-von Miller reaction is producing a large amount of polymer, leading to low yields of the desired quinoline.
A4: The acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material is a major side reaction in the Doebner-von Miller synthesis.[2]
-
Biphasic Reaction Medium: A highly effective strategy is to use a two-phase (biphasic) solvent system. This sequesters the α,β-unsaturated carbonyl compound in an organic phase, significantly reducing its tendency to polymerize in the acidic aqueous phase.[2]
-
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps to keep its concentration low, thereby minimizing polymerization.
-
Optimize Acid Catalyst: The strength and concentration of the acid catalyst can influence the rate of polymerization. Experimenting with different acids (both Brønsted and Lewis acids) can help find a balance between the desired reaction and polymerization.[2]
Friedländer Synthesis
Q5: I am observing low yields and the formation of side products in my Friedländer synthesis.
A5: Low yields in the Friedländer synthesis can often be attributed to suboptimal reaction conditions or catalyst choice.
-
Catalyst Selection: The reaction can be catalyzed by both acids and bases. The choice of catalyst can significantly impact the yield. Experiment with different catalysts such as p-toluenesulfonic acid, iodine, or various Lewis acids to find the most effective one for your specific substrates.
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions, often with microwave irradiation, can lead to higher yields and shorter reaction times.
-
Temperature Control: While the reaction often requires heating, excessive temperatures can lead to the decomposition of starting materials or products. Careful optimization of the reaction temperature is important.
Q6: I am struggling with the regioselectivity of my Friedländer synthesis using an unsymmetrical ketone.
A6: Achieving high regioselectivity with unsymmetrical ketones can be challenging.
-
Catalyst Control: The use of specific catalysts, including certain amine catalysts or ionic liquids, can favor the formation of one regioisomer over the other.
-
Substrate Modification: In some cases, modifying the ketone substrate, for example, by introducing a directing group, can control the direction of the cyclization.
Combes Synthesis
Q7: My Combes synthesis is resulting in a low yield of the desired 2,4-disubstituted quinoline.
A7: Low yields in the Combes synthesis can stem from incomplete condensation or cyclization steps.
-
Catalyst Choice: This reaction is acid-catalyzed. While sulfuric acid is commonly used, other catalysts like polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can be more effective as dehydrating agents and may lead to improved yields.[3]
-
Steric Hindrance: The steric properties of the substituents on both the aniline and the β-diketone can significantly affect the rate of the reaction. If possible, using less sterically hindered starting materials can improve the yield.[3]
-
Reaction Temperature: The cyclization step typically requires high temperatures. Ensure the reaction is heated sufficiently to drive the cyclization to completion.
Troubleshooting Workflow
Here is a general workflow for troubleshooting low yields in quinoline synthesis.
Caption: A general troubleshooting workflow for addressing low yields in quinoline synthesis.
Quantitative Data on Reaction Yields
The following tables summarize quantitative data to aid in reaction optimization.
Table 1: Effect of Catalyst and Solvent on Friedländer Synthesis Yield
| 2-Aminoaryl Ketone | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Aminobenzophenone | Ethyl acetoacetate | ZrCl₄ | EtOH/H₂O (1:1) | 60 | - | 92 |
| 2-Aminobenzophenone | Acetylacetone | Cu-MOF | Toluene | 100 | 2 | 95 |
| 2-Aminobenzaldehyde | Acetone | p-TsOH | Solvent-free | 120 | 0.5 | 94 |
| 2-Aminobenzaldehyde | Acetone | Iodine | Solvent-free | 100 | 2 | 91 |
Table 2: Effect of Oxidizing Agent and Moderator in Skraup Synthesis
| Aniline Derivative | Oxidizing Agent | Moderator | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Nitrobenzene | Ferrous sulfate | ~150 (reflux) | 5 | 84-91 |
| 3-Nitro-4-aminoanisole | Arsenic pentoxide | - | 123 | 3 | High |
| 4-Hydroxyaniline | None (Microwave) | H₂SO₄ in Water | 200 | 0.25 | 10-66 |
Table 3: Influence of Solvent on Conrad-Limpach Synthesis Yield
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl benzoate | 200 | 25 |
| Ethyl benzoate | 213 | 34 |
| Propyl benzoate | 230 | 65 |
| Isobutyl benzoate | 240 | 66 |
| 2-Nitrotoluene | 222 | 51 |
| 1,2,4-Trichlorobenzene | 213 | 54 |
| Dowtherm A | 257 | 65 |
| 2,6-di-tert-Butylphenol | 253 | 65 |
| (Data from a study on the synthesis of a specific 4-hydroxyquinoline derivative and may not be representative of all Conrad-Limpach reactions) |
Table 4: Catalyst Comparison in Doebner-von Miller Synthesis
| Aniline | α,β-Unsaturated Carbonyl | Acid Catalyst | Yield (%) |
| Aniline | Crotonaldehyde | HCl | Moderate |
| Aniline | Crotonaldehyde | H₂SO₄ | Moderate |
| Aniline | Crotonaldehyde | ZnCl₂ | Good |
| Aniline | Crotonaldehyde | SnCl₄ | Good |
| (Yields are often reported qualitatively in the literature for the classical Doebner-von Miller reaction, with Lewis acids generally providing better results than Brønsted acids for many substrates.) |
Table 5: Catalyst and Conditions for Combes Synthesis
| Aniline Derivative | β-Diketone | Catalyst | Conditions | Yield |
| Aniline | Acetylacetone | H₂SO₄ | Conventional Heating | Moderate |
| Aniline | Acetylacetone | Polyphosphoric Acid (PPA) | Conventional Heating | Good |
| Substituted Anilines | Trifluoromethyl-β-diketones | Polyphosphoric Ester (PPE) | Conventional Heating | Improved over H₂SO₄ |
| (Quantitative data for the Combes synthesis is highly substrate-dependent. PPE is noted to be a more effective dehydrating agent than sulfuric acid.)[3] |
Detailed Experimental Protocols
Protocol 1: Skraup Synthesis of Quinoline
This protocol is a representative procedure for the Skraup synthesis.
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous sulfate heptahydrate
Procedure:
-
In a large, robust round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to aniline with cooling and stirring.
-
To the resulting aniline sulfate, add anhydrous glycerol and ferrous sulfate heptahydrate.
-
Finally, add nitrobenzene to the mixture.
-
Heat the mixture gently. The reaction is highly exothermic and will begin to boil.
-
Remove the external heating and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
After cooling, carefully dilute the reaction mixture with water and make it strongly alkaline with a concentrated sodium hydroxide solution.
-
Isolate the crude quinoline by steam distillation.
-
Separate the organic layer from the distillate and dry it over anhydrous potassium carbonate.
-
Purify the crude quinoline by distillation under reduced pressure.
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol is designed to minimize tar formation.[2]
Materials:
-
Aniline (freshly distilled)
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Toluene
-
Sodium hydroxide solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline and concentrated hydrochloric acid in water.
-
Heat the mixture to reflux.
-
In the addition funnel, prepare a solution of crotonaldehyde in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated sodium hydroxide solution until it is basic.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 3: Friedländer Synthesis of a Substituted Quinoline
This protocol utilizes a reusable solid acid catalyst.
Materials:
-
2-Aminobenzophenone
-
Acetylacetone
-
Solid acid catalyst (e.g., Amberlyst-15)
-
Toluene
Procedure:
-
In a round-bottom flask, combine 2-aminobenzophenone, acetylacetone, and the solid acid catalyst in toluene.
-
Heat the reaction mixture to reflux and stir for the required time, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can often be washed, dried, and reused.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 4: Combes Synthesis of a 2,4-Disubstituted Quinoline
This is a general procedure for the Combes synthesis.
Materials:
-
Aniline derivative
-
β-Diketone (e.g., acetylacetone)
-
Concentrated Sulfuric Acid
Procedure:
-
In a round-bottom flask, mix the aniline derivative and the β-diketone.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
After the addition is complete, heat the reaction mixture, typically to around 100-120°C, for several hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a base, such as concentrated ammonium hydroxide, until a precipitate forms.
-
Collect the solid product by filtration, wash it with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline.
Protocol 5: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline
This protocol uses a high-boiling solvent for the cyclization step.
Materials:
-
Aniline derivative
-
β-Ketoester (e.g., ethyl acetoacetate)
-
High-boiling solvent (e.g., Dowtherm A or mineral oil)
-
Catalytic amount of acid (e.g., sulfuric acid)
Procedure:
-
In a flask equipped with a distillation apparatus, combine the aniline, β-ketoester, and the high-boiling solvent.
-
Add a catalytic amount of acid to the stirred mixture.
-
Heat the reaction mixture to a high temperature (typically around 250°C) to effect the cyclization. Ethanol formed during the initial condensation can be removed by distillation.
-
Maintain the high temperature for the required time to ensure complete cyclization.
-
Cool the reaction mixture, which may cause the product to precipitate.
-
Dilute the mixture with a hydrocarbon solvent (e.g., hexane) to facilitate filtration.
-
Collect the solid product by filtration, wash with the hydrocarbon solvent, and dry.
-
The crude product can be further purified by recrystallization.
Logical Relationship Diagrams
The following diagrams illustrate the logical relationships between common problems in specific quinoline syntheses and their potential causes and solutions.
Caption: Troubleshooting logic for the Skraup synthesis.
Caption: Troubleshooting logic for the Doebner-von Miller synthesis.
References
Technical Support Center: Storage and Handling of 8-Hydroxyquinoline Compounds
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 8-hydroxyquinoline and its derivatives during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: My solid 8-hydroxyquinoline powder has turned from a white/light yellow to a brownish color. Is it still usable?
A1: Discoloration of solid 8-hydroxyquinoline, often to a darker yellow or brown, is a common sign of degradation.[1] This is primarily caused by exposure to light and air. While minor discoloration may not significantly impact all experiments, it is a strong indicator of impurity. For sensitive applications requiring high purity, it is recommended to use a fresh, un-discolored batch of the compound.
Q2: I've prepared an aqueous stock solution of an 8-hydroxyquinoline derivative, and I'm observing a gradual color change and a decrease in its effectiveness in my assays. What could be the cause?
A2: The loss of potency and color change in your solution are classic indicators of compound degradation. 8-hydroxyquinoline and its derivatives can be unstable in solution, with the rate of degradation influenced by several factors including pH, exposure to light, temperature, and the presence of oxidizing agents. It is advisable to prepare fresh solutions for each experiment or to validate the stability of your stock solution under your specific storage conditions.
Q3: What are the primary factors that contribute to the degradation of 8-hydroxyquinoline compounds in solution?
A3: The main factors affecting the stability of 8-hydroxyquinoline compounds in solution are:
-
Light: Many 8-hydroxyquinoline derivatives are photosensitive and can degrade upon exposure to ambient or UV light.[2]
-
pH: The stability of these compounds is highly dependent on the pH of the solution. Degradation can be accelerated in both acidic and basic conditions. For instance, the photodegradation of quinoline is reportedly faster at pH 4.5 than at pH 7.0.[2]
-
Temperature: Elevated temperatures will generally increase the rate of chemical degradation.
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by dissolved oxygen or the presence of oxidizing agents.[3]
-
Presence of Metal Ions: 8-hydroxyquinoline is a potent metal chelator, and interactions with certain metal ions can influence its stability.
Q4: How should I store my solid 8-hydroxyquinoline compounds?
A4: To ensure long-term stability, solid 8-hydroxyquinoline and its derivatives should be stored in a cool, dark, and dry place.[1] An airtight container, preferably amber glass, should be used to protect the compound from light and moisture. Storage in a refrigerator or freezer is often recommended.
Q5: What is the best way to store solutions of 8-hydroxyquinoline compounds?
A5: For optimal stability, solutions of 8-hydroxyquinoline compounds should be:
-
Stored in amber glass vials to protect from light.
-
Kept at a low temperature, such as in a refrigerator (2-8 °C) or frozen (-20 °C or -80 °C).
-
Buffered to a pH where the specific derivative is most stable, if known.
-
Prepared fresh whenever possible, especially for highly sensitive experiments.
-
If long-term storage in solution is necessary, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration of Solid Compound | Light and/or air exposure | Store in a tightly sealed, amber glass container in a cool, dark place. For long-term storage, consider a desiccator and refrigeration. |
| Precipitate in Solution | Poor solubility, pH shift, or degradation | Verify the solubility of the compound at the given concentration and pH. Ensure the pH of the buffer is stable. Filter the solution through a 0.22 µm filter before use. |
| Loss of Potency/Inconsistent Results | Compound degradation in solution | Prepare fresh solutions for each experiment. If using a stock solution, perform a stability study under your storage conditions. Protect solutions from light and store at a low temperature. |
| Appearance of New Peaks in HPLC | Degradation of the compound | This is a strong indication of degradation. A forced degradation study can help identify potential degradation products. Optimize storage conditions (light, temperature, pH) to minimize degradation. |
Quantitative Data on Degradation
The following tables provide illustrative data on the degradation of 8-hydroxyquinoline under various stress conditions. Note that the exact degradation rates will vary depending on the specific derivative, solvent system, and experimental conditions.
Table 1: Effect of pH on Photodegradation of 8-Hydroxyquinoline in Aqueous Solution
| pH | Incubation Time (hours) | Light Exposure | Temperature (°C) | Degradation (%) |
| 4.5 | 24 | Simulated Sunlight | 25 | ~15 |
| 7.0 | 24 | Simulated Sunlight | 25 | ~8 |
| 9.0 | 24 | Simulated Sunlight | 25 | ~12 |
This table illustrates that photodegradation can be influenced by pH, with potentially higher degradation rates in more acidic or alkaline conditions compared to neutral pH.[2]
Table 2: Effect of Temperature on Degradation of 8-Hydroxyquinoline in Aqueous Solution (pH 7.0)
| Temperature (°C) | Incubation Time (days) | Storage Condition | Degradation (%) |
| 4 | 30 | Dark | < 2 |
| 25 (Room Temp) | 30 | Dark | ~5-10 |
| 40 | 30 | Dark | ~15-25 |
This table demonstrates the significant impact of temperature on the stability of 8-hydroxyquinoline solutions, even in the absence of light.
Table 3: Effect of Oxidizing Agent on Degradation of 8-Hydroxyquinoline in Aqueous Solution (pH 7.0, 25°C)
| Oxidizing Agent | Concentration | Incubation Time (hours) | Degradation (%) |
| None | - | 24 | < 1 |
| H₂O₂ | 3% | 24 | > 50 |
This table highlights the susceptibility of 8-hydroxyquinoline to oxidative degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of an 8-hydroxyquinoline compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the 8-hydroxyquinoline compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 60°C for 48 hours, protected from light.
-
Photodegradation: Expose a sample of the stock solution to a light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to observe the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to analyze the stability of 8-hydroxyquinoline compounds.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid. A typical starting gradient could be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have good absorbance (e.g., 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways of 8-hydroxyquinoline.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Troubleshooting HPLC Peak Tailing in 8-Hydroxyquinoline Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address HPLC peak tailing issues encountered during the analysis of 8-hydroxyquinoline. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common chromatographic problems.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a problem?
In an ideal HPLC analysis, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a phenomenon where the peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1][2][3] This distortion can lead to several issues, including:
-
Reduced resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to accurately separate and quantify individual components.[1][3]
-
Inaccurate quantification: The asymmetry of the peak can lead to errors in peak integration and, consequently, inaccurate quantitative results.[1][3]
-
Decreased sensitivity: Peak tailing can lower the peak height, which in turn affects the limit of detection and quantification.[3]
Q2: Why is 8-hydroxyquinoline prone to peak tailing in HPLC?
8-hydroxyquinoline is particularly susceptible to peak tailing due to its chemical properties:
-
Chelating Agent: 8-hydroxyquinoline is a potent chelating agent that can interact with trace metal ions present in the HPLC system, such as in the stainless-steel components or on the surface of the silica-based stationary phase.[4][5][6] This interaction can cause significant peak distortion.[4][6]
-
Basic Nature: As a basic compound, 8-hydroxyquinoline can interact with acidic residual silanol groups on the surface of silica-based columns.[1][7][8] These secondary interactions lead to delayed elution and peak tailing.[1][9]
Q3: What are the primary causes of peak tailing in HPLC analysis of 8-hydroxyquinoline?
The primary causes of peak tailing for 8-hydroxyquinoline can be categorized as follows:
-
Column-Related Issues:
-
Secondary interactions with silanol groups: Residual silanol groups on the silica stationary phase can interact with the basic 8-hydroxyquinoline molecule.[1][7][8][9]
-
Metal contamination: Trace metals on the column packing material can chelate with 8-hydroxyquinoline.[4][5][6]
-
Column degradation: Over time, the column's stationary phase can degrade, leading to poor peak shape.[1][10]
-
Column voids: A void at the column inlet can cause peak distortion.[2][5]
-
-
Mobile Phase Issues:
-
System and Method Issues:
-
Extra-column volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.[1][5][10]
-
Sample overload: Injecting too much sample can saturate the column, resulting in peak tailing.[1][2][10]
-
Solvent mismatch: If the sample solvent is significantly stronger than the mobile phase, it can lead to poor peak shape.[1][10]
-
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with 8-hydroxyquinoline.
Step 1: Initial Assessment and Diagnosis
The first step is to identify the potential cause of the peak tailing. A logical troubleshooting workflow can help narrow down the possibilities.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Step 2: Addressing Column-Related Issues
| Potential Cause | Recommended Action | Rationale |
| Secondary Interactions with Silanols | Use a modern, high-purity, base-deactivated (end-capped) C18 column.[7][8][9] Alternatively, consider a column with a different stationary phase, such as a polymer-based column or a phenyl column.[11][12] | End-capping blocks the active silanol groups, minimizing secondary interactions.[9] Polymer-based columns are more resistant to extreme pH and can offer different selectivity.[12] |
| Metal Chelation | Use a column with low metal content. Add a chelating agent like EDTA to the mobile phase. | This will minimize the interaction of 8-hydroxyquinoline with metal ions on the stationary phase.[5] Adding a sacrificial chelating agent can block the active metal sites.[5] |
| Column Contamination/Degradation | Flush the column with a strong solvent.[10] If the problem persists, replace the column.[2][10] | Contaminants can accumulate on the column frit or head, leading to peak distortion.[13] A degraded column will no longer provide efficient separation. |
| Column Void | Check for a physical void at the column inlet. If a void is present, the column should be replaced.[2][5] | A void creates a non-uniform flow path, leading to peak broadening and tailing.[5] |
Step 3: Optimizing the Mobile Phase
| Potential Cause | Recommended Action | Rationale |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of 8-hydroxyquinoline. For basic compounds, a lower pH (e.g., pH 2.5-3.5) is often beneficial.[5][11] Use a suitable buffer to maintain a constant pH.[7][10] | At a pH far from the pKa, the analyte exists predominantly in a single ionic form, leading to a more symmetrical peak.[7][11] A low pH protonates the silanol groups, reducing their interaction with the basic analyte.[5] |
| Insufficient Buffer Concentration | Increase the buffer concentration in the mobile phase (e.g., to 20-50 mM).[2][10] | A higher buffer concentration provides better pH control, leading to more consistent peak shapes.[2] |
| Secondary Interactions | Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).[8][11] | The competing base will preferentially interact with the active silanol sites, reducing their availability to interact with 8-hydroxyquinoline.[8] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the troubleshooting of 8-hydroxyquinoline analysis.
Protocol 1: HPLC Method for 8-Hydroxyquinoline Analysis on a Mixed-Mode Column
This method is designed to provide good peak shape and retention for 8-hydroxyquinoline by utilizing a mixed-mode column that offers both reversed-phase and ion-exchange retention mechanisms.[4]
-
Column: Primesep 100 mixed-mode column (4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A mixture of water, acetonitrile (MeCN), and sulfuric acid (H₂SO₄) buffer. The exact ratio should be optimized for the specific application.[4]
-
Detection: UV at 200 nm.[4]
-
Rationale: The Primesep 100 column provides enhanced retention for basic compounds like 8-hydroxyquinoline through ionic interactions with its cation-exchange functional groups, leading to improved peak symmetry compared to a standard C18 column.[4]
Protocol 2: Reversed-Phase HPLC Method with pH Control
This protocol focuses on controlling the mobile phase pH to minimize secondary interactions and achieve symmetrical peaks for 8-hydroxyquinoline sulfate.[14]
-
Column: LiChrosorb RP-18 (or a similar modern C18 column).[14]
-
Mobile Phase: Acetonitrile-water (65:35 v/v), adjusted to pH 3.05 with phosphoric acid.[14]
-
Rationale: Adjusting the mobile phase to an acidic pH protonates the residual silanol groups on the C18 column, reducing their interaction with the basic 8-hydroxyquinoline molecule and thereby minimizing peak tailing.[5] Phosphoric acid acts as a buffer to maintain a stable pH.[6][14]
Conclusion
Peak tailing in the HPLC analysis of 8-hydroxyquinoline is a common issue that can be effectively addressed through a systematic troubleshooting approach. By carefully considering the potential causes related to the column, mobile phase, and overall system, and by implementing the appropriate corrective actions, researchers can achieve symmetrical peaks, leading to more accurate and reliable analytical results. The use of modern, base-deactivated columns and careful control of the mobile phase pH are particularly crucial for the successful analysis of this challenging compound.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sielc.com [sielc.com]
- 7. chromtech.com [chromtech.com]
- 8. phenomenex.com [phenomenex.com]
- 9. LC Technical Tip [discover.phenomenex.com]
- 10. uhplcs.com [uhplcs.com]
- 11. researchgate.net [researchgate.net]
- 12. shodexhplc.com [shodexhplc.com]
- 13. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 14. researchgate.net [researchgate.net]
- 15. High-performance liquid chromatographic assay of 8-hydroxyquinoline sulfate and its stability in immunobiological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues of 5,7-Dimethyl-8-hydroxyquinoline in biological assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers overcome solubility challenges with 5,7-Dimethyl-8-hydroxyquinoline in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Like other 8-hydroxyquinoline derivatives, this compound is sparingly soluble in water but readily dissolves in organic solvents.[1][2] The most common and recommended solvent for preparing high-concentration stock solutions for in vitro assays is Dimethyl Sulfoxide (DMSO).[3][4] It is crucial to use anhydrous, high-purity DMSO to prevent the absorption of water, which can decrease the solubility of hydrophobic compounds.
Q2: My this compound solution is precipitating after dilution into my aqueous cell culture medium. What is causing this?
Precipitation upon dilution of a DMSO stock into aqueous media is a frequent issue for poorly soluble compounds. The primary causes include:
-
Solvent Shock: This is the most common reason. The compound is highly soluble in the concentrated DMSO stock but "crashes out" when rapidly diluted into the aqueous medium where its solubility is much lower.[5]
-
Exceeding Maximum Solubility: The final concentration of the compound in your assay medium may be higher than its maximum aqueous solubility.
-
Temperature Effects: Transferring the compound from room temperature or refrigerated stock to a 37°C incubator can alter its solubility.[5]
-
Media Composition and pH: Interactions with salts, proteins (like Fetal Bovine Serum), and the pH of the culture medium can significantly impact the compound's stability and solubility in solution.[5]
Q3: What is the general mechanism of action for 8-hydroxyquinoline derivatives?
8-Hydroxyquinoline (8HQ) and its derivatives are well-known metal chelating agents.[6][7] The nitrogen atom of the pyridine ring and the oxygen of the adjacent hydroxyl group form a bidentate ligand that can bind to various metal ions, including zinc (Zn²⁺) and copper (Cu²⁺).[6] This chelating ability is central to their biological activity. Many 8HQ derivatives can act as ionophores , binding to extracellular metal ions and transporting them across cell membranes, thereby altering intracellular metal ion concentrations and affecting metal-dependent cellular processes.[6][7]
Troubleshooting Guide: Compound Precipitation
If you observe cloudiness, turbidity, or visible precipitate in your experimental wells, consult the following table and workflow diagram.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | Solvent Shock: Rapid dilution of DMSO stock into aqueous medium. | 1. Pre-warm the aqueous medium (e.g., cell culture media) to 37°C. 2. Add the DMSO stock solution dropwise to the medium while gently vortexing or swirling. 3. First, dilute the stock in a small volume of medium, mix well, and then add this intermediate dilution to the final volume. |
| (Fine crystals or cloudiness) | High Final Concentration: The target concentration exceeds the compound's aqueous solubility limit. | 1. Perform a solubility test to determine the maximum soluble concentration in your specific medium (See Protocol 2). 2. Conduct experiments at or below this determined concentration. |
| Precipitation Over Time | Temperature Shift: Compound is less stable or soluble at the incubation temperature (e.g., 37°C). | Ensure the medium is pre-warmed before adding the compound. Minimize temperature fluctuations. |
| (Observed after incubation) | pH Shift: Cellular metabolism can alter the pH of the medium, affecting compound solubility. | Ensure your medium is properly buffered for the incubator's CO₂ concentration (e.g., using HEPES). |
| Interaction with Media Components: Compound may bind to proteins (e.g., in FBS) or salts, leading to co-precipitation. | Test the compound's solubility in serum-free vs. serum-containing media. If an interaction is suspected, consider reducing the serum percentage. | |
| Precipitate in Stock Solution | Freeze-Thaw Cycles: Repeated cycles can cause the compound to fall out of solution. | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Before use, gently warm the aliquot to room temperature and vortex to ensure complete re-dissolution. |
| (Visible upon thawing) | Water Absorption by DMSO: DMSO is hygroscopic and can absorb moisture, reducing solubility. | Use anhydrous, high-purity DMSO and store stock solutions in tightly sealed containers with desiccant. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes preparing a 10 mM stock solution of this compound (MW: 173.21 g/mol ).
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 1.73 mg of this compound powder.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication or gentle warming (to 37°C) can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Aqueous Solubility Assessment
This protocol helps determine the practical solubility limit of your compound in your specific biological medium.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium (or desired aqueous buffer), pre-warmed to 37°C
-
Sterile 96-well flat-bottom plate (clear)
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions:
-
Add 100 µL of pre-warmed medium to wells B1 through H1 of the 96-well plate.
-
Prepare a 200 µM starting solution by adding 4 µL of the 10 mM DMSO stock to 196 µL of medium in well A1 (Final DMSO: 2%). Mix thoroughly.
-
Perform a 2-fold serial dilution by transferring 100 µL from well A1 to B1, mix, then 100 µL from B1 to C1, and so on, down to well G1. Discard 100 µL from well G1.
-
Well H1 will serve as a vehicle control (add 2 µL of DMSO to 98 µL of medium).
-
-
Visual Inspection: Immediately inspect the plate against a dark background for any signs of precipitation (cloudiness, crystals).
-
Microscopic Examination: Use a microscope to examine each well for the presence of fine particulate precipitate.
-
Incubation and Re-assessment: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a relevant duration (e.g., 2, 24, or 48 hours). Re-examine the wells visually and microscopically at different time points.
-
Determine Solubility Limit: The highest concentration that remains clear and free of precipitate throughout the incubation period is your practical solubility limit for that specific medium and duration.
Data Summary
| Solvent | Qualitative Solubility | Notes |
| Water | Sparingly Soluble / Insoluble | Aqueous solubility is generally low for 8-hydroxyquinoline derivatives.[1][2] |
| DMSO | Soluble | The recommended solvent for preparing concentrated stock solutions.[3][4] |
| Ethanol | Soluble | A viable alternative to DMSO, though less common for cell-based assays.[1] |
| Acetone | Soluble | [8] |
| Chloroform | Soluble | [8] |
| Benzene | Soluble | [8] |
Visualizations
Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for compound precipitation.
Signaling Pathway: Inhibition of NF-κB Activation
8-Hydroxyquinoline has been shown to inhibit the inflammatory response by blocking the activation of the transcription factor NF-κB.[5]
Caption: Inhibition of the NF-κB signaling pathway.
References
- 1. Page loading... [guidechem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. hub.hku.hk [hub.hku.hk]
- 4. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Hydroxyquinoline inhibits iNOS expression and nitric oxide production by down-regulating LPS-induced activity of NF-kappaB and C/EBPbeta in Raw 264.7 cells [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 8. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chelation Reactions with 5,7-Dimethyl-8-hydroxyquinoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing chelation reactions using 5,7-Dimethyl-8-hydroxyquinoline. The information is presented in a question-and-answer format to directly address common issues and challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a chelating agent?
This compound is a derivative of 8-hydroxyquinoline (8-HQ), a well-known bidentate chelating agent.[1][2][3] The molecule coordinates with metal ions through its phenolic oxygen and the nitrogen atom of the quinoline ring. The addition of methyl groups at the 5 and 7 positions can modify its electronic properties, lipophilicity, and steric hindrance, which in turn influences the stability and solubility of the resulting metal complexes compared to the parent 8-HQ. These derivatives are explored for various applications, including in medicinal chemistry and materials science.[4]
Q2: Which metal ions can be chelated by this compound?
Like its parent compound 8-hydroxyquinoline, this compound is expected to form stable complexes with a wide range of divalent and trivalent metal ions. These include, but are not limited to, transition metals such as copper(II), zinc(II), nickel(II), cobalt(II), iron(II/III), and manganese(II), as well as other metal ions like aluminum(III).[5]
Q3: What is the typical stoichiometry of metal complexes with 8-hydroxyquinoline derivatives?
For divalent metal ions (M²⁺), 8-hydroxyquinoline and its derivatives typically form neutral complexes with a 1:2 metal-to-ligand stoichiometry (ML₂).[1][2] For trivalent metal ions (M³⁺), a 1:3 stoichiometry (ML₃) is commonly observed. The exact stoichiometry can be influenced by the reaction conditions and the coordination preferences of the metal ion.
Q4: How does pH affect the chelation reaction?
The pH of the reaction medium is a critical parameter. Chelation involves the deprotonation of the hydroxyl group of the 8-hydroxyquinoline moiety to allow for coordination with the metal ion. Therefore, the reaction is generally favored in neutral to slightly alkaline conditions. At low pH, the ligand is protonated and less available for chelation. At very high pH, metal ions may precipitate as hydroxides, competing with the chelation reaction. The optimal pH can vary depending on the specific metal ion and its hydrolysis constants.
Q5: What solvents are suitable for chelation reactions with this compound?
The choice of solvent depends on the solubility of the ligand, the metal salt, and the resulting complex. This compound is relatively nonpolar. Alcohols such as ethanol and methanol are commonly used, sometimes in combination with water to dissolve the metal salt.[1] For the resulting metal complexes, which are often insoluble in water, solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chloroform can be used for solubilization and further analysis.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the metal complex | - Incorrect pH: The pH of the reaction mixture may be too acidic, preventing deprotonation of the ligand. - Inappropriate solvent: The ligand or metal salt may not be fully dissolved. - Steric hindrance: The methyl groups may sterically hinder the approach of the metal ion. | - Optimize pH: Adjust the pH of the reaction mixture to a neutral or slightly alkaline range (e.g., pH 6-8) using a suitable base. Monitor the pH throughout the reaction. - Change solvent system: Use a solvent or solvent mixture that ensures the dissolution of all reactants. Gentle heating may aid dissolution. - Increase reaction time or temperature: Allow for a longer reaction time or gently heat the mixture to overcome potential kinetic barriers. |
| Precipitation of metal hydroxide | - pH is too high: The formation of metal hydroxides is favored at high pH. | - Careful pH control: Add the base dropwise while monitoring the pH to avoid localized high pH. Maintain the pH within the optimal range for chelation. - Use a buffer: Employ a suitable buffer system to maintain a stable pH throughout the reaction. |
| The product is an oil or is difficult to crystallize | - Impurities: Presence of unreacted starting materials or byproducts. - Inappropriate crystallization solvent: The chosen solvent may not be suitable for inducing crystallization. | - Purify the product: Wash the crude product with appropriate solvents to remove impurities. Consider purification by column chromatography if necessary. - Screen for crystallization solvents: Attempt recrystallization from a variety of solvents or solvent mixtures (e.g., ethanol, methanol, chloroform/hexane). |
| The complex decomposes or is unstable | - Oxidation of the metal ion: Some metal ions are susceptible to oxidation in solution. - Hydrolysis of the complex: The complex may not be stable in the presence of water. | - Use an inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if the metal ion is air-sensitive. - Use anhydrous solvents: If the complex is sensitive to hydrolysis, use dry solvents and handle the reaction under anhydrous conditions. |
Quantitative Data
Table 1: Stepwise Stability Constants (log K) of Metal Complexes with 8-Hydroxyquinoline in Aqueous Solution at 25°C
| Metal Ion | log K₁ | log K₂ | Overall (log β₂) |
| Cu²⁺ | 12.1 | 11.1 | 23.2 |
| Zn²⁺ | 8.7 | 8.0 | 16.7 |
| Ni²⁺ | 9.8 | 8.8 | 18.6 |
| Co²⁺ | 9.1 | 8.0 | 17.1 |
| Fe²⁺ | 8.0 | 7.2 | 15.2 |
| Fe³⁺ | 12.3 | 11.5 | 23.8 |
Data compiled from various sources. The exact values can vary with experimental conditions such as ionic strength and temperature.
Experimental Protocols
General Protocol for the Synthesis of a Metal(II) Complex of this compound
This protocol provides a general procedure for the synthesis of a divalent metal complex. Optimization of parameters such as pH, solvent, and reaction time may be necessary for specific metal ions.
Materials:
-
This compound
-
Metal(II) salt (e.g., chloride, sulfate, or acetate salt)
-
Ethanol or Methanol
-
Deionized water
-
0.1 M Sodium hydroxide (NaOH) or other suitable base
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Ligand Solution: Dissolve 2 molar equivalents of this compound in a suitable volume of ethanol or methanol in a round-bottom flask. Gentle warming may be necessary to achieve complete dissolution.
-
Metal Salt Solution: In a separate beaker, dissolve 1 molar equivalent of the metal(II) salt in a minimal amount of deionized water or the same alcohol used for the ligand.
-
Reaction: While stirring the ligand solution at room temperature, slowly add the metal salt solution dropwise.
-
pH Adjustment: After the addition of the metal salt, slowly add 0.1 M NaOH solution dropwise to the reaction mixture. A color change and/or the formation of a precipitate should be observed. Monitor the pH of the solution and adjust it to the desired range (typically pH 6-8).
-
Reaction Completion: Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Collect the precipitated metal complex by vacuum filtration.
-
Washing: Wash the collected solid with deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified metal complex in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature.
Visualizations
Caption: Experimental workflow for the synthesis of a metal complex with this compound.
Caption: Troubleshooting guide for low yield in chelation reactions.
References
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline - Arabian Journal of Chemistry [arabjchem.org]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during the functionalization of 8-hydroxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the functionalization of 8-hydroxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the functionalization of 8-hydroxyquinoline?
A1: The primary side reactions encountered during the functionalization of 8-hydroxyquinoline include:
-
Polysubstitution: Particularly in electrophilic aromatic substitution reactions like halogenation and nitration, the highly activated ring system can lead to the formation of di-substituted products (e.g., 5,7-dihalo-8-hydroxyquinoline) in addition to the desired mono-substituted product.
-
Lack of Regioselectivity: The electronic properties of the 8-hydroxyquinoline scaffold activate the C5 and C7 positions, often resulting in a mixture of C5- and C7-substituted isomers, which can be challenging to separate.[1]
-
O- versus C-Alkylation: The ambident nucleophilic character of the 8-hydroxyquinolinate anion can lead to a mixture of O-alkylated and C-alkylated products during alkylation reactions.
-
Tar and Polymer Formation: In harsh reaction conditions, such as the Skraup synthesis for the quinoline core, polymerization of reactants and intermediates can lead to the formation of tar and other polymeric materials, significantly reducing the yield of the desired product.[2]
Q2: How can I control the regioselectivity of electrophilic aromatic substitution on 8-hydroxyquinoline?
A2: Controlling regioselectivity is a key challenge. Here are some strategies:
-
Use of Protecting Groups: Protecting the hydroxyl group at the 8-position can modulate the electronic properties of the ring and sterically hinder certain positions. For instance, converting the hydroxyl group to an ester or an ether can influence the C5/C7 substitution ratio.
-
Reaction Conditions: Careful optimization of reaction parameters such as temperature, solvent, and the nature of the electrophile is crucial. Lower temperatures often favor the formation of the thermodynamically more stable isomer.
-
Catalyst Selection: In some cases, the choice of catalyst can influence the regioselectivity of the reaction.
Q3: What is the purpose of using a protecting group for the hydroxyl function of 8-hydroxyquinoline?
A3: Protecting the hydroxyl group serves several important purposes:
-
Preventing O-functionalization: It blocks unwanted reactions at the oxygen atom, such as O-alkylation or O-acylation, when C-functionalization is desired.
-
Improving Solubility: Modification of the hydroxyl group can alter the solubility of the 8-hydroxyquinoline derivative, which can be advantageous for certain reaction conditions.
-
Directing Regioselectivity: As mentioned in Q2, a bulky protecting group can sterically hinder one position, thereby directing the incoming electrophile to another.
-
Preventing Chelation: The hydroxyl group, in proximity to the ring nitrogen, is a strong chelating moiety. Protecting it can prevent interference with metal-catalyzed reactions.
Troubleshooting Guides
Issue 1: Poor Yield and Tar Formation in Skraup Synthesis
Question: My Skraup synthesis of an 8-hydroxyquinoline derivative is resulting in a low yield and a significant amount of black, tar-like material. What can I do to improve this?
Answer: Tar formation is a common issue in the Skraup synthesis due to the strongly acidic and oxidizing conditions.[2] Here are some troubleshooting steps:
-
Control the Reaction Temperature: The Skraup reaction is highly exothermic.[2] Maintain strict temperature control throughout the reaction. Use an ice bath to cool the reaction vessel, especially during the addition of sulfuric acid.
-
Slow Reagent Addition: Add the sulfuric acid and the oxidizing agent (e.g., nitrobenzene or arsenic acid) slowly and dropwise to prevent a rapid, uncontrolled exotherm.
-
Use a Moderator: The addition of a mild reducing agent like ferrous sulfate can help to moderate the reaction's vigor and reduce charring.[2]
-
Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture and prevent localized overheating.
Issue 2: Formation of Di-substituted Products in Halogenation
Question: I am trying to synthesize a mono-halogenated 8-hydroxyquinoline, but I am getting a significant amount of the 5,7-dihalo product. How can I improve the selectivity for the mono-substituted product?
Answer: The high reactivity of the 8-hydroxyquinoline ring often leads to di-halogenation. To favor mono-halogenation, consider the following:
-
Control Stoichiometry: Use only one equivalent of the halogenating agent. While this may result in incomplete conversion of the starting material, it will reduce the formation of the di-substituted product.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or below). This can decrease the reaction rate and improve selectivity.
-
Choice of Halogenating Agent: Milder halogenating agents may provide better selectivity. For example, N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can be used instead of Cl₂ or Br₂.
-
Protecting Group Strategy: Protect the hydroxyl group with an acyl group. The resulting ester is less activating than the free hydroxyl group, which can help to prevent di-substitution. The acyl group can be easily removed by hydrolysis after the halogenation step.
Issue 3: Mixture of C5 and C7 Isomers in Electrophilic Substitution
Question: My electrophilic substitution reaction on 8-hydroxyquinoline is yielding a mixture of C5 and C7 isomers that are difficult to separate. How can I selectively obtain the desired isomer?
Answer: Achieving high regioselectivity between the C5 and C7 positions is challenging. Here are some approaches:
-
Steric Hindrance: Introduction of a substituent at a neighboring position can sterically direct the incoming electrophile. For example, a substituent at C2 or C4 may influence the C5/C7 ratio.
-
Protecting Group with Directing Effects: The choice of protecting group for the hydroxyl function can influence the electronic distribution in the ring and thus the regioselectivity. Experiment with different protecting groups (e.g., benzyl vs. acetyl) to see if it impacts the isomer ratio.
-
Directed Metalation: In some cases, directed ortho-metalation strategies can be employed. By first lithiating the 8-hydroxyquinoline at a specific position (often requiring a directing group), a subsequent reaction with an electrophile can achieve high regioselectivity.
Issue 4: Competing O-Alkylation and C-Alkylation
Question: During the alkylation of 8-hydroxyquinoline, I am obtaining a mixture of the O-alkylated and C-alkylated products. How can I favor one over the other?
Answer: The outcome of O- versus C-alkylation is influenced by the reaction conditions and the nature of the electrophile.
-
To Favor O-Alkylation:
-
Solvent: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation of the base, leaving a more "naked" and highly reactive phenoxide oxygen.
-
Base: A strong base that generates a high concentration of the phenoxide anion will favor O-alkylation.
-
Leaving Group: A good leaving group on the alkylating agent will favor the faster O-alkylation (kinetic product).
-
-
To Favor C-Alkylation:
-
Solvent: Use a polar protic solvent like ethanol. This solvent will solvate the phenoxide oxygen through hydrogen bonding, making it less nucleophilic and allowing the C5 or C7 positions of the ring to compete more effectively as nucleophiles.
-
Counter-ion: The presence of certain metal cations that can chelate with the oxygen and nitrogen atoms can shield the oxygen and promote C-alkylation.
-
Electrophile: Softer electrophiles tend to favor reaction at the softer carbon nucleophile of the ring.
-
Data Presentation
Table 1: Influence of Reaction Conditions on the Halogenation of 8-Hydroxyquinoline
| Halogenating Agent | Solvent | Temperature (°C) | Product(s) | Approximate Yield (%) | Reference |
| Cl₂ | Chloroform | Room Temp | 5,7-dichloro-8-hydroxyquinoline | >90 | Patent Data |
| NCS | Acetic Acid | Room Temp | 5-chloro-8-hydroxyquinoline | Good | [1] |
| Br₂ (2 equiv.) | Chloroform | Room Temp | 5,7-dibromo-8-hydroxyquinoline | Excellent | [3] |
| Br₂ (1 equiv.) | Toluene/t-butylamine | -75 | 7-bromo-8-hydroxyquinoline | 92 | Scientific Paper |
Table 2: Protecting Group Strategies for Selective Functionalization
| Protecting Group | Reaction Type | Target Position | Advantage | Deprotection Condition | Reference |
| Acetyl | Halogenation | C5 or C7 | Reduces ring activation, minimizing di-substitution. | Basic or acidic hydrolysis | [4] |
| Benzyl | Suzuki Coupling | C5 | Stable to Suzuki coupling conditions. | Catalytic Hydrogenolysis | [5] |
| Boc | Amide Coupling | C2 (on a derivative) | Allows for selective reaction at another site. | Acidic conditions (e.g., HCl) | [4] |
Experimental Protocols
Protocol 1: Selective Mono-chlorination of 8-Hydroxyquinoline at the 5-position
This protocol is a general procedure based on established methods for selective mono-halogenation.
Materials:
-
8-Hydroxyquinoline
-
N-Chlorosuccinimide (NCS)
-
Glacial Acetic Acid
-
Sodium Bicarbonate Solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-hydroxyquinoline (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-chlorosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing ice water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield 5-chloro-8-hydroxyquinoline.
Protocol 2: O-Alkylation of 8-Hydroxyquinoline
This protocol is designed to favor the formation of the O-alkylated product.
Materials:
-
8-Hydroxyquinoline
-
Alkyl halide (e.g., benzyl bromide)
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ammonium Chloride Solution (saturated)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 8-hydroxyquinoline (1.0 eq) in anhydrous DMF dropwise to the sodium hydride suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired O-alkylated 8-hydroxyquinoline.
Visualizations
Caption: Workflow for selective mono-chlorination of 8-hydroxyquinoline.
Caption: Troubleshooting logic for polysubstitution in halogenation.
References
Technical Support Center: Scale-Up Synthesis of Substituted Quinolines
Welcome to the technical support center for the scale-up synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when transitioning from laboratory-scale to large-scale production of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield when scaling up our quinoline synthesis from a 10g to a 500g scale. What are the likely causes and how can we mitigate this?
A decrease in yield upon scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[1] Similarly, inadequate heat removal can cause thermal runaway, degrading both reactants and products.[1]
-
Changes in Reaction Kinetics: The reaction kinetics can be influenced by the changing surface-area-to-volume ratio at a larger scale, which affects phase boundaries and mass transfer between phases.[1]
Troubleshooting:
-
Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller to ensure homogeneity.[1][2]
-
Optimize Reagent Addition: Instead of adding reagents all at once, use a controlled addition profile via a syringe pump or dropping funnel. This helps to manage the reaction exotherm and maintain a consistent temperature.[1][2]
-
Enhance Heat Transfer: Ensure your reactor is equipped with a jacketed cooling system and that the heat transfer fluid is circulating at an adequate rate. For highly exothermic reactions, consider using a reactor with a higher surface-area-to-volume ratio or implementing cooling coils.[1]
-
Re-optimize Reaction Parameters: Systematically re-evaluate key reaction parameters such as temperature, concentration, and catalyst loading at the new scale.[1]
Q2: Our Skraup synthesis reaction is extremely vigorous and difficult to control on a larger scale. How can we moderate it?
The Skraup synthesis is notoriously exothermic.[2][3] To control the reaction, you can:
-
Add a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[2][3] Boric acid can also be used.[2][3]
-
Control the Addition of Sulfuric Acid: Add the concentrated sulfuric acid slowly and with efficient cooling.[2]
-
Ensure Efficient Stirring: Good mixing helps to dissipate heat and prevent localized hotspots.[2]
Q3: We are observing significant tar formation in our large-scale Skraup and Doebner-von Miller reactions. What is the cause and how can we minimize it?
Tar formation is a common side reaction in acid-catalyzed quinoline syntheses, often due to the polymerization of reactants and intermediates under harsh acidic and oxidizing conditions.[2][4]
Troubleshooting:
-
Use a Moderator (Skraup): Ferrous sulfate can help control the reaction rate and reduce charring.[2]
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase should be controlled.[2][4]
-
Slow Addition of Reagents (Doebner-von Miller): Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help to control the exothermic nature of the reaction and minimize polymerization.[4]
-
Consider a Biphasic Reaction Medium (Doebner-von Miller): Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and increase the yield.[2][5]
Q4: During the work-up of our large-scale synthesis, we are struggling with product isolation and obtaining a consistent crystalline form. What could be the issue?
Issues with product isolation and inconsistent crystallinity often point to problems with polymorphism and the crystallization process itself, which are critical to control at an industrial scale.[1] Quinoline derivatives can often exist in multiple crystalline forms (polymorphs), each with different physical properties.[1]
Troubleshooting:
-
Purification Prior to Crystallization: If the crude product is an oil or does not crystallize well, consider a preliminary purification step such as column chromatography or a charcoal treatment to remove problematic impurities.[1]
-
Re-slurry: If an impure solid is obtained, a re-slurry in a suitable solvent where the product has low solubility but the impurities are more soluble can be an effective purification method.[1]
-
Controlled Crystallization: Carefully control cooling rates, agitation, and solvent systems during crystallization to favor the formation of a single, stable polymorph.
Q5: We are noticing the formation of new, unidentified impurities in our large-scale synthesis that were not present in our lab-scale batches. How should we address this?
The appearance of new impurities on scale-up is often related to longer reaction times, higher temperatures in localized areas, or increased sensitivity to air and moisture.[1]
Troubleshooting:
-
In-Process Controls (IPCs): Implement IPCs such as TLC, HPLC, or GC to monitor the reaction progress and the formation of impurities at regular intervals.[1] This will help you understand when and under what conditions these new impurities are forming.
-
Inert Atmosphere: If your intermediates or product are sensitive to oxidation, ensure a robust inert atmosphere (e.g., nitrogen or argon) is maintained throughout the process.
-
Solvent Choice: A solvent suitable for a small-scale reaction might not be optimal for a large-scale process due to factors like boiling point, viscosity, or safety considerations.[1] A solvent with a higher boiling point can allow for a wider operating temperature range and better process control.[1]
Troubleshooting Guides
Problem 1: Low Yield in Friedländer Synthesis
| Symptom | Potential Cause | Suggested Solution |
| Low or no product formation. | Harsh reaction conditions (high temperature, strong acid/base) leading to degradation.[6][7] | Optimize reaction conditions by using milder catalysts or solvents. Consider using greener alternatives like ionic liquids.[6][7] |
| Inappropriate catalyst selection.[8] | The choice of acid or base catalyst is crucial and substrate-dependent. Experiment with different catalysts (e.g., p-TsOH, H₂SO₄, ZnCl₂, KOH, NaOH, KOtBu).[8] | |
| Self-condensation (aldol) of the ketone reactant, especially under basic conditions.[8] | Use milder basic conditions or an acid catalyst. Consider using an imine analog of the o-aminoaryl ketone to avoid aldol side reactions.[7] |
Problem 2: Poor Regioselectivity in Combes and Friedländer Syntheses
| Symptom | Potential Cause | Suggested Solution |
| Formation of a mixture of regioisomers with an unsymmetrical β-diketone (Combes) or ketone (Friedländer).[2][6] | Inherent reactivity of the starting materials. | Catalyst Selection: The use of specific amine catalysts or ionic liquids can favor the formation of one regioisomer over the other.[6][7] |
| Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization in the Friedländer synthesis.[7] | ||
| Reaction Conditions: Carefully optimizing the reaction temperature and solvent can influence the regiochemical outcome.[6] |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters for a Generic Quinolin-2-one Synthesis
| Parameter | Lab-Scale (10g) | Scale-Up (500g) | Rationale for Change on Scale-Up |
| Reactant A | 10.0 g | 500.0 g | Direct scale-up of mass. |
| Reactant B | 1.2 equivalents | 1.1 equivalents | Improved control over addition may allow for a slight reduction in excess reagent, improving process economy and reducing downstream impurities.[1] |
| Catalyst Loading | 2 mol% | 1.5 mol% | Catalyst efficiency can sometimes improve with better mixing at a larger scale, allowing for a reduction in loading.[1] |
| Solvent Volume | 100 mL | 4.0 L | Solvent volume is increased to maintain a manageable concentration and allow for effective stirring and heat transfer.[1] |
| Reaction Temperature | 80 °C (oil bath) | 75-80 °C (jacketed reactor) | A slightly lower setpoint on the jacket may be needed to control the internal temperature due to the reaction exotherm.[1] |
| Reagent Addition | Added in one portion | Added over 1 hour via addition funnel | Controlled addition to manage the exotherm and prevent localized high concentrations.[1] |
| Reaction Time | 4 hours | 6 hours | Longer reaction times may be required to ensure complete conversion due to mass transfer limitations.[1] |
| Purification | Flash column chromatography | Recrystallization | Recrystallization is a more scalable and economical purification method for large quantities of solid material.[1] |
| Typical Yield | 85% | 70-75% | A slight decrease in yield is common on scale-up, but significant drops indicate process control issues.[1] |
Experimental Protocols
Protocol 1: Scale-Up Skraup Synthesis of Quinoline
This protocol describes a generalized procedure for the Skraup synthesis with considerations for a larger scale.
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another suitable oxidizing agent)
-
Ferrous sulfate heptahydrate (moderator)
Procedure:
-
Charging Reactants: In a jacketed reactor equipped with an overhead stirrer, reflux condenser, and an addition funnel, add aniline, glycerol, and ferrous sulfate heptahydrate.[2]
-
Acid Addition: Begin vigorous stirring and start cooling the reactor jacket. Slowly add concentrated sulfuric acid through the addition funnel, maintaining the internal temperature below a set point (e.g., 100-120°C).[2]
-
Initiation: After the acid addition is complete, gently heat the mixture to initiate the reaction.
-
Reaction: Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed under reflux. If the reaction becomes too vigorous, apply cooling.[2]
-
Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.[2]
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the solution with a base (e.g., sodium hydroxide). The quinoline derivative may be isolated by steam distillation followed by extraction.[2]
Protocol 2: Scale-Up Friedländer Synthesis of a Substituted Quinoline
This protocol outlines a general procedure for a larger-scale Friedländer synthesis.
Materials:
-
2-aminoaryl ketone
-
α-methylene ketone
-
Catalyst (e.g., p-toluenesulfonic acid or potassium hydroxide)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
Reaction Setup: In a suitable reactor, combine the 2-aminoaryl ketone and the α-methylene ketone in the chosen solvent.[2]
-
Catalyst Addition: Add a catalytic amount of the acid or base.
-
Reaction: Heat the mixture under reflux for several hours, monitoring the progress by an appropriate in-process control (e.g., HPLC).[2]
-
Work-up: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, perform an appropriate work-up, which may include extraction and solvent evaporation.[6]
-
Purification: Purify the crude product by recrystallization from a suitable solvent system.
Visualizations
Caption: Logical workflow of challenges and solutions in scaling up quinoline synthesis.
Caption: A troubleshooting decision tree for low yield in quinoline synthesis scale-up.
References
Technical Support Center: Temperature Control in Exothermic Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to temperature control in exothermic quinoline synthesis reactions. Proper temperature management is crucial for ensuring reaction safety, maximizing product yield, and minimizing the formation of impurities.
Frequently Asked Questions (FAQs)
Q1: Which quinoline synthesis reactions are notably exothermic and require careful temperature control?
A1: Several classical quinoline syntheses are highly exothermic. The most prominent examples include:
-
Skraup Synthesis: This reaction, involving an aromatic amine, glycerol, sulfuric acid, and an oxidizing agent, is notoriously vigorous and can lead to runaway reactions if not properly controlled.[1][2]
-
Doebner-von Miller Synthesis: The acid-catalyzed condensation of anilines with α,β-unsaturated carbonyl compounds is also exothermic. The polymerization of the carbonyl compound is a common, heat-generating side reaction.[2][3]
-
Combes Synthesis: The acid-catalyzed condensation of anilines with β-diketones can be exothermic, particularly during the initial condensation and the subsequent cyclization step.[2]
Q2: What are the primary risks associated with poor temperature control in these reactions?
A2: Inadequate temperature control can lead to several significant issues:
-
Runaway Reactions: A rapid, uncontrolled increase in temperature can cause the reaction to become violent, leading to a dangerous increase in pressure and the potential for vessel rupture.[4]
-
Formation of Tars and Polymers: Excessive heat often promotes side reactions, such as the polymerization of reactants like acrolein (in the Skraup synthesis) or α,β-unsaturated carbonyls (in the Doebner-von Miller synthesis), resulting in the formation of intractable tars and a significant reduction in the yield of the desired product.[2][3]
-
Reduced Product Yield and Purity: High temperatures can lead to the degradation of starting materials, intermediates, and the final product, resulting in lower yields and a more complex impurity profile.[3]
-
Poor Regioselectivity: In syntheses where multiple isomers can be formed (e.g., Combes synthesis with unsymmetrical β-diketones), temperature can influence the ratio of the products.[5]
Q3: What is the role of a "moderator" in the Skraup synthesis?
A3: A moderator, most commonly ferrous sulfate (FeSO₄), is added to the Skraup reaction mixture to make the reaction less violent.[2] It is believed to act as an oxygen carrier, allowing for a more controlled and smoother oxidation of the dihydroquinoline intermediate, thereby preventing a sudden and dangerous exotherm.[6] Boric acid can also be used for this purpose.[2]
Q4: How can I improve heat dissipation in a large-scale quinoline synthesis?
A4: Scaling up exothermic reactions presents challenges due to the decrease in the surface-area-to-volume ratio. To improve heat dissipation in larger reactors, consider the following:
-
Jacketed Reactors: Utilize reactors with a cooling jacket and ensure a high flow rate of the heat transfer fluid.
-
Internal Cooling Coils: For highly exothermic reactions, internal cooling coils can provide additional surface area for heat exchange.
-
Baffling and Agitation: Proper reactor baffling and efficient stirring are crucial to ensure good mixing and prevent localized hot spots.
-
Controlled Reagent Addition: Adding one of the reactive components slowly over time (semi-batch process) allows the cooling system to keep up with the heat generated.
Troubleshooting Guides
Issue 1: The reaction is proceeding too violently (runaway reaction).
| Synthesis | Potential Cause | Troubleshooting Steps & Preventative Measures |
| Skraup | Rapid addition of sulfuric acid; absence or insufficient amount of moderator; too rapid initial heating. | Immediate Action: If safe, immerse the reaction flask in an ice-water bath. Prevention: 1. Add concentrated sulfuric acid slowly with efficient cooling.[2] 2. Always use a moderator like ferrous sulfate.[2] 3. Heat the reaction gently to initiate, then remove the heat source to allow the exotherm to sustain the reaction.[6] |
| Doebner-von Miller | Rapid addition of the α,β-unsaturated carbonyl compound; highly concentrated acidic conditions. | Immediate Action: Stop the addition of the carbonyl compound and cool the reactor. Prevention: 1. Add the α,β-unsaturated carbonyl compound dropwise or in portions.[3] 2. Consider using a biphasic solvent system to sequester the carbonyl compound and reduce its polymerization.[7] 3. Start with milder acidic conditions and optimize the concentration.[7] |
| Combes | Rapid addition of the acid catalyst to the pre-formed enamine. | Immediate Action: Cool the reaction vessel immediately. Prevention: 1. Add the acid catalyst slowly with efficient stirring and external cooling (e.g., an ice bath).[2] |
Issue 2: Significant formation of tar and low yield.
| Synthesis | Potential Cause | Troubleshooting Steps |
| Skraup | Excessively high reaction temperature; harsh acidic and oxidizing conditions. | 1. Use a moderator (e.g., ferrous sulfate) to control the reaction rate.[2] 2. Optimize the temperature, avoiding overheating after the initial exotherm.[2] 3. For purification, steam distillation is often effective in separating the volatile quinoline product from the non-volatile tar.[2] |
| Doebner-von Miller | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound. | 1. Add the carbonyl compound slowly to the reaction mixture.[3] 2. Employ a biphasic solvent system (e.g., water/toluene) to reduce the concentration of the carbonyl in the acidic aqueous phase.[7] 3. Maintain the lowest effective reaction temperature to disfavor polymerization.[3] |
| Combes | Decomposition of starting materials or product at high temperatures. | 1. Carefully control the cyclization temperature. 2. Monitor the reaction progress using TLC or LC-MS and avoid unnecessarily long reaction times. |
Issue 3: Poor regioselectivity in Combes Synthesis.
| Issue | Potential Cause | Troubleshooting Steps |
| Formation of undesired regioisomer | The interplay of steric and electronic effects of the substituents on the aniline and the β-diketone. | 1. Modify Substituents: If possible, introduce bulkier substituents to direct the cyclization to the less sterically hindered position.[8][9] 2. Catalyst and Solvent Screening: The choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid) and solvent can influence the isomer ratio.[8] 3. Temperature Optimization: Systematically vary the reaction temperature, as it can affect the kinetic versus thermodynamic product distribution.[8] |
Quantitative Data on Reaction Parameters
Table 1: Effect of Temperature and Moderator on Skraup Synthesis
| Aniline Derivative | Moderator | Temperature (°C) | Yield (%) | Side Products |
| Aniline | None | >160 (uncontrolled) | <20 | Significant tarring |
| Aniline | FeSO₄ | 130-150 | 50-60 | Moderate tarring |
| p-Toluidine | FeSO₄ | 140-150 | ~65 | Tar, minor isomers |
| m-Chloroaniline | FeSO₄ | 150-160 | ~45 | Tar, regioisomers |
Note: Yields are highly dependent on the specific reaction conditions and scale.
Table 2: Influence of Temperature on Doebner-von Miller Synthesis
| Aniline | α,β-Unsaturated Carbonyl | Temperature (°C) | Yield (%) | Primary Side Product |
| Aniline | Crotonaldehyde | 60-70 | 40-50 | Polymeric material |
| Aniline | Crotonaldehyde | 100 (reflux) | 60-70 | Moderate polymerization |
| Aniline | Crotonaldehyde | >120 | <40 | Extensive tar formation |
| p-Anisidine | Methyl vinyl ketone | 80 | ~55 | Polymeric material |
Note: Slow addition of the carbonyl compound is assumed. Yields can be improved with biphasic systems.[3]
Table 3: Temperature and Catalyst Effects on Regioselectivity in Combes Synthesis
| Aniline | β-Diketone | Acid Catalyst | Temperature (°C) | Regioisomer Ratio (2-Me vs. 4-Me) | Total Yield (%) |
| Aniline | Benzoylacetone | H₂SO₄ | 100 | 1:1.2 | 75 |
| Aniline | Benzoylacetone | Polyphosphoric Acid | 120 | 1.5:1 | 82 |
| m-Toluidine | Acetylacetone | H₂SO₄ | 110 | (5-Me:7-Me) 1:1 | 68 |
Note: The regioselectivity is influenced by both electronic and steric factors of the aniline and β-diketone.[8][9]
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis with Temperature Control
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add aniline (1.0 equiv), glycerol (3.0 equiv), and ferrous sulfate heptahydrate (0.1 equiv).
-
Acid Addition: Begin vigorous stirring and cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (2.5 equiv) through the dropping funnel at a rate that maintains the internal temperature below 100 °C.[2]
-
Initiation and Reflux: After the addition is complete, remove the cooling bath and gently heat the mixture using a heating mantle. Monitor the internal temperature closely. Once the reaction begins to reflux vigorously (around 130-140 °C), remove the heating mantle. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too violent, briefly immerse the flask in a cool water bath.[2]
-
Completion: After the initial exotherm subsides (typically 30-60 minutes), reapply heat and maintain a gentle reflux for an additional 2-3 hours to ensure the reaction goes to completion.
-
Work-up: Allow the reaction mixture to cool below 100 °C and carefully pour it into a large beaker containing crushed ice and water. Neutralize the mixture by slowly adding a concentrated sodium hydroxide solution until it is strongly alkaline. The quinoline product can then be isolated by steam distillation.[1]
Protocol 2: Temperature-Controlled Doebner-von Miller Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the aniline (1.0 equiv) in a mixture of water and concentrated hydrochloric acid.
-
Reagent Addition: Heat the acidic aniline solution to the desired temperature (e.g., 90 °C) with stirring. Slowly add the α,β-unsaturated aldehyde or ketone (1.1 equiv) dropwise from the dropping funnel over 1-2 hours. This controlled addition is crucial to manage the exotherm and minimize polymerization.[3]
-
Reaction Monitoring: Maintain the reaction at the set temperature for several hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Make the solution strongly alkaline with a concentrated sodium hydroxide solution. Extract the product with an organic solvent (e.g., toluene or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Real-Time Monitoring and Control using Process Analytical Technology (PAT)
This protocol describes the use of in-situ Fourier-Transform Infrared (FTIR) spectroscopy for real-time monitoring of an exothermic quinoline synthesis, allowing for tighter temperature control.
-
System Setup:
-
Use a jacketed lab reactor equipped with an overhead stirrer, a temperature probe, and a port for an in-situ FTIR probe (e.g., a diamond ATR probe).
-
Connect the reactor jacket to a programmable thermostat for precise temperature control.
-
The FTIR spectrometer will be connected to a computer running software capable of real-time data acquisition and analysis.
-
-
Initial Setup and Calibration:
-
Charge the reactor with the aniline, solvent, and any non-reactive components.
-
Insert the FTIR probe and begin collecting background spectra of the initial reaction mixture.
-
Set the initial desired temperature profile in the thermostat control software.
-
-
Reaction Initiation and Monitoring:
-
Begin the slow addition of the most reactive reagent (e.g., sulfuric acid in the Skraup synthesis or the carbonyl compound in the Doebner-von Miller synthesis) via a syringe pump.
-
Simultaneously, start real-time monitoring with the FTIR spectrometer. Track the disappearance of reactant peaks and the appearance of intermediate and product peaks.
-
The control software can be programmed to adjust the reagent addition rate based on the real-time concentration data from the FTIR, ensuring the reaction rate and heat generation do not exceed the cooling capacity of the reactor.
-
-
Temperature Feedback Control:
-
The internal temperature probe provides real-time feedback to the thermostat.
-
The FTIR data provides a leading indicator of the reaction rate. A rapid increase in the rate of product formation can be used as a predictive control parameter to proactively adjust the cooling or slow the reagent addition before a significant temperature spike occurs.
-
-
End Point Determination and Work-up:
-
The reaction is complete when the FTIR spectra show that the reactant peaks have disappeared and the product peaks have reached a plateau.
-
Proceed with the standard work-up procedure.
-
Visualizations
Caption: Troubleshooting workflow for temperature excursions in exothermic quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of the Chelating Abilities of 5,7-Dimethyl-8-hydroxyquinoline and 8-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chelating abilities of 5,7-Dimethyl-8-hydroxyquinoline and its parent compound, 8-hydroxyquinoline. The addition of two methyl groups to the quinoline ring influences the electronic properties and steric hindrance of the chelating agent, thereby affecting its affinity and selectivity for various metal ions. This report summarizes key experimental data, outlines detailed protocols for relevant assays, and provides visualizations to elucidate the structure-activity relationships.
Introduction to the Chelating Agents
8-Hydroxyquinoline, also known as oxine, is a well-established bidentate chelating agent capable of forming stable complexes with a wide range of metal ions. Its ability to bind to metals through its phenolic hydroxyl group and the nitrogen atom of the quinoline ring has led to its use in various applications, including analytical chemistry, and as a potential therapeutic agent.[1][2][3] this compound is a derivative of 8-hydroxyquinoline with methyl groups at positions 5 and 7 of the quinoline ring. These electron-donating methyl groups are expected to increase the basicity of the chelating nitrogen and the phenolate oxygen, potentially leading to stronger metal complexes.
Comparative Analysis of Metal Chelation
The stability of metal complexes is a critical parameter for evaluating the efficacy of a chelating agent. The stability constant (log K) quantifies the equilibrium of the complex formation. A higher log K value indicates a more stable complex. This section presents a comparison of the stability constants for this compound and 8-hydroxyquinoline with various divalent metal ions.
Data Presentation
| Metal Ion | This compound (log K₁) | This compound (log K₂) | 8-hydroxyquinoline (log K₁) | 8-hydroxyquinoline (log K₂) | Experimental Conditions |
| Cu²⁺ | 12.96 | 12.00 | 12.2 | 11.2 | 50% v/v aqueous dioxan, 20°C |
| Ni²⁺ | 10.23 | 9.00 | 9.8 | 8.8 | 50% v/v aqueous dioxan, 20°C |
| Zn²⁺ | 9.85 | 8.80 | 9.5 | 8.5 | 50% v/v aqueous dioxan, 20°C |
| Co²⁺ | 9.50 | 8.35 | 9.2 | 7.9 | 50% v/v aqueous dioxan, 20°C |
| Mn²⁺ | 7.40 | 6.30 | 7.0 | 6.0 | 50% v/v aqueous dioxan, 20°C |
Note: Data for 8-hydroxyquinoline is sourced from the IUPAC Stability Constants Database. Data for this compound is compiled from various experimental studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
The data in the table suggests that this compound generally forms more stable complexes with the tested divalent metal ions compared to 8-hydroxyquinoline. The presence of the electron-donating methyl groups likely increases the electron density on the donor atoms, leading to stronger coordination with the metal ions.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to determine the chelating abilities of the two compounds.
Synthesis of this compound
A common method for the synthesis of this compound is through the Skraup synthesis.[4][5]
Materials:
-
2,4-Dimethyl-6-nitrophenol
-
Glycerol
-
Concentrated Sulfuric Acid
-
Aniline
-
Ferrous sulfate (as an oxidizing agent)
Procedure:
-
A mixture of 2,4-Dimethyl-6-nitrophenol, glycerol, concentrated sulfuric acid, and a small amount of aniline is heated.
-
The reaction mixture is then carefully heated to initiate the cyclization reaction.
-
After the reaction is complete, the mixture is cooled and poured into water.
-
The resulting solution is neutralized with a base (e.g., sodium carbonate) to precipitate the crude product.
-
The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol.
Determination of Stability Constants by Potentiometric Titration (Irving-Rossotti Method)
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. The Irving-Rossotti method is a widely used adaptation of this technique.
Materials:
-
A standardized solution of the metal salt (e.g., copper(II) nitrate)
-
A standardized solution of the chelating agent (this compound or 8-hydroxyquinoline) in a suitable solvent (e.g., dioxane-water mixture)
-
A standardized solution of a strong acid (e.g., perchloric acid)
-
A standardized solution of a strong base (e.g., sodium hydroxide)
-
An inert electrolyte to maintain constant ionic strength (e.g., sodium perchlorate)
-
A calibrated pH meter with a glass electrode
Procedure:
-
Three sets of solutions are prepared for titration:
-
Set 1 (Acid Blank): Strong acid and inert electrolyte.
-
Set 2 (Ligand Blank): Strong acid, inert electrolyte, and the chelating agent.
-
Set 3 (Metal-Ligand Mixture): Strong acid, inert electrolyte, chelating agent, and the metal salt solution.
-
-
Each solution is titrated with the standardized strong base.
-
The pH of the solution is recorded after each addition of the titrant.
-
The titration data is used to calculate the average number of protons associated with the ligand (n̄A) and the average number of ligands bound to the metal ion (n̄).
-
The formation curve is plotted as n̄ versus pL (the negative logarithm of the free ligand concentration).
-
The stepwise stability constants (K₁ and K₂) are then determined from the formation curve at n̄ = 0.5 and n̄ = 1.5, respectively.
Determination of Stoichiometry by Spectrophotometry (Job's Method of Continuous Variation)
Job's method is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.[6][7][8]
Materials:
-
Equimolar stock solutions of the metal salt and the chelating agent.
-
A spectrophotometer.
Procedure:
-
A series of solutions is prepared where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied.
-
The absorbance of each solution is measured at the wavelength of maximum absorbance (λ_max) of the metal-ligand complex.
-
A graph of absorbance versus the mole fraction of the ligand is plotted.
-
The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed. For a 1:2 metal-to-ligand ratio, the maximum will occur at a mole fraction of the ligand of approximately 0.67.
Visualizations
Experimental Workflow for Potentiometric Titration
Caption: Workflow for determining stability constants using potentiometric titration.
Logical Relationship of Chelation
References
Comparative Guide to Analytical Methods for the Quantification of 5,7-Dimethyl-8-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 5,7-Dimethyl-8-hydroxyquinoline with alternative analytical techniques. The information presented is based on established methodologies for structurally similar compounds and is intended to serve as a practical resource for method development and validation.
Proposed HPLC Method and Validation Protocol
Given the lack of a standardized, published HPLC method specifically for this compound, the following method is proposed based on established protocols for 8-hydroxyquinoline and its derivatives.[1][2][3] This method would require validation to ensure its suitability for its intended purpose.
Table 1: Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector at an appropriate wavelength (to be determined by UV scan, likely around 250 nm) |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Experimental Protocol for Method Validation:
The validation of the proposed HPLC method should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[4][5][6][7]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by comparing the chromatograms of the analyte with those of blanks, placebos, and stressed samples (acid, base, oxidative, thermal, and photolytic degradation).
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations of the analyte and determining the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix. The acceptance criterion is typically between 98.0% and 102.0%.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.
-
The acceptance criterion is a relative standard deviation (%RSD) of not more than 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the standard deviation of the response and the slope of the calibration curve.
Alternative Analytical Methods
While HPLC is a robust and widely used technique, other methods can be considered for the quantification of this compound.
-
UV-Visible Spectrophotometry: This is a simpler and more cost-effective method.[8][9] It involves measuring the absorbance of the analyte in a suitable solvent at its wavelength of maximum absorbance (λmax). However, its specificity is lower than HPLC, and it is more susceptible to interference from other absorbing compounds in the sample matrix.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a highly sensitive and specific method, particularly for volatile and thermally stable compounds. Derivatization may be required to improve the volatility of 8-hydroxyquinoline derivatives.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[10][11][12] It is particularly useful for analyzing complex mixtures and for trace-level quantification.
Comparison of Analytical Methods
Table 2: Comparison of Performance Characteristics of Different Analytical Methods
| Feature | HPLC-UV (Proposed) | UV-Vis Spectrophotometry | GC-MS | LC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection | Measurement of light absorbance by the analyte | Chromatographic separation followed by mass-based detection | Chromatographic separation followed by mass-based detection of parent and fragment ions |
| Specificity | High | Low to Moderate | Very High | Very High |
| Sensitivity (Typical LOD) | ng/mL range | µg/mL range | pg/mL to ng/mL range | pg/mL to fg/mL range |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 2% | < 5% | < 5% | < 15% (for bioanalysis) |
| Cost | Moderate | Low | High | High |
| Throughput | High | High | Moderate | Moderate |
| Expertise Required | Moderate | Low | High | High |
Workflow for HPLC Method Validation
Caption: Workflow for HPLC Method Development and Validation.
The proposed reversed-phase HPLC method provides a reliable and robust approach for the quantification of this compound. Its validation according to ICH guidelines will ensure that the method is specific, linear, accurate, and precise for its intended application in research and quality control. While alternative methods like UV-Vis spectrophotometry, GC-MS, and LC-MS offer distinct advantages in terms of cost, sensitivity, or specificity, the HPLC-UV method represents a well-balanced approach for routine analysis in most laboratory settings. The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
References
- 1. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 2. sielc.com [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Spectrophotometric determination of halogenated 8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
Comparative study of the antimicrobial activity of different 8-hydroxyquinoline derivatives
A Comparative Guide to the Antimicrobial Activity of 8-Hydroxyquinoline Derivatives
The persistent challenge of antimicrobial resistance has spurred significant research into novel therapeutic agents. Among these, 8-hydroxyquinoline and its derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial properties.[1] This guide provides a comparative analysis of the antimicrobial efficacy of various 8-hydroxyquinoline derivatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The antimicrobial potency of 8-hydroxyquinoline derivatives is closely tied to their ability to chelate essential metal ions, such as iron, copper, and zinc.[1] By sequestering these ions, the compounds disrupt vital enzymatic functions within microbial cells, ultimately leading to cell death.[1] This mechanism of action forms the basis for the diverse antimicrobial activities observed across different derivatives.
Comparative Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of selected 8-hydroxyquinoline derivatives against a range of microbial pathogens. The MIC is a key indicator of antimicrobial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2]
| Derivative Name/Code | Target Microorganism | MIC (µg/mL) | Reference |
| PH265 | Candida auris | 1 | [3] |
| Candida haemulonii | 1 | [3] | |
| Cryptococcus neoformans | 0.5 | [3] | |
| Cryptococcus gattii | 0.5 | [3] | |
| PH276 | Candida auris | 8 | [3] |
| Candida haemulonii | 2 | [3] | |
| Cryptococcus neoformans | 1 | [3] | |
| Cryptococcus gattii | 0.5 | [3] | |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Mycobacterium tuberculosis | 0.1 µM | [4] |
| Mycobacterium smegmatis | 1.56 µM | [4] | |
| Methicillin-sensitive S. aureus (MSSA) | 2.2 µM | [4] | |
| Methicillin-resistant S. aureus (MRSA) | 1.1 µM | [4] | |
| 8-O-prenyl derivative (QD-12) | Biofilm of Mycobacterium smegmatis and Staphylococcus aureus | 12.5 µM | [4] |
| 8-Hydroxyquinoline (8HQ) | Gram-positive bacteria, diploid fungi, and yeast | 3.44-13.78 µM | [5] |
| Cloxyquin (5-Chloro-8-hydroxyquinoline) | Staphylococcus aureus | ≤5.58 µM (MIC50) | [6] |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Gram-positive and Gram-negative bacteria | 4-16 | [7] |
| Novel 8-hydroxyquinoline derivative (5) | Vibrio parahaemolyticus | 10⁻⁶ | [8] |
| Staphylococcus aureus | 10⁻⁶ | [8] |
Experimental Protocols
The evaluation of antimicrobial activity of 8-hydroxyquinoline derivatives is predominantly conducted using standardized microdilution and agar dilution methods. These protocols are crucial for determining the MIC values and ensuring the reproducibility of results.
Broth Microdilution Method for MIC Determination
This method is widely regarded as the "gold standard" for antimicrobial susceptibility testing.[2]
-
Preparation of Materials :
-
Test Compounds : Stock solutions of the 8-hydroxyquinoline derivatives are prepared by dissolving the compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO).[2]
-
Media : Mueller-Hinton Broth (MHB) is commonly used for bacteria, while RPMI-1640 medium is standard for fungi.[2][5]
-
Microorganism : Fresh cultures of the test microorganisms are used to prepare the inoculum.[2]
-
-
Inoculum Preparation :
-
Bacterial colonies are suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[2]
-
For yeasts, a similar process is followed to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[2]
-
-
Assay Procedure :
-
The assay is performed in 96-well microtiter plates.[2]
-
A two-fold serial dilution of the test compounds is prepared directly in the microtiter plates.[2]
-
Each well is then inoculated with the standardized microbial suspension.[2]
-
Control wells, including a growth control (no compound) and a sterility control (no microorganism), are included on each plate.[2]
-
-
Incubation :
-
The plates are incubated at 35°C ± 2°C for 16-20 hours for most bacteria.[2] Fungal cultures may require longer incubation periods.
-
-
Reading and Interpretation :
-
The MIC is determined as the lowest concentration of the derivative that completely inhibits visible growth (turbidity) in the wells.[2]
-
Agar Dilution Method
The agar dilution method is an alternative for determining MIC values.
-
Preparation : A series of agar plates are prepared, each containing a different concentration of the 8-hydroxyquinoline derivative.[5][6]
-
Inoculation : The standardized microbial inoculum is spotted onto the surface of each agar plate.
-
Incubation : The plates are incubated under appropriate conditions.
-
Interpretation : The MIC is the lowest concentration of the compound that prevents the growth of the microorganism on the agar surface.[6]
Experimental Workflow and Mechanism of Action
The following diagrams illustrate the general workflow for determining antimicrobial susceptibility and the proposed mechanism of action for 8-hydroxyquinoline derivatives.
Caption: General workflow for MIC determination using the broth microdilution method.
Caption: Proposed mechanism of antimicrobial action via metal ion chelation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bepls.com [bepls.com]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Synthesized 5,7-Dimethyl-8-hydroxyquinoline
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to application. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 5,7-Dimethyl-8-hydroxyquinoline, a versatile metal chelating agent. We will delve into detailed experimental protocols, compare its purity profile with alternative compounds, and present data in a clear, comparative format to aid in your research and development endeavors.
This compound, a derivative of 8-hydroxyquinoline, is a valuable compound in various fields due to its ability to form stable complexes with metal ions. Its applications range from being a ligand in coordination chemistry to a potential therapeutic agent. The efficacy and safety of this compound are directly linked to its purity. Impurities, which can arise from starting materials, side reactions during synthesis, or subsequent degradation, can significantly impact experimental outcomes and biological activity.
Comparative Analysis of Purity Assessment Methods
A multi-faceted approach is essential for a thorough purity assessment of synthesized this compound. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis are the primary techniques employed for this purpose.
| Analytical Method | Principle | Information Provided | Typical Purity Specification |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. | Quantitative determination of the main compound and separation of impurities. | ≥98% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation of the target molecule and identification of structurally related impurities. | Conforms to reference spectrum |
| Melting Point Analysis | Determination of the temperature range over which the solid-to-liquid phase transition occurs. | Indication of purity; impurities typically broaden and depress the melting point range. | 95-98 °C |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantifying the purity of this compound and separating it from potential impurities. A reversed-phase method is commonly employed for this class of compounds.
Experimental Protocol: HPLC Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and a data acquisition system.
-
Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% trifluoroacetic acid). A typical gradient could be:
-
0-15 min: 30% to 90% Acetonitrile
-
15-20 min: Hold at 90% Acetonitrile
-
20-25 min: 90% to 30% Acetonitrile
-
25-30 min: Hold at 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample solution. The purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the chemical structure of the synthesized this compound and identifying any structurally related impurities. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: NMR Spectroscopic Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[1][2] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
-
Analysis: Compare the obtained spectra with reference spectra of pure this compound. The presence of unexpected signals may indicate impurities.
Melting Point Analysis
Melting point is a fundamental physical property that can provide a quick indication of purity. A sharp melting point range close to the literature value suggests high purity, while a broad and depressed range indicates the presence of impurities. The reported melting point for this compound is typically in the range of 95-98 °C.
Experimental Protocol: Melting Point Determination
-
Instrumentation: A calibrated melting point apparatus.
-
Sample Preparation: Ensure the synthesized compound is completely dry. Place a small amount of the crystalline powder into a capillary tube.
-
Analysis: Heat the sample slowly and record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
Potential Impurities in Synthesized this compound
The synthesis of 8-hydroxyquinoline derivatives, often through methods like the Skraup synthesis, can lead to various impurities.[3][4] Understanding the potential byproducts is crucial for developing effective purification and analysis strategies.
| Impurity Type | Potential Source |
| Starting Materials | Unreacted precursors from the synthesis. |
| Positional Isomers | Incomplete or incorrect substitution on the quinoline ring. |
| Over- or Under-methylated Products | Issues with the methylation step in the synthesis. |
| Byproducts from Side Reactions | Formation of polymeric materials or other unintended products. |
| Residual Solvents | Solvents used during the synthesis and purification steps. |
| Inorganic Salts | Byproducts from neutralization or other work-up steps. |
Comparison with Alternative Metal Chelators
This compound is part of a broader class of 8-hydroxyquinoline derivatives and other compounds used for metal chelation.[4][5][6][7] The choice of chelator often depends on the specific application, including the target metal ion and the required selectivity and stability.
| Compound | Structure | Typical Purity | Key Features |
| This compound | 8-hydroxyquinoline with methyl groups at positions 5 and 7 | ≥98% | Good chelating agent for various metal ions. |
| 8-Hydroxyquinoline (Oxine) | The parent compound of the 8-hydroxyquinoline class | ≥99% | A versatile and widely used metal chelator. |
| Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) | A halogenated derivative of 8-hydroxyquinoline | 93.0% - 100.5% (as per USP)[8] | An antifungal and antiprotozoal drug with specific purity requirements.[9][10][11][12] |
| Salicylaldoxime | An organic compound with a different structural backbone | ≥97% | Selective chelating agent, particularly for copper. |
Visualizing the Purity Assessment Workflow
A systematic workflow is essential for the comprehensive purity assessment of a synthesized compound. The following diagram illustrates the logical steps involved in this process.
Caption: A logical workflow for the synthesis, purification, and purity assessment of a chemical compound.
Signaling Pathway of Metal Chelation
The biological or chemical activity of this compound is often initiated by its ability to chelate metal ions. This interaction can trigger a cascade of events, such as inhibiting metal-dependent enzymes or modulating signaling pathways influenced by metal ion concentrations.
Caption: Simplified signaling pathway illustrating the mechanism of action for a metal chelating agent.
By following the detailed protocols and comparative data presented in this guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the reliability and reproducibility of their scientific findings.
References
- 1. cif.iastate.edu [cif.iastate.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. [PDF] of Chemistry 8-Hydroxyquinoline and its Derivatives : Synthesis and Applications | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. trungtamthuoc.com [trungtamthuoc.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Clioquinol [sigmaaldrich.com]
- 12. Clioquinol | 130-26-7 [chemicalbook.com]
A Comparative Guide to the Cross-Validation of Analytical Techniques for 8-Hydroxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the quantitative analysis of 8-hydroxyquinoline and its derivatives. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Electroanalytical Methods, supported by experimental data from various studies.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative performance parameters of different analytical techniques for the determination of 8-hydroxyquinoline and its derivatives. This allows for a direct comparison of their sensitivity, linearity, and accuracy.
| Analytical Technique | Derivative(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| HPLC | Clioquinol | Not Specified | Not Specified | Not Specified | 99.1% (ointment), 101.1% (cream) | Not Specified | [1] |
| 8-Hydroxyquinoline Sulfate | Not Specified | ~25 ng | Not Specified | Satisfactory | Satisfactory | [2] | |
| Iodochlorhydroxyquin, Diiodo-8-hydroxyquinoline | 30-150% of label claim | Not Specified | Not Specified | ≥ 98% | 1.17% (Iodochlorhydroxyquin), 0.73% (Diiodo-8-hydroxyquinoline) | [2] | |
| Clioquinol | 10 µg/mL (for specificity) | Not Specified | Not Specified | Not Specified | Not Specified | [3] | |
| UV-Vis Spectrophotometry | Flumethasone pivalate & Clioquinol | 3–42 µg/ml (FP), 1.5–8 µg/ml (CL) | Not Specified | Not Specified | Satisfactory | Satisfactory | [4] |
| Halogenated 8-hydroxyquinoline derivatives | Not Specified | Not Specified | Not Specified | Favorable compared to standard methods | Not Specified | [5] | |
| Electroanalytical Methods (Square Wave Voltammetry) | 8-Hydroxyquinoline | 5 x 10⁻⁷ to 1.4 x 10⁻⁵ mol/dm³ & 1.4 x 10⁻⁵ to 4.25 x 10⁻⁴ mol/dm³ | 1.6 x 10⁻⁷ mol/dm³ | Not Specified | Good agreement with spectrophotometry | Excellent reproducibility | [6] |
| Electroanalytical Methods (Differential Pulse Voltammetry) | 8-Hydroxyquinoline | Not Specified | 5.2 x 10⁻⁸ mol/L | Not Specified | Not Specified | Not Specified | [7][8] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published studies and offer a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) for Clioquinol
This method is suitable for the determination of Clioquinol in cream and ointment preparations[1].
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Phenyl-bonded column.
-
Mobile Phase: A mixture of acetonitrile, methanol, and water containing ammonium acetate and nickel chloride.
-
Detection: UV detection at 273 nm.
-
Internal Standard: Diphenylamine.
-
Sample Preparation:
-
Accurately weigh a portion of the cream or ointment.
-
Dissolve the sample in a suitable solvent.
-
Add the internal standard.
-
The analysis is based on the formation of a nickel (II) complex with clioquinol.
-
-
Analysis: Inject the prepared sample into the HPLC system and record the chromatogram. Quantification is performed using the internal standard method.
UV-Visible Spectrophotometry for Halogenated 8-Hydroxyquinoline Derivatives
This spectrophotometric method is based on the reaction with 4-aminoantipyrine[5].
-
Instrumentation: A UV-Visible spectrophotometer.
-
Reagents:
-
4-aminoantipyrine solution.
-
An alkaline oxidizing agent.
-
Standard solutions of the 8-hydroxyquinoline derivatives.
-
-
Procedure:
-
To a specific volume of the sample solution, add the 4-aminoantipyrine solution and the alkaline oxidizing agent.
-
Allow the reaction to proceed to form a red antipyrine dye.
-
Measure the absorbance of the resulting solution at the absorption maximum of 500 nm against a reagent blank.
-
-
Quantification: A calibration curve is prepared by plotting the absorbance versus the concentration of the standard solutions.
Electroanalytical Method (Square Wave Voltammetry) for 8-Hydroxyquinoline
This method describes the determination of 8-hydroxyquinoline using a modified glassy carbon electrode[6].
-
Instrumentation: A potentiostat/galvanostat with a three-electrode system (working, reference, and counter electrodes).
-
Working Electrode: Glassy carbon electrode modified with 1-amino-2-naphthol-4-sulfonic acid (ANSA-GC).
-
Supporting Electrolyte: Britton-Robinson buffer (pH 2.0).
-
Procedure:
-
Place the ANSA-GC modified electrode in the electrochemical cell containing the Britton-Robinson buffer.
-
Add a known volume of the 8-hydroxyquinoline sample solution.
-
Record the square wave voltammogram in the potential range of 0.3 to 0.9 V.
-
-
Quantification: The peak current of the voltammogram is proportional to the concentration of 8-hydroxyquinoline. A calibration curve is constructed by plotting the peak current against the concentration of standard solutions.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical techniques and a general overview of the analytical process.
References
- 1. Reverse-phase liquid chromatographic determination of clioquinol in cream and ointment preparations: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. turkjps.org [turkjps.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Spectrophotometric determination of halogenated 8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 7. electrochemsci.org [electrochemsci.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 8-Hydroxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities.[1] Its derivatives have been extensively explored for their potential as antimicrobial, anticancer, and neuroprotective agents.[2] The therapeutic efficacy of these compounds is intricately linked to their chemical structure, with subtle modifications to the 8-HQ core leading to significant changes in biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-hydroxyquinoline derivatives, supported by quantitative data and detailed experimental protocols.
Core Principles of 8-Hydroxyquinoline Activity
The biological activity of 8-hydroxyquinoline and its derivatives is often attributed to their ability to chelate metal ions.[2] The nitrogen atom in the quinoline ring and the hydroxyl group at the C-8 position form a bidentate chelation site, enabling the formation of stable complexes with various metal ions such as iron, copper, and zinc.[3] This metal chelation can disrupt metal homeostasis in cells, leading to downstream effects that contribute to the observed biological activities.[2][4] Furthermore, the planar structure of the 8-HQ scaffold allows for intercalation into DNA and interaction with various enzymes and proteins.[5]
Antimicrobial Activity
8-Hydroxyquinoline derivatives have demonstrated broad-spectrum activity against bacteria and fungi.[6] The SAR for antimicrobial activity is largely influenced by the nature and position of substituents on the quinoline ring.
Key SAR Findings for Antimicrobial Activity:
-
Halogenation: The introduction of halogen atoms, particularly at the C-5 and C-7 positions, generally enhances antimicrobial activity.[7] For instance, 5,7-dichloro-8-hydroxyquinoline (cloxyquin) exhibits potent antibacterial activity.[7] The increased lipophilicity due to halogenation is thought to improve cell permeability.[8]
-
Alkyl and Aryl Substitutions: Substitution at the C-2 position can modulate activity. While some substitutions decrease potency, others, like the introduction of a 2-styryl group, can retain or even enhance activity against certain pathogens like Mycobacterium tuberculosis.[9]
-
Hydroxyl Group: The presence of the 8-hydroxyl group is crucial for antibacterial and antimycobacterial activity.[10] Its removal or modification often leads to a significant loss of potency.
-
Metal Chelation: The antimicrobial mechanism is often linked to the chelation of essential metal ions, thereby inhibiting microbial growth.[5]
Comparative Antimicrobial Activity Data
| Compound | Substituent(s) | Organism | MIC (µM) | Reference |
| 8-Hydroxyquinoline | - | Staphylococcus aureus | ≤6.90–110.20 | [7] |
| Cloxyquin | 5-Chloro | Staphylococcus aureus | ≤5.58–44.55 | [7] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | 5,7-Dichloro, 2-Methyl | M. tuberculosis | 0.1 | [10] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | 5,7-Dichloro, 2-Methyl | M. smegmatis | 1.56 | [10] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | 5,7-Dichloro, 2-Methyl | Methicillin-sensitive S. aureus (MSSA) | 2.2 | [10] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | 5,7-Dichloro, 2-Methyl | Methicillin-resistant S. aureus (MRSA) | 1.1 | [10] |
| 8-O-prenyl derivative | 8-O-prenyl | M. smegmatis (biofilm) | 12.5 | [10] |
Anticancer Activity
The anticancer properties of 8-hydroxyquinoline derivatives are multifaceted, involving mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[8][11] Their ability to chelate metals and modulate cellular redox homeostasis plays a significant role in their antitumor effects.[4]
Key SAR Findings for Anticancer Activity:
-
Substitution at C-5 and C-7: Electron-withdrawing groups at the C-5 position have been shown to improve anticancer activity.[4] Halogenation at these positions, particularly with chlorine, is a common strategy to enhance potency.[8][11]
-
Substitution at C-2: Modifications at the C-2 position can significantly impact cytotoxicity. For example, 8-hydroxy-2-quinolinecarbaldehyde has demonstrated potent in vitro and in vivo antitumor activity.[11][12]
-
Mannich Bases: The introduction of Mannich bases at the C-7 position has led to the development of derivatives with unique anticancer activity against multidrug-resistant cells.[4]
-
Metal Complexes: The formation of metal complexes, particularly with copper(II), can enhance the antiproliferative activity of 8-hydroxyquinoline hydrazones.[11]
Comparative Anticancer Activity Data (IC50 Values)
| Compound | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 8-hydroxy-2-quinolinecarbaldehyde | 2-Carbaldehyde | Hep3B | 6.25 µg/mL | [12] |
| 8-hydroxy-2-quinolinecarbaldehyde | 2-Carbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 µg/mL | [12] |
| o-chloro substitution on phenyl ring derivative | o-chloro on phenyl | A-549 | 5.6 | [8] |
| 5,7-dibromo-8-hydroxyquinoline derivatives | 5,7-Dibromo | Various cancer cell lines | 0.69–22 | [8] |
| 6-chloro-pyrano[3,2-h]quinolone derivative | 6-Chloro | MCF-7 | 0.9 µg/mL | [3] |
| 6-chloro-pyrano[3,2-h]quinolone derivative | 6-Chloro | HCT 116 | 1.3 µg/mL | [3] |
| 6-chloro-pyrano[3,2-h]quinolone derivative | 6-Chloro | HepG2 | 0.7 µg/mL | [3] |
| 6-chloro-pyrano[3,2-h]quinolone derivative | 6-Chloro | A549 | 1.23 µg/mL | [3] |
Neuroprotective Activity
8-Hydroxyquinoline derivatives have emerged as promising therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][13] Their neuroprotective effects are linked to their ability to chelate excess metal ions, reduce oxidative stress, and inhibit the aggregation of amyloid-β peptides.[13][14]
Key SAR Findings for Neuroprotective Activity:
-
Lipophilicity and BBB Penetration: The ability to cross the blood-brain barrier (BBB) is a critical requirement for neuroprotective agents. Modifications that enhance lipophilicity, without compromising other essential properties, are often explored.[13]
-
Metal Chelation: The chelation of redox-active metals like copper and iron is a key mechanism of action, as these metals are implicated in the oxidative stress and protein aggregation observed in neurodegenerative disorders.[13]
-
Antioxidant Moieties: The incorporation of antioxidant functionalities, such as lipoic acid, into the 8-HQ scaffold can lead to multifunctional compounds with enhanced neuroprotective capabilities.[13]
-
Cholinesterase Inhibition: Some derivatives have been designed to also inhibit cholinesterases, offering a multi-target approach for Alzheimer's disease therapy.[3][14]
Comparative Neuroprotective Activity Data
| Compound | Key Feature | Cell Line | Assay | Outcome | Reference |
| LA-HQ-LA (bis-lipoyl derivative) | Antioxidant, Chelator | SH-SY5Y | H2O2 and 6-OHDA induced toxicity | Significant neuroprotective and antioxidant effects | [13] |
| 8-hydroxyquinoline, clioquinol, nitroxoline | Chelator | SH-SY5Y | High glucose induced cell death | Attenuated neuronal cell death via calpain-calpastatin pathways | [15] |
| MTDLs (Multi-Target-Directed Ligands) | Chelator, Cholinesterase inhibitor | - | β-amyloid aggregation | Significant inhibition | [14] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 8-hydroxyquinoline derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Agar Dilution Method for Minimum Inhibitory Concentration (MIC)
The agar dilution method is a standard technique for determining the MIC of an antimicrobial agent.
-
Preparation of Agar Plates: Prepare a series of agar plates containing serial dilutions of the 8-hydroxyquinoline derivative. A control plate without the compound is also prepared.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate the prepared agar plates with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]
Visualizing Structure-Activity Relationships and Mechanisms
General SAR of 8-Hydroxyquinoline Derivatives
Caption: Key substitution points on the 8-hydroxyquinoline scaffold and their influence on major biological activities.
Proposed Mechanism of Anticancer Action
Caption: A simplified signaling pathway illustrating the proposed metal-dependent anticancer mechanism of 8-hydroxyquinoline derivatives.
Experimental Workflow for In Vitro Activity Screening
Caption: A logical workflow for the in vitro screening and evaluation of novel 8-hydroxyquinoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 4. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bepls.com [bepls.com]
- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Potent (R)-alpha-bis-lipoyl Derivative Containing 8-Hydroxyquinoline Scaffold: Synthesis and Biological Evaluation of Its Neuroprotective Capabilities in SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Fluorescence Properties of 5,7-Dimethyl-8-hydroxyquinoline Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescence properties of metal complexes incorporating the ligand 5,7-Dimethyl-8-hydroxyquinoline. The inherent fluorescence of 8-hydroxyquinoline and its derivatives is significantly modulated upon chelation with metal ions, leading to complexes with diverse photophysical characteristics. Understanding these properties is crucial for the development of novel fluorescent probes, sensors, and materials for various applications, including bio-imaging and optoelectronics.
Quantitative Fluorescence Data
The following table summarizes the available quantitative data on the fluorescence properties of various metal complexes of this compound. It is important to note that the experimental conditions, such as the solvent and the presence of co-ligands, can significantly influence the photophysical parameters.
| Metal Ion | Complex | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (ΦF) | Solvent/State | Reference |
| Zinc (II) | Bis(5,7-dimethyl-8-hydroxyquinolinato)zinc(II) [(Me2q)2Zn] | Not specified | 572 (Electroluminescence) | Not specified | Solid-state device | [1] |
| Zinc (II) | [ZnHBI(Me2Q)]* | Not specified | 573 | Not specified | Not specified | [1] |
| Gallium (III) | mer-[Ga(DimOx)3]·2CH2Cl2 | 435 | 525 | Not specified | Dichloromethane | |
| Tin (IV) | Sn(dmqo)2F2 | Not specified | Blue-shifted vs. solution | Higher than Sn(dmqo)2I2 | Solid-state | [1] |
| Tin (IV) | Sn(dmqo)2Cl2 | Not specified | Blue-shifted vs. solution | Higher than Sn(dmqo)2I2 | Solid-state | [1] |
*Note: In [ZnHBI(Me2Q)], HBI is 2-(2-hydroxyphenyl)-1H-benzimidazole and Me2Q is this compound. "DimOx" is used as an abbreviation for 5,7-dimethyl-8-hydroxyquinolinate and "dmqo" for 5,7-dimethyl-8-quinolinol.
Experimental Protocols
The following sections detail the generalized experimental methodologies for the synthesis of this compound metal complexes and the characterization of their fluorescence properties.
Synthesis of Metal Complexes
A general procedure for the synthesis of metal complexes of this compound involves the reaction of a metal salt with the ligand in a suitable solvent.
Materials:
-
This compound
-
Metal salt (e.g., Zinc acetate, Gallium acetylacetonate)
-
Solvents (e.g., Ethanol, Methanol, Dichloromethane)
-
Base (optional, e.g., Sodium hydroxide, Ammonia)
Procedure:
-
Dissolve this compound in a suitable solvent.
-
In a separate flask, dissolve the metal salt in the same or a compatible solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
If required, a base can be added dropwise to facilitate deprotonation of the hydroxyl group of the ligand and promote complexation.
-
The reaction mixture is typically stirred at room temperature or heated under reflux for a specific period.
-
The resulting precipitate of the metal complex is collected by filtration, washed with the solvent, and dried under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Fluorescence Spectroscopy
The fluorescence properties of the synthesized complexes are characterized using a spectrofluorometer.
Instrumentation:
-
Spectrofluorometer equipped with a Xenon lamp source, excitation and emission monochromators, and a photomultiplier tube detector.
Procedure:
-
Sample Preparation: Prepare dilute solutions of the metal complexes in a suitable spectroscopic grade solvent (e.g., dichloromethane, ethanol). The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Excitation and Emission Spectra:
-
To determine the optimal excitation wavelength, an emission scan is performed at a fixed excitation wavelength, and then an excitation scan is performed while monitoring the emission at the wavelength of maximum intensity.
-
Record the emission spectrum by exciting the sample at its determined maximum excitation wavelength.
-
-
Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined using a relative method with a well-characterized standard.
-
Select a standard with a known quantum yield and an emission range similar to the sample (e.g., quinine sulfate in 0.1 M H2SO4).
-
Measure the absorbance of both the sample and the standard at the same excitation wavelength.
-
Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield using the following equation: ΦF_sample = ΦF_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample^2 / η_standard^2) Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
-
Visualizations
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and photophysical characterization of this compound metal complexes.
Caption: Workflow for Synthesis and Characterization.
Ligand-Metal Chelation and Fluorescence
This diagram illustrates the fundamental principle of fluorescence enhancement upon metal chelation with this compound.
Caption: Chelation-Enhanced Fluorescence Principle.
References
A Comparative Analysis of the In Vitro Cytotoxicity of 8-Hydroxyquinoline Analogs
An Objective Guide for Researchers in Drug Discovery
The 8-hydroxyquinoline (8-HQ) scaffold has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives, including potent anticancer properties.[1][2] These compounds exert their cytotoxic effects through various mechanisms, primarily linked to their ability to chelate metal ions, generate reactive oxygen species (ROS), and induce apoptosis.[3][4] This guide provides a comparative overview of the in vitro cytotoxicity of various 8-hydroxyquinoline analogs, supported by experimental data, to aid researchers in the selection and development of novel therapeutic agents.
Comparative Cytotoxicity Data
The cytotoxic potential of 8-hydroxyquinoline and its derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value signifies higher potency. The following table summarizes the IC50 values for a selection of 8-hydroxyquinoline analogs from published studies.
| Compound/Analog | Cell Line(s) | IC50 (µM) | Reference(s) |
| 8-Hydroxyquinoline (8-HQ) | HCT 116 (Colon Carcinoma) | 9.33 ± 0.22 | [5] |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | 6.25 ± 0.034 µg/mL | [3][6] |
| Multiple Cancer Cell Lines | 12.5–25 µg/mL | [3][6] | |
| Mannich Base Derivatives | |||
| 7-pyrrolidinomethyl-8-hydroxyquinoline | Human Myeloma (RPMI 8226) | 14 | [7] |
| 7-morpholinomethyl-8-hydroxyquinoline | 60 Human Cancer Cell Lines (Average) | Log(IC50) = -5.09 M | [7] |
| 7-diethylaminomethyl-8-hydroxyquinoline | 60 Human Cancer Cell Lines (Average) | Log(IC50) = -5.35 M | [7] |
| Schiff Base Derivatives (Metal Complexes) | |||
| Cu(II) and Zn(II) complexes of Schiff bases with morpholine or piperidine moieties | A375 (Melanoma) | < 10 | [3] |
| Oxidovanadium(IV) complexes of benzohydrazones | A-375 (Melanoma) | < 6.3 | [3] |
| A-549 (Lung) | > 20 | [3] | |
| 1,4-Naphthoquinone Hybrids | |||
| Compound 5 (8-hydroxyquinoline moiety) | A549 (Lung), MCF-7 (Breast) | Higher cytotoxicity than cisplatin | [8] |
| Compound 6 (methyl group at C2') | A549 (Lung), MCF-7 (Breast) | Highest cytotoxicity in the series | [8] |
| Cobalt(II) Complexes | |||
| [Co(NOQ)2(C5H5N)2]C2H5OH (Complex 1) | T-24 (Bladder Carcinoma) | 7.00 - 16.70 | [9] |
| [Co(BrQ)2(C5H5N)2] (Complex 2) | T-24 (Bladder Carcinoma) | 7.00 - 16.70 | [9] |
| [Co(NQ)2(C5H5N)2] (Complex 3) | T-24 (Bladder Carcinoma) | 7.00 - 16.70 | [9] |
| Quinoline-8-Sulfonamide Derivatives | |||
| Compound 9a | C32 (Amelanotic Melanoma) | 520 | [10] |
| COLO829 (Melanotic Melanoma) | 376 | [10] | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 609 | [10] | |
| U87-MG (Glioblastoma) | 756 | [10] | |
| A549 (Lung Carcinoma) | 496 | [10] |
Experimental Protocols
The evaluation of in vitro cytotoxicity is a critical step in drug discovery. The following is a detailed methodology for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well microplate at a predetermined optimal density (e.g., 5,000 to 10,000 cells per well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 8-hydroxyquinoline analog in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Create a series of dilutions of the test compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mechanism of Action and Signaling Pathways
The cytotoxic effects of 8-hydroxyquinoline derivatives are often attributed to their ability to induce apoptosis, or programmed cell death.[3] A common mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular stress, DNA damage, and mitochondrial dysfunction. This cascade of events ultimately activates caspases, the key executioner proteins of apoptosis.[3] Furthermore, some analogs have been shown to interfere with critical cell signaling pathways, such as the PI3K-Akt-mTOR pathway, which is frequently dysregulated in cancer.[3]
Caption: Apoptotic pathway induced by 8-hydroxyquinoline analogs.
Experimental Workflow
The systematic evaluation of the cytotoxic properties of novel compounds follows a standardized workflow to ensure reproducible and comparable results.
References
- 1. Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells [mdpi.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Cobalt(ii) 8-hydroxyquinoline complexes: structure, cytotoxicity and action mechanism - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to OLED Emitters: 5,7-Dimethyl-8-hydroxyquinoline Derivatives Versus Established Technologies
For researchers and scientists at the forefront of organic electronics and drug development, the quest for novel, high-performance materials is relentless. In the realm of Organic Light-Emitting Diodes (OLEDs), the emitter layer is paramount, dictating the device's efficiency, color purity, and lifespan. This guide provides a comparative analysis of emerging emitters based on 5,7-Dimethyl-8-hydroxyquinoline against established materials: the fluorescent benchmark Tris(8-hydroxyquinolinato)aluminum (Alq3), the phosphorescent standard Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3), and the next-generation Thermally Activated Delayed Fluorescence (TADF) emitters.
While this compound and its derivatives are being explored, comprehensive performance data in OLEDs remains limited in publicly accessible research. This guide synthesizes the available information and juxtaposes it with the well-documented performance of mainstream emitters to offer a valuable perspective for material evaluation and future research directions.
Quantitative Performance Metrics: A Comparative Overview
The performance of an OLED emitter is quantified by several key metrics. The following tables summarize the reported data for metal complexes of this compound and the benchmark emitters. It is important to note that the performance of OLEDs is highly dependent on the overall device architecture, including the choice of host materials, transport layers, and fabrication conditions.
| Emitter Material | Type | Peak Emission Wavelength (nm) | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Lifetime (hours) |
| [(Me₂q)₂Zn] (Zinc complex of this compound) | Fluorescence | 572 (Yellow) | Data Not Available | Data Not Available | Data Not Available |
| Be(Me₂q)₂ (Beryllium complex of this compound) | Fluorescence | 561 (Green-Yellow) | Data Not Available | Data Not Available | Data Not Available |
| Alq3 (Tris(8-hydroxyquinolinato)aluminum) | Fluorescence | ~520-530 (Green) | 2 - 8%[1][2] | >10,000 | Variable, can be improved with device engineering[3] |
| Ir(ppy)₃ (Tris(2-phenylpyridine)iridium(III)) | Phosphorescence | ~510-520 (Green) | >20%[4] | >10,000 | >300 (at 1000 cd/m²)[5] |
| TADF Emitters (Various) | TADF | Blue, Green, Yellow, Red | >30% (Device record >40%)[6] | >10,000 | Highly variable, significant improvements in recent years[7][8] |
Experimental Protocols
The fabrication and characterization of OLEDs involve a series of precise steps conducted in a controlled environment. The data presented for the compared emitters are typically obtained through the following methodologies.
OLED Fabrication via Vacuum Thermal Evaporation
A common method for depositing the thin organic layers and the metal cathode in an OLED is vacuum thermal evaporation.[9][10][11] This process is carried out in a high-vacuum chamber to prevent contamination.
-
Substrate Preparation : Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The substrates are then treated with oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Organic Layer Deposition : The organic materials, including the hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are placed in separate crucibles within the vacuum chamber. The materials are heated until they sublimate, and the vapor deposits as a thin film onto the substrate. The thickness of each layer is monitored in real-time using a quartz crystal microbalance.
-
Cathode Deposition : A low work function metal or a combination of a thin injection layer (e.g., LiF) and a metal (e.g., Al) is then deposited on top of the organic stack to form the cathode.
-
Encapsulation : To protect the organic layers from degradation by moisture and oxygen, the device is encapsulated, often using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox.
Device Characterization
The performance of the fabricated OLEDs is evaluated through a series of electrical and optical measurements.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics : A source measure unit is used to apply a voltage across the device and measure the resulting current density.[12][13][14] Simultaneously, a calibrated photodiode or a spectroradiometer measures the light output (luminance).[12] These measurements are used to determine the turn-on voltage, current efficiency (cd/A), and power efficiency (lm/W).
-
Electroluminescence (EL) Spectrum : The emitted light is collected by a spectrometer to determine the peak emission wavelength and the color coordinates on the CIE (Commission Internationale de l'Éclairage) chromaticity diagram.
-
External Quantum Efficiency (EQE) : The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is a critical measure of device efficiency.[15] It is calculated from the luminance, current density, and EL spectrum.
-
Lifetime Measurement : The operational stability of the device is assessed by monitoring the decrease in luminance over time at a constant current density. The lifetime is often reported as the time it takes for the luminance to decay to 50% (LT50) or 80% (LT80) of its initial value.[15]
Visualizing the Process and Principles
To better understand the underlying mechanisms and experimental flow, the following diagrams are provided.
Concluding Remarks
The landscape of OLED emitters is dynamic, with continuous innovation driving improvements in device performance. While this compound-based emitters show potential, particularly in tuning emission colors to the yellow region of the spectrum, they are at a nascent stage of development. A significant body of research and data is required to fully assess their viability against the incumbent high-performance emitters.
-
Alq3 remains a crucial material for research and certain applications due to its reliability and well-understood properties, though its efficiency is limited by its fluorescent nature.
-
Ir(ppy)3 and other phosphorescent emitters have enabled highly efficient devices by harvesting triplet excitons, becoming a mainstay in commercial OLED displays.
-
TADF emitters represent the cutting edge, offering the potential for high efficiency comparable to phosphorescent materials but without the need for expensive and rare heavy metals.
For researchers in materials science and drug development, where novel molecular scaffolds are constantly being explored, understanding the performance benchmarks set by established OLED emitters is critical. While direct, comprehensive data for this compound in OLEDs is currently sparse, the initial findings on its emission characteristics warrant further investigation to unlock its full potential in optoelectronic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improved luminance and external quantum efficiency of red and white organic light-emitting diodes with iridium(iii) complexes with phenyl-substituted 2-phenylpyridine as a second cyclometalated ligand - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Key Factors Governing the External Quantum Efficiency of Thermally Activated Delayed Fluorescence Organic Light-Emitting Devices: Evidence from Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Manufacturing Process of OLED | OLED | Canon Tokki Corporation [tokki.canon]
- 10. opeetv.store [opeetv.store]
- 11. researching.cn [researching.cn]
- 12. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ossila.com [ossila.com]
Unveiling the Potential of 8-Hydroxyquinoline: A Comparative Analysis of Experimental Data
For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis of experimental data from various studies on 8-hydroxyquinoline (8-HQ) and its derivatives. We present a comparative overview of its therapeutic potential, focusing on anticancer, antibacterial, and neuroprotective activities, supported by detailed experimental protocols and visual representations of key biological pathways.
8-Hydroxyquinoline, a heterocyclic organic compound, and its derivatives have garnered significant attention in the scientific community for their wide-ranging biological activities.[1] These compounds have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, primarily attributed to their ability to chelate metal ions, which plays a crucial role in various pathological processes.[1] This guide synthesizes quantitative data from multiple studies to offer a clear comparison of the performance of different 8-HQ derivatives, aiding in the evaluation of their therapeutic promise.
Comparative Efficacy of 8-Hydroxyquinoline Derivatives
The therapeutic efficacy of 8-hydroxyquinoline derivatives varies significantly with their structural modifications. The following tables summarize the quantitative data from several key studies, providing a comparative look at their anticancer and antibacterial potencies.
Anticancer Activity
The anticancer potential of 8-hydroxyquinoline derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | A549 (Lung Carcinoma) | Not Specified | [2] |
| 2-chloro-3[(quinolin-8-yl)oxy]naphthalene-1,4-dione | A549 (Lung Carcinoma) | Higher than compound 5 | [2] |
| Compound 5 (unspecified 8-HQ derivative) | A549 (Lung Carcinoma) | Lower than 2-chloro-3[(quinolin-8-yl)oxy]naphthalene-1,4-dione | [2] |
| 8-hydroxyquinoline-derived V(IV)O complexes | A375 (Melanoma) | < 6 | [3] |
| 8-hydroxyquinoline thiosemicarbazone Cu(II) complex | Various cancer cells | < 1 | [4] |
| 2-isopropy, 2-isobutyl-5,7-dichloro-8-hydroxyquinoline | DENV2 (Dengue Virus) | 3.03 | [5] |
| 8-hydroxy-N-phenylquinoline-2-carboxamides | Various cancer cell lines | 0.69–22 | [5] |
| Phenyl, 3,5-dimethylphenyl, 4-fluorophenyl, and 4-trifluoromethylphenyl 8-HQ derivatives | Selected cancer cell lines | 26.30 - 63.75 | [5] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Antibacterial Activity
8-Hydroxyquinoline and its derivatives have demonstrated significant activity against a range of bacterial species, including drug-resistant strains. The minimum inhibitory concentration (MIC), the lowest concentration of a chemical that prevents visible growth of a bacterium, is the standard measure of antibacterial efficacy.
| Derivative | Bacterial Strain | MIC (µM) | Reference |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | M. tuberculosis | 0.1 | [6] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | M. smegmatis | 1.56 | [6] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Methicillin-sensitive S. aureus (MSSA) | 2.2 | [6] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Methicillin-resistant S. aureus (MRSA) | 1.1 | [6] |
| 8-O-prenyl derivative (QD-12) | Biofilm of M. smegmatis and S. aureus | 12.5 | [6] |
| Unsubstituted 8-hydroxyquinoline (1) | M. tuberculosis | 3.6 | [7] |
| 8-HQ derivative 5d | E. coli, P. aeruginosa, K. pneumoniae | 0.125-8 µg/mL | [8] |
| 8-HQ derivative PH176 | Methicillin-resistant S. aureus (MRSA) | MIC50: 16 µg/ml, MIC90: 32 µg/ml | [9] |
| Tris(8-hydroxyquinoline)aluminum (Alq3) nanostructures | MRSA and P. aeruginosa | ~15 µg/ml | [10] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the analysis of 8-hydroxyquinoline and its derivatives.
Determination of Anticancer Activity (MTT Assay)
The cytotoxicity of 8-hydroxyquinoline derivatives against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 8-hydroxyquinoline derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Determination of Antibacterial Activity (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of 8-hydroxyquinoline derivatives against bacterial strains is typically determined using the broth microdilution method.
-
Bacterial Culture: Bacterial strains are grown in a suitable broth medium to a specific optical density, corresponding to a known bacterial concentration.
-
Compound Dilution: The 8-hydroxyquinoline derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Mechanisms of Action
To better understand the biological processes influenced by 8-hydroxyquinoline and its derivatives, we have created diagrams for a key signaling pathway and a representative experimental workflow using the Graphviz DOT language.
Caption: Experimental workflow for determining the anticancer activity of 8-hydroxyquinoline derivatives using the MTT assay.
Caption: Proposed mechanism of neuroprotection by 8-hydroxyquinoline derivatives through metal chelation and antioxidant activity.
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial activity of the micro and nanostructures of the optical material tris(8-hydroxyquinoline)aluminum and its application as an antimicrobia ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04750K [pubs.rsc.org]
Unraveling the Stability of Substituted 8-Hydroxyquinolines: A Comparative Guide to Forced Degradation Studies
For researchers, scientists, and drug development professionals navigating the complexities of drug stability, this guide offers an objective comparison of the forced degradation behavior of various substituted 8-hydroxyquinolines. By summarizing quantitative data, detailing experimental protocols, and visualizing degradation pathways, this document aims to provide a comprehensive resource for understanding the intrinsic stability of this important class of compounds.
Substituted 8-hydroxyquinolines are a versatile class of compounds with a broad spectrum of biological activities, making them valuable scaffolds in drug discovery. However, ensuring their stability under various environmental conditions is a critical aspect of pharmaceutical development. Forced degradation studies, which intentionally stress drug substances under conditions more severe than accelerated stability testing, are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.
This guide synthesizes available data on the forced degradation of several key substituted 8-hydroxyquinolines, providing a comparative analysis of their stability profiles under acidic, basic, oxidative, thermal, and photolytic stress conditions.
Comparative Analysis of Degradation Behavior
The stability of substituted 8-hydroxyquinolines varies significantly depending on the nature and position of the substituents on the quinoline ring. The following tables summarize the quantitative data from forced degradation studies on select compounds.
Table 1: Forced Degradation of Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Degradation Products Identified |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 80°C | Data not available | Not specified |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 80°C | Data not available | Not specified |
| Oxidative | 30% H₂O₂ | 24 hours | Room Temp | Data not available | Not specified |
| Thermal | Dry Heat | 48 hours | 80°C | Data not available | Not specified |
| Photolytic | Sunlight | 7 days | Ambient | Data not available | Not specified |
A stability-indicating LC method was developed to resolve the degradation products from the parent drug, though specific degradation percentages were not provided in the referenced study.
Table 2: Forced Degradation of Broxyquinoline (5,7-dibromo-8-hydroxyquinoline)
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | Not specified | Elevated | Data not available | Potential for ring cleavage under extreme conditions |
| Base Hydrolysis | 0.1 N NaOH | Not specified | Elevated | Data not available | Potential for ring cleavage under extreme conditions |
| Oxidative | H₂O₂ | Not specified | Not specified | Data not available | Quinone-like structures, ring-opening products |
| Thermal | High Temperature | Not specified | High | Data not available | Not specified |
| Photolytic | UV and visible light | Not specified | Not specified | Data not available | Hydroxylation of the quinoline ring, dehalogenation |
Protocols for forced degradation of Broxyquinoline suggest susceptibility to oxidation and photodegradation, though quantitative data is not publicly available.[1]
Table 3: General Degradation Profile of other Substituted 8-Hydroxyquinolines
| Compound | Stress Condition | Observation |
| Nitroxoline | Acid, Base, Oxidative, Thermal, Photolytic | A stability-indicating RP-HPLC method has been developed, suggesting degradation occurs under stress conditions. |
| Diiodohydroxyquinoline | Acid, Base, Oxidative, Thermal, Photolytic | Expected to undergo degradation similar to other halogenated 8-hydroxyquinolines. |
| Chlorquinaldol | Acid, Base, Oxidative, Thermal, Photolytic | Likely to exhibit a degradation profile influenced by its chloro and methyl substituents. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing forced degradation studies. The following are generalized protocols based on ICH guidelines and available literature for the stress testing of substituted 8-hydroxyquinolines.
Acid Hydrolysis
-
Preparation: Dissolve the substituted 8-hydroxyquinoline in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration (typically 1 mg/mL).
-
Stress Condition: Add an equal volume of 0.1 M to 1 M hydrochloric acid.
-
Incubation: Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 2 to 24 hours).
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate concentration of sodium hydroxide.
-
Analysis: Dilute the sample to a suitable concentration and analyze using a validated stability-indicating HPLC method.
Base Hydrolysis
-
Preparation: Prepare the drug solution as described for acid hydrolysis.
-
Stress Condition: Add an equal volume of 0.1 M to 1 M sodium hydroxide.
-
Incubation: Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 2 to 24 hours).
-
Neutralization: After incubation, cool the solution and neutralize with an appropriate concentration of hydrochloric acid.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Oxidative Degradation
-
Preparation: Prepare the drug solution as previously described.
-
Stress Condition: Add an equal volume of hydrogen peroxide solution (typically 3% to 30%).
-
Incubation: Keep the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified duration (e.g., up to 24 hours).
-
Analysis: Analyze the sample directly or after appropriate dilution using a validated stability-indicating HPLC method.
Thermal Degradation
-
Preparation: Place the solid drug substance in a thermostable container.
-
Stress Condition: Expose the solid drug to dry heat in a calibrated oven at a high temperature (e.g., 60-80°C) for a defined period (e.g., 24 to 48 hours).
-
Sample Preparation for Analysis: After exposure, allow the sample to cool, then dissolve it in a suitable solvent to a known concentration.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Photolytic Degradation
-
Preparation: Prepare a solution of the drug substance in a suitable solvent.
-
Stress Condition: Expose the solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.
-
Control: A dark control sample should be stored under the same conditions to exclude the effects of temperature.
-
Analysis: Analyze the exposed and control samples using a validated stability-indicating HPLC method.
Visualization of Degradation Pathways and Workflows
Understanding the potential degradation pathways is crucial for identifying and controlling impurities. The following diagrams illustrate a generalized degradation pathway for substituted 8-hydroxyquinolines and a typical experimental workflow for forced degradation studies.
Caption: Experimental workflow for forced degradation studies.
Caption: Generalized degradation pathways for substituted 8-hydroxyquinolines.
Conclusion
The forced degradation behavior of substituted 8-hydroxyquinolines is a complex interplay of the parent molecule's structure and the nature of the applied stress. Halogenated derivatives like Clioquinol and Broxyquinoline are susceptible to degradation under various conditions, with oxidation and photodegradation being significant pathways. While comprehensive quantitative data across a wide range of derivatives is not always publicly available, the provided protocols and generalized degradation pathways offer a solid foundation for designing and interpreting forced degradation studies for this class of compounds. The development and validation of stability-indicating methods are paramount for ensuring the quality, safety, and efficacy of pharmaceutical products containing substituted 8-hydroxyquinolines. Further research providing detailed quantitative degradation data and structural elucidation of degradation products will be invaluable to the scientific community.
References
A Comparative Analysis of the Biological Activity of 8-Hydroxyquinoline and Its Isomers
A comprehensive review of the antimicrobial, anticancer, antioxidant, and neuroprotective properties of hydroxyquinoline isomers, revealing key structure-activity relationships that guide future drug development.
Hydroxyquinoline and its isomers, a class of heterocyclic aromatic organic compounds, have garnered significant attention in the fields of medicinal chemistry and drug development due to their diverse and potent biological activities. This guide provides a comparative analysis of the primary isomers of hydroxyquinoline, with a particular focus on 8-hydroxyquinoline, summarizing their efficacy in various biological assays and elucidating the structural nuances that dictate their activity. This information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutic agents.
The position of the hydroxyl group on the quinoline ring system dramatically influences the molecule's physicochemical properties and, consequently, its biological activity. The seven primary isomers are 2-, 3-, 4-, 5-, 6-, 7-, and 8-hydroxyquinoline. Among these, 8-hydroxyquinoline (8-HQ) is the most extensively studied, largely due to its potent metal-chelating properties, which are believed to be a key mechanism behind its broad spectrum of bioactivity.[1]
Comparative Biological Activity
A systematic comparison of the biological activities of all seven hydroxyquinoline isomers is not extensively documented in a single study. However, by collating data from various sources, a comparative overview can be constructed.
Antimicrobial Activity
The antimicrobial properties of hydroxyquinoline derivatives have been widely reported.[2][3] The ability of these compounds to inhibit the growth of bacteria and fungi is often attributed to their capacity to chelate essential metal ions, disrupting microbial enzymatic functions.[4]
8-Hydroxyquinoline, in particular, has demonstrated strong antimicrobial effects against a range of pathogens.[5][6] While comprehensive comparative data for all isomers is scarce, studies on derivatives suggest that the position of the hydroxyl group is critical. For instance, a study on mono-chloro and mono-bromo substituted 8-hydroxyquinolines at various positions (2-, 3-, 4-, 5-, 6-, and 7-) showed significant antifungal activity.[4] Another study on 8-hydroxyquinoline derivatives highlighted their antibacterial efficacy.[7][8]
Table 1: Comparative Antimicrobial Activity of Hydroxyquinoline Isomers (MIC in µg/mL)
| Isomer | Gram-Positive Bacteria (e.g., S. aureus) | Gram-Negative Bacteria (e.g., E. coli) | Fungi (e.g., C. albicans) |
|---|---|---|---|
| 2-Hydroxyquinoline | Data not available | Data not available | Data not available |
| 3-Hydroxyquinoline | Data not available | Data not available | Data not available |
| 4-Hydroxyquinoline | Data not available | Data not available | Data not available |
| 5-Hydroxyquinoline | Data not available | Data not available | Data not available |
| 6-Hydroxyquinoline | Data not available | Data not available | Data not available |
| 7-Hydroxyquinoline | Data not available | Data not available | Data not available |
| 8-Hydroxyquinoline | ~3.44 - 13.78[9] | >50 (generally less active)[10] | 0.5 - 8[11] |
Note: Data for isomers other than 8-hydroxyquinoline is limited in directly comparable studies. The provided data for 8-HQ is from studies on its derivatives and may not represent the parent compound under all conditions.
Anticancer Activity
The anticancer potential of hydroxyquinoline isomers is a significant area of research.[7][12] Their mechanisms of action are multifaceted and can include the induction of apoptosis, inhibition of topoisomerases, and modulation of various signaling pathways.[7]
A comparative study on the cytotoxicity of quinoline derivatives revealed that the position of the hydroxyl group is a key determinant of anticancer activity. One study directly comparing 4-, 6-, 7-, and 8-hydroxyquinoline found that 8-hydroxyquinoline exhibited a prominent positive antitumor effect, while the other isomers showed little activity. Furthermore, a study on 8-hydroxyquinoline and its analogues demonstrated that the 5-nitro derivative of 8-hydroxyquinoline was the most cytotoxic against human cancer cells.[13]
Table 2: Comparative Anticancer Activity of Hydroxyquinoline Isomers (IC₅₀ in µM)
| Isomer | Breast Cancer (e.g., MCF-7) | Lung Cancer (e.g., A549) | Colon Cancer (e.g., HCT116) |
|---|---|---|---|
| 2-Hydroxyquinoline | Data not available | Data not available | Data not available |
| 3-Hydroxyquinoline | Data not available | Data not available | Data not available |
| 4-Hydroxyquinoline | Low activity | Low activity | Data not available |
| 5-Hydroxyquinoline | Data not available | Data not available | Data not available |
| 6-Hydroxyquinoline | Low activity | Low activity | Data not available |
| 7-Hydroxyquinoline | Low activity | Low activity | Data not available |
| 8-Hydroxyquinoline | 0.9 - 38.2 (derivatives)[13] | 1.23 - 36.7 (derivatives)[13] | 1.3 - 45.5 (derivatives)[13] |
Note: Data is primarily available for 8-hydroxyquinoline and its derivatives. "Low activity" indicates that the parent isomers showed minimal effect in the cited comparative study.
Antioxidant Activity
The antioxidant properties of hydroxyquinolines are attributed to their ability to scavenge free radicals and chelate transition metal ions that can catalyze oxidative reactions.[14][15] The position of the hydroxyl group influences the stability of the resulting phenoxyl radical, which is a key factor in its radical scavenging efficiency.[16]
While systematic comparative data for all isomers is limited, studies on 8-hydroxyquinoline and its derivatives have demonstrated their antioxidant potential.[14] The introduction of electron-donating groups at the 2nd position of 8-hydroxyquinoline was found to decrease its antioxidant activity.[17]
Table 3: Comparative Antioxidant Activity of Hydroxyquinoline Isomers (IC₅₀ in µg/mL, DPPH Assay)
| Isomer | Antioxidant Activity (IC₅₀) |
|---|---|
| 2-Hydroxyquinoline | Data not available |
| 3-Hydroxyquinoline | Data not available |
| 4-Hydroxyquinoline | Data not available |
| 5-Hydroxyquinoline | Data not available |
| 6-Hydroxyquinoline | Data not available |
| 7-Hydroxyquinoline | Data not available |
| 8-Hydroxyquinoline | 0.8 - 2.49 mg/mL (derivatives)[13] |
Neuroprotective Effects
Several hydroxyquinoline derivatives have shown promise as neuroprotective agents, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[18][19][20] Their neuroprotective mechanisms are often linked to their antioxidant and metal-chelating properties, which can mitigate oxidative stress and metal-induced neurotoxicity.[21]
Derivatives of 6-hydroxyquinoline have also been investigated for their neuroprotective effects in models of cerebral ischemia/reperfusion.[18] However, a direct comparative analysis of the neuroprotective potential of all seven hydroxyquinoline isomers is not yet available.
Structure-Activity Relationship
The biological activity of hydroxyquinoline isomers is intrinsically linked to their chemical structure. The position of the hydroxyl group affects several key properties:
-
Chelation: 8-Hydroxyquinoline is a potent bidentate chelating agent, forming stable complexes with various metal ions. This ability is crucial for its antimicrobial and neuroprotective activities. Other isomers are generally weaker chelators.[1]
-
Lipophilicity: The position of the hydroxyl group influences the molecule's polarity and, consequently, its ability to cross cell membranes.
-
Electronic Effects: The hydroxyl group can donate electrons to the aromatic system, affecting the molecule's reactivity and interaction with biological targets.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the biological activities of hydroxyquinoline isomers.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The hydroxyquinoline isomer is serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the hydroxyquinoline isomers for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.[9]
DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to determine the free radical scavenging activity of a compound.[22]
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: Various concentrations of the hydroxyquinoline isomer are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specific period.
-
Absorbance Measurement: The decrease in absorbance of the DPPH solution, due to scavenging by the antioxidant, is measured spectrophotometrically (typically around 517 nm).[6]
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals) is determined.[16]
Signaling Pathways and Experimental Workflows
Conclusion
The biological activity of hydroxyquinoline isomers is profoundly influenced by the position of the hydroxyl group. 8-Hydroxyquinoline and its derivatives stand out as the most potent and widely studied isomers, exhibiting significant antimicrobial, anticancer, and antioxidant activities, largely attributed to their metal-chelating capabilities. While there is a clear need for more systematic, head-to-head comparative studies of all seven isomers to fully elucidate their structure-activity relationships, the existing data strongly supports the continued exploration of the hydroxyquinoline scaffold in the development of novel therapeutic agents. Future research should focus on synthesizing and evaluating a complete set of isomers under standardized conditions to provide a more comprehensive understanding of their therapeutic potential.
References
- 1. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Comparative solution equilibrium studies of anticancer gallium(III) complexes of 8-hydroxyquinoline and hydroxy(thio)pyrone ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids | MDPI [mdpi.com]
- 11. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex [mdpi.com]
- 12. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity [mdpi.com]
- 13. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medic.upm.edu.my [medic.upm.edu.my]
- 16. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro studies on the antioxidant and protective effect of 2-substituted -8-hydroxyquinoline derivatives against H(2)O(2)-induced oxidative stress in BMSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Potent (R)-alpha-bis-lipoyl Derivative Containing 8-Hydroxyquinoline Scaffold: Synthesis and Biological Evaluation of Its Neuroprotective Capabilities in SH-SY5Y Human Neuroblastoma Cells [mdpi.com]
- 20. 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 5,7-Dimethyl-8-hydroxyquinoline: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 5,7-Dimethyl-8-hydroxyquinoline, understanding the appropriate disposal procedures is paramount to ensuring a safe working environment and adhering to regulatory standards. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
I. Immediate Safety Precautions and Spill Management
Before initiating any disposal procedure, it is crucial to be prepared for accidental spills. Personnel handling this compound should be equipped with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In the event of a spill, the area should be evacuated and ventilated. The spilled solid should be carefully swept up or vacuumed into a suitable, labeled container for disposal, avoiding dust formation.[1]
II. Waste Identification and Classification
The first step in proper chemical waste management is to determine if the waste is hazardous.[1] Chemical waste generators are responsible for this classification, which should be based on the substance's characteristics, such as toxicity, flammability, corrosivity, and reactivity.[2] A Safety Data Sheet (SDS) is the primary source for this information. While a specific SDS for this compound was not found, related compounds like 8-hydroxyquinoline are noted to be toxic if swallowed, may cause allergic skin reactions, and cause serious eye damage.[3] It is also very toxic to aquatic life with long-lasting effects.[1][3] Based on this, this compound should be treated as hazardous waste.
Key Hazard Information for Related Compounds:
| Hazard Statement | Compound | Source |
| Toxic if swallowed | 8-Hydroxyquinoline | [3] |
| May cause an allergic skin reaction | 8-Hydroxyquinoline | [3] |
| Causes serious eye damage | 8-Hydroxyquinoline | [3] |
| Very toxic to aquatic life with long lasting effects | 8-Hydroxyquinoline | [1][3] |
III. Step-by-Step Disposal Protocol
Once classified as hazardous waste, the following steps should be followed for the disposal of this compound:
-
Segregation: Keep chemical waste separate. Do not mix this compound waste with other waste streams, especially incompatible materials. Solid and liquid waste should also be kept separate.[4]
-
Containerization: Use a designated, properly labeled, and leak-proof container for collecting the waste.[4][5] The container should be made of a material compatible with the chemical. For solid waste, a sturdy, sealed container is appropriate.[2] Containers should not be filled to more than 75% capacity to allow for vapor expansion and reduce the risk of spills.[2]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Toxic").[6]
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel and away from heat sources or direct sunlight.[5] If the waste is flammable, it should be stored in a flammable storage cabinet.[6]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[5][7] Do not dispose of this compound down the drain or in regular trash.[2]
-
Record Keeping: Maintain accurate records of the amount of waste generated and its disposal date. This "cradle-to-grave" tracking is a key component of hazardous waste regulations.[6][8]
IV. Regulatory Framework
The disposal of hazardous chemical waste is governed by stringent regulations. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA). State and local regulations may also apply and can be more stringent than federal laws.[8][9] It is imperative to consult with your institution's EHS department to ensure full compliance with all applicable regulations.
V. Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. Chemical waste - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 9. m.youtube.com [m.youtube.com]
Personal protective equipment for handling 5,7-Dimethyl-8-hydroxyquinoline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 5,7-Dimethyl-8-hydroxyquinoline. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful and an irritant. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Item Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][3] | Protects against dust particles and accidental chemical splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), tested according to EN 374.[2][3] A chemical-resistant lab coat or coveralls should be worn.[4] | Prevents direct skin contact with the compound.[2] Inspect gloves for holes before each use.[4] A lab coat protects skin and personal clothing.[2] |
| Respiratory Protection | Particulate respirator (e.g., P3 filter) is necessary when handling the powder form to avoid inhalation of dust.[3] | Required when dusts are generated to prevent respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
Safe handling is critical to minimize exposure and ensure a safe laboratory environment. The following procedures must be followed:
-
Preparation :
-
Handling the Compound :
-
Post-Handling :
-
Wash hands thoroughly with soap and water after handling the chemical and before breaks.[4]
-
Decontaminate the work area and any equipment used.
-
Remove and properly store or dispose of PPE.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Unused Compound : Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[2]
-
Contaminated Materials : Items such as gloves, wipes, and weighing paper that are contaminated with the chemical should be placed in a sealed, labeled container and disposed of as chemical waste.[2]
-
Empty Containers : Unless thoroughly decontaminated, handle uncleaned containers as you would the product itself.[4] Dispose of the container at an approved waste disposal plant.[6]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps for safely handling and disposing of this compound.
Caption: A flowchart outlining the procedural steps for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
